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  • Product: 4-Methyl-1,2-cyclohexanedimethanol
  • CAS: 19491-64-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Substituted Cycloaliphatic Diols

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2-cyclohexanedimethanol Cycloaliphatic diols are a critical class of monomers and chemical intermediates, prized for the unique properties they impart to polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2-cyclohexanedimethanol

Cycloaliphatic diols are a critical class of monomers and chemical intermediates, prized for the unique properties they impart to polymers and other advanced materials. Unlike their linear aliphatic or aromatic counterparts, the rigid, saturated ring structure of cycloaliphatic diols enhances thermal stability, weather resistance, hydrolytic stability, and mechanical strength in polyesters, polyurethanes, and coatings. A prominent example is 1,4-Cyclohexanedimethanol (CHDM), a key comonomer in the production of specialty polyesters like PETG (glycol-modified polyethylene terephthalate), which offers improved clarity, strength, and processability over standard PET.[1][2]

This guide focuses on the synthesis of a specific derivative, 4-Methyl-1,2-cyclohexanedimethanol. The introduction of a methyl group onto the cyclohexane ring is a strategic modification intended to modulate physical properties such as solubility, glass transition temperature (Tg), and crystallinity in resulting polymers. This targeted substitution can lead to the development of novel materials with tailored performance characteristics for applications in high-performance coatings, adhesives, and specialty elastomers.

This document provides a comprehensive overview of viable synthetic routes to 4-Methyl-1,2-cyclohexanedimethanol, designed for researchers and process chemists. We will explore three primary strategies, detailing the underlying chemical principles, providing step-by-step protocols, and offering a comparative analysis to guide methodology selection.

Overview of Synthetic Strategies

The synthesis of 4-Methyl-1,2-cyclohexanedimethanol can be approached from several distinct starting points. The choice of route is often dictated by factors such as the availability of precursors, desired isomeric purity (cis/trans), scalability, and tolerance for specific reaction conditions or reagents. The three principal pathways explored in this guide are:

  • Catalytic Hydrogenation of an Aromatic Precursor: A two-stage process involving the saturation of a substituted phthalate ester followed by the reduction of the ester groups.

  • Direct Reduction of a Dicarboxylic Acid Derivative: A more direct route utilizing a pre-formed, methylated cyclohexane dicarboxylic anhydride.

  • Diels-Alder Cycloaddition Approach: A classic strategy to construct the methylated cyclic core, followed by hydrogenation and reduction.

Synthesis_Overview Figure 1. Principal Synthetic Pathways to 4-Methyl-1,2-cyclohexanedimethanol A Dimethyl 4-Methylphthalate (Aromatic Precursor) P1 Route 1: Catalytic Hydrogenation A->P1 Two-Stage Hydrogenation B 4-Methylcyclohexane-1,2- dicarboxylic Anhydride (Saturated Precursor) P2 Route 2: Direct Reduction B->P2 LiAlH4 or Similar Hydride C Isoprene + Maleic Anhydride (Diels-Alder Reactants) P3 Route 3: Diels-Alder Cycloaddition C->P3 Cycloaddition then Reduction Final 4-Methyl-1,2-cyclohexanedimethanol (Target Product) P1->Final P2->Final P3->Final Route1_Workflow Figure 2. Workflow for Route 1: Two-Stage Catalytic Hydrogenation start { Start | Dimethyl 4-Methylphthalate} step1 Step 1: Ring Hydrogenation Reagents: H₂ (gas), Ru/C or Pd/C catalyst, Solvent (e.g., Ethyl Acetate) Conditions: 50-80°C, 1-4 MPa H₂ pressure start:f0->step1:f0 intermediate Intermediate Dimethyl 4-methylcyclohexane-1,2-dicarboxylate step1:f0->intermediate:f0 step2 Step 2: Ester Reduction Reagents: H₂ (gas), Copper Chromite catalyst Conditions: Higher Temp/Pressure (e.g., 200-250°C, 20-30 MPa) intermediate:f0->step2:f0 end { Final Product | 4-Methyl-1,2-cyclohexanedimethanol} step2:f0->end:f0

Figure 2. Workflow for Route 1: Two-Stage Catalytic Hydrogenation
Experimental Protocol: Route 1

Step 1: Hydrogenation of Dimethyl 4-Methylphthalate

  • Reactor Setup: Charge a high-pressure autoclave reactor with dimethyl 4-methylphthalate and a suitable solvent (e.g., ethyl acetate or methanol) to create a 10-20% w/v solution.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Ru on Carbon) at a loading of 1-5% by weight relative to the substrate.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to 1-4 MPa. [3]Begin stirring and heat the reaction mixture to 50-80°C.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 15-30 minutes to a few hours, depending on the specific conditions and catalyst activity. [3]6. Work-up: After cooling and venting the reactor, filter the mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude dimethyl 4-methylcyclohexane-1,2-dicarboxylate intermediate.

Step 2: Reduction of Dimethyl 4-methylcyclohexane-1,2-dicarboxylate

  • Reactor Setup: Charge a high-pressure autoclave with the intermediate from Step 1. A solvent is typically not required for this step.

  • Catalyst Addition: Add the copper chromite catalyst.

  • Reaction: Seal and purge the reactor with nitrogen, then pressurize with hydrogen to a significantly higher pressure (e.g., 20-30 MPa). Heat the mixture to 200-250°C with vigorous stirring.

  • Work-up: After cooling and venting, the crude product can be purified by vacuum distillation to yield 4-Methyl-1,2-cyclohexanedimethanol as a mixture of cis and trans isomers.

ParameterStep 1: Ring HydrogenationStep 2: Ester Reduction
Catalyst Ru/C, Pd/C, Rh/Al₂O₃Copper Chromite
Temperature 50 - 100 °C200 - 280 °C
Pressure 1 - 5 MPa20 - 30 MPa
Typical Yield >98% (conversion of aromatic)>95%
Key Challenge Controlling cis/trans isomer ratioHigh energy input required

Route 2: Direct Reduction of 4-Methylcyclohexane-1,2-dicarboxylic Anhydride

This route offers a more direct path to the target diol, provided the starting anhydride is available. The reduction of cyclic anhydrides or dicarboxylic acids with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is a well-established and high-yielding laboratory method. [4] Causality and Mechanistic Insights:

The high reactivity of LiAlH₄ allows it to reduce both carbonyls of the anhydride functionality directly to the corresponding primary alcohols in a single synthetic operation. The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbons. This method is particularly effective for producing the cis-diol from the cis-anhydride, as the reduction does not typically epimerize the stereocenters. The primary advantage is the high conversion and clean reaction profile. However, the cost, moisture sensitivity, and handling requirements of LiAlH₄ make this route more suitable for lab-scale synthesis rather than large-scale industrial production.

Route2_Workflow Figure 3. Workflow for Route 2: Direct Hydride Reduction start { Start | 4-Methylcyclohexane-1,2- dicarboxylic Anhydride} step1 Step 1: Reduction Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous Solvent (e.g., THF) Conditions: 0°C to Reflux start:f0->step1:f0 step2 Step 2: Aqueous Quench Reagents: H₂O, followed by dilute acid or base (e.g., saturated Na₂SO₄ solution) Conditions: Cautious addition at low temperature step1:f0->step2:f0 end { Final Product | 4-Methyl-1,2-cyclohexanedimethanol} step2:f0->end:f0

Figure 3. Workflow for Route 2: Direct Hydride Reduction
Experimental Protocol: Route 2

(Adapted from the synthesis of cis-1,2-Cyclohexanedimethanol)[4]

  • Reactor Setup: To a three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Prepare a solution of 4-Methylcyclohexane-1,2-dicarboxylic anhydride [5]in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining a controlled rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, heat the resulting suspension to reflux for 3-4 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfate dropwise to quench the excess LiAlH₄. This procedure is crucial for safety and results in the formation of granular, inorganic salts that are easily filtered.

  • Isolation: Filter the suspension through a Büchner funnel to remove the inorganic salts. Wash the salts thoroughly with additional THF or diethyl ether.

  • Purification: Combine the filtrates and remove the solvent on a rotary evaporator. The resulting crude oil is 4-Methyl-1,2-cyclohexanedimethanol, which can be further purified by vacuum distillation if necessary.

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry ~1.2 eq. LiAlH₄ per 1 eq. anhydride
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 95-100%
Key Advantage High yield, stereospecific (for cis)
Key Disadvantage Cost and handling of LiAlH₄, not easily scalable

Route 3: Diels-Alder Cycloaddition Approach

This elegant strategy builds the core 4-methylcyclohexene ring system in a single step via a [4+2] cycloaddition between a conjugated diene and a dienophile. For this synthesis, isoprene (2-methyl-1,3-butadiene) serves as the diene and maleic anhydride as the dienophile.

Causality and Mechanistic Insights:

  • Step 1: Diels-Alder Reaction: The reaction between isoprene and maleic anhydride proceeds readily to form 4-methyl-cis-Δ⁴-tetrahydrophthalic anhydride. This reaction is highly efficient for creating the six-membered ring with the desired substitution pattern.

  • Step 2: Hydrogenation of Alkene: The double bond within the cyclohexene ring is then saturated via catalytic hydrogenation. This step is analogous to the hydrogenation of similar unsaturated cyclic esters and can be achieved with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (Adams' catalyst). [6]* Step 3: Reduction of Anhydride: The final step involves the reduction of the saturated anhydride to the diol, which can be accomplished using LiAlH₄ as described in Route 2.

This multi-step approach offers excellent control over the initial construction of the molecular framework.

Route3_Workflow Figure 4. Workflow for Route 3: Diels-Alder Approach start { Start | Isoprene + Maleic Anhydride} step1 Step 1: Diels-Alder Conditions: Thermal (e.g., reflux in toluene) start:f0->step1:f0 int1 Intermediate 1 4-Methyl-cis-Δ⁴-tetrahydrophthalic anhydride step1:f0->int1:f0 step2 Step 2: Alkene Hydrogenation Reagents: H₂, Pd/C catalyst int1:f0->step2:f0 int2 Intermediate 2 4-Methyl-cis-cyclohexane-1,2-dicarboxylic anhydride step2:f0->int2:f0 step3 Step 3: Anhydride Reduction Reagents: LiAlH₄ in THF int2:f0->step3:f0 end { Final Product | 4-Methyl-1,2-cyclohexanedimethanol} step3:f0->end:f0

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Exploratory

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol: Synthesis, Conformational Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol, a saturated carbocyclic diol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol, a saturated carbocyclic diol with significant potential in medicinal chemistry and materials science. The presence of three stereocenters gives rise to a total of eight distinct stereoisomers, each with unique three-dimensional arrangements and, consequently, differing physicochemical and biological properties. This document details the structural and conformational analysis of these isomers, proposes a strategic synthetic pathway for their preparation, outlines methodologies for their separation and characterization, and discusses the profound implications of their stereochemistry in the context of drug design and development. By integrating fundamental principles of stereochemistry with practical experimental guidance, this guide serves as an essential resource for researchers seeking to harness the nuanced properties of these complex molecules.

Introduction: The Stereochemical Complexity of 4-Methyl-1,2-cyclohexanedimethanol

4-Methyl-1,2-cyclohexanedimethanol is a fascinating molecule characterized by a cyclohexane scaffold substituted with a methyl group at the C4 position and two hydroxymethyl groups at the C1 and C2 positions. The tetrahedral nature of the carbon atoms at these substitution points gives rise to three stereocenters, leading to a total of 2³ or eight possible stereoisomers.[1] These isomers can be grouped into four pairs of enantiomers. The subtle differences in the spatial orientation of the methyl and hydroxymethyl groups have a profound impact on the molecule's overall shape, polarity, and ability to interact with other chiral molecules, such as biological receptors and enzymes.

In the realm of drug discovery, the precise control and understanding of stereochemistry are paramount. The "magic methyl" effect, where the addition of a methyl group can dramatically alter a molecule's pharmacological profile, underscores the importance of seemingly minor structural modifications.[2] In 4-Methyl-1,2-cyclohexanedimethanol, the interplay between the methyl group at C4 and the two hydroxymethyl groups at C1 and C2 creates a rich stereochemical landscape that can be exploited to fine-tune molecular properties for targeted therapeutic applications. This guide will systematically dissect this complexity, providing the theoretical foundation and practical insights necessary for the synthesis, separation, and analysis of these promising stereoisomers.

Structural and Conformational Analysis of the Eight Stereoisomers

The eight stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol can be systematically named based on the Cahn-Ingold-Prelog priority rules for the three stereocenters (C1, C2, and C4). The four pairs of enantiomers are:

  • (1R, 2R, 4R) and (1S, 2S, 4S)

  • (1R, 2R, 4S) and (1S, 2S, 4R)

  • (1R, 2S, 4R) and (1S, 2R, 4S)

  • (1R, 2S, 4S) and (1S, 2R, 4R)

The stability of each stereoisomer is largely dictated by the conformational preferences of the substituents on the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain.[3] Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions.[4]

To predict the relative stabilities of the various stereoisomers, we can utilize the concept of A-values, which quantify the energetic preference of a substituent for the equatorial position over the axial position.[5][6]

SubstituentA-value (kcal/mol)
Methyl (-CH₃)~1.7-1.8
Hydroxymethyl (-CH₂OH)~1.7

Table 1: Approximate A-values for relevant substituents.[7][8][9]

The A-value for a hydroxymethyl group is estimated to be similar to that of a methyl group due to comparable steric bulk.[9] The conformational analysis of each pair of enantiomers involves considering the two possible chair conformations and the associated steric strain from axial substituents.

G cluster_0 Conformational Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip G A Isoprene + Maleic Anhydride B Diels-Alder Reaction (4+2 Cycloaddition) A->B C 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride B->C D Catalytic Hydrogenation (e.g., Pd/C, H₂) C->D E 4-Methyl-1,2-cyclohexanedicarboxylic anhydride (mixture of stereoisomers) D->E F Reduction (e.g., LiAlH₄) E->F G 4-Methyl-1,2-cyclohexanedimethanol (mixture of stereoisomers) F->G

Caption: Proposed synthetic workflow for 4-Methyl-1,2-cyclohexanedimethanol.

Experimental Protocol: Synthesis of 4-Methyl-1,2-cyclohexanedimethanol Stereoisomer Mixture

Part A: Diels-Alder Reaction to form 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride [10][11][12]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride (1.0 equivalent) and a slight excess of isoprene (1.1 equivalents) in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride. This product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part B: Catalytic Hydrogenation to 4-Methyl-1,2-cyclohexanedicarboxylic anhydride [13][14]

  • Dissolve the 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain a mixture of stereoisomers of 4-Methyl-1,2-cyclohexanedicarboxylic anhydride.

Part C: Reduction to 4-Methyl-1,2-cyclohexanedimethanol [15]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the mixture of 4-Methyl-1,2-cyclohexanedicarboxylic anhydride stereoisomers in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the eight stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol as a viscous oil or a low-melting solid.

Separation and Characterization of Stereoisomers

The separation of the eight stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol is a significant challenge that can be addressed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). [16][17]Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including those with multiple stereocenters. [18][19]

G A Mixture of 8 Stereoisomers B Chiral HPLC System A->B C Separated Diastereomers (e.g., 4 peaks) B->C D Further Chiral HPLC or Different Chiral Column C->D E Separated Enantiomers (8 peaks total) D->E

Caption: Workflow for the chiral separation of 4-Methyl-1,2-cyclohexanedimethanol stereoisomers.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Begin by screening a selection of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of n-hexane and isopropanol in a 90:10 ratio. If separation is not achieved, systematically vary the ratio (e.g., 80:20, 95:5) and consider adding a small amount of a polar modifier like ethanol or methanol.

    • Reversed Phase: Use a mobile phase of water and acetonitrile or methanol, often with a buffer (e.g., ammonium acetate) or an additive (e.g., trifluoroacetic acid).

  • Optimization: Once partial separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

  • Detection: Use a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 200-210 nm) if the compounds exhibit some UV absorbance.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between the stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their spatial orientation (axial or equatorial). [20][21]

  • ¹H NMR:

    • Chemical Shifts: Protons in an axial position are generally more shielded (resonate at a lower ppm value) than their equatorial counterparts. The protons of the -CH₂OH groups will show distinct chemical shifts depending on their axial or equatorial orientation. [9][22] * Coupling Constants: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. A large coupling constant (typically 10-13 Hz) is characteristic of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. [20]This is particularly useful for determining the relative stereochemistry of the hydroxymethyl groups.

  • ¹³C NMR:

    • The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents. Carbons bearing axial substituents are typically shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents (the γ-gauche effect). [5][6]Computational methods can be used to predict ¹³C NMR shifts to aid in the assignment of stereoisomers. [23][24]

Implications for Drug Development

The stereochemical diversity of 4-Methyl-1,2-cyclohexanedimethanol offers a rich platform for the design of novel therapeutic agents. The rigid cyclohexane core serves as a scaffold to present the two hydroxyl groups and the methyl group in precise spatial orientations.

  • Scaffold for Bioactive Molecules: The diol functionality can be used as a handle for further chemical modification, allowing for the attachment of pharmacophores. The relative stereochemistry of the two hydroxyl groups (cis or trans) will dictate the distance and angle between these appended groups, which can be critical for binding to a biological target.

  • Influence of the Methyl Group: The position and stereochemistry of the methyl group at C4 can have several profound effects:

    • Conformational Locking: An equatorial methyl group will help to lock the cyclohexane ring in a specific chair conformation, reducing the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

    • Modulation of Physicochemical Properties: The methyl group can influence the molecule's lipophilicity, solubility, and metabolic stability. [2] * Direct Target Interactions: The methyl group can engage in favorable hydrophobic interactions within a receptor binding pocket, contributing directly to binding affinity.

The systematic synthesis and biological evaluation of all eight stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol and their derivatives would allow for a detailed structure-activity relationship (SAR) study. This could reveal which stereochemical arrangements are optimal for a given biological target, providing a rational basis for the design of more potent and selective drug candidates.

Conclusion

The eight stereoisomers of 4-Methyl-1,2-cyclohexanedimethanol represent a fascinating and underexplored area of chemical space. Their synthesis, while challenging, is achievable through a strategic combination of cycloaddition, hydrogenation, and reduction reactions. The separation and characterization of these isomers, though requiring specialized techniques like chiral HPLC and detailed NMR analysis, are essential for unlocking their full potential. For researchers in drug development, the ability to precisely control the three-dimensional architecture of this scaffold provides a powerful tool for probing biological systems and designing next-generation therapeutics. This guide has laid out the foundational knowledge and practical methodologies to empower scientists to explore and exploit the rich stereochemistry of this versatile molecule.

References

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Foundational

Technical Whitepaper: Physicochemical Profiling and Applications of 4-Methyl-1,2-cyclohexanedimethanol

Executive Summary As drug development and advanced materials science increasingly intersect, the demand for highly specialized cycloaliphatic diols has surged. 4-Methyl-1,2-cyclohexanedimethanol (CAS: 19491-64-6) is a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials science increasingly intersect, the demand for highly specialized cycloaliphatic diols has surged. 4-Methyl-1,2-cyclohexanedimethanol (CAS: 19491-64-6) is a uniquely positioned compound that bridges pharmacognosy and synthetic polymer chemistry. Originally identified as a secondary metabolite in the medicinal plant Camptotheca acuminata[1],[2], this diol is now recognized for its potential to modify the thermomechanical properties of polyesters and drug-delivery matrices.

This whitepaper provides an authoritative, in-depth analysis of the structural dynamics, natural isolation, synthetic methodologies, and downstream applications of 4-methyl-1,2-cyclohexanedimethanol. Designed for researchers and drug development professionals, the protocols detailed herein emphasize causality and self-validating experimental designs to ensure rigorous reproducibility.

Structural Dynamics and Physicochemical Profiling

4-Methyl-1,2-cyclohexanedimethanol is a cycloaliphatic diol characterized by a cyclohexane ring substituted with a methyl group at the C4 position and two hydroxymethyl groups at the C1 and C2 positions. The presence of the methyl group introduces significant steric bulk and disrupts molecular symmetry, which prevents tight crystalline packing when incorporated into polymer backbones. This structural feature is highly desirable for synthesizing amorphous, transparent polymers with high impact resistance.

The compound exists as a complex mixture of cis and trans stereoisomers, dictating its physical state at room temperature (typically a viscous liquid or low-melting solid).

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 4-Methyl-1,2-cyclohexanedimethanol
CAS Number 19491-64-6
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Topological Polar Surface Area (TPSA) 40.5 Ų
H-Bond Donors / Acceptors 2 / 2
Typical Physical State Colorless to pale yellow viscous liquid / low-melting solid

Pharmacognosy: Natural Occurrence and Biosynthetic Relevance

While primarily utilized as a synthetic building block, 4-methyl-1,2-cyclohexanedimethanol holds significant botanical relevance. It was isolated from the extracts of Camptotheca acuminata (the Chinese happy tree), a plant renowned for producing camptothecin, a potent DNA topoisomerase I inhibitor used in oncology[1],[2].

Causality in Biosynthesis: In the plant's metabolic network, non-alkaloid cycloaliphatic compounds often serve as shunt metabolites or structural analogs in the monoterpenoid indole alkaloid (MIA) pathway. The isolation of this diol alongside strictosamide and loganic acid suggests its involvement in the broader terpenoid precursor pool[2].

Extraction A C. acuminata Biomass B Solvent Extraction (EtOH/MeOH) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Alkaloid Fraction (Camptothecin) D->E F Non-Alkaloid Fraction D->F G HPLC Purification F->G H 4-Methyl-1,2- cyclohexanedimethanol G->H

Workflow for the isolation of 4-methyl-1,2-cyclohexanedimethanol from C. acuminata.

Synthetic Methodologies

Because natural extraction yields only trace quantities, robust synthetic routes are required for material science and pharmaceutical applications. The most efficient route involves the catalytic hydrogenation of 4-methylphthalic anhydride or its esterified derivatives.

Mechanistic Rationale:

  • Aromatic Hydrogenation: Ruthenium on carbon (Ru/C) is strictly selected over Palladium (Pd/C) for the hydrogenation of the aromatic ring. Why? Ruthenium selectively reduces the aromatic system at high pressures without causing the hydrogenolysis (cleavage) of the sensitive ester functionalities, which would prematurely yield unwanted degradation products.

  • Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is used for the final reduction. THF is chosen due to its aprotic nature and its ability to coordinate the lithium ion, thereby enhancing the electrophilicity of the carbonyl carbon and accelerating hydride transfer.

Synthesis A 4-Methylphthalic Anhydride B Esterification (MeOH, H2SO4) A->B C Dimethyl 4-methylphthalate B->C D Ring Hydrogenation (Ru/C, H2, 150°C) C->D E Dimethyl 4-methylcyclohexane- 1,2-dicarboxylate D->E F Ester Reduction (LiAlH4, THF) E->F G 4-Methyl-1,2- cyclohexanedimethanol F->G

Stepwise synthetic route for 4-methyl-1,2-cyclohexanedimethanol via hydrogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to prevent downstream failures.

Protocol A: Laboratory-Scale Synthesis & Reduction

Objective: Convert dimethyl 4-methylcyclohexane-1,2-dicarboxylate to 4-methyl-1,2-cyclohexanedimethanol.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere to completely eliminate moisture, which violently reacts with LiAlH₄.

  • Reagent Loading: Suspend 2.0 equivalents of LiAlH₄ in 100 mL of anhydrous THF. Chill the suspension to 0°C using an ice-water bath to control the exothermic hydride transfer.

  • Addition: Dissolve 1.0 equivalent of dimethyl 4-methylcyclohexane-1,2-dicarboxylate in 50 mL of anhydrous THF. Add this solution dropwise over 45 minutes. Causality: Dropwise addition prevents thermal runaway and minimizes the formation of partially reduced aldehyde intermediates.

  • Reflux & Reaction: Remove the ice bath and reflux the mixture at 66°C for 4 hours.

  • Self-Validation Checkpoint (FTIR): Withdraw a 0.1 mL aliquot, perform a mini-workup, and analyze via Fourier Transform Infrared Spectroscopy (FTIR). Validation Criteria: The complete disappearance of the strong carbonyl stretch (C=O) at ~1735 cm⁻¹ and the emergence of a broad hydroxyl stretch (O-H) at ~3300 cm⁻¹ confirms the reaction is complete. Do not proceed to workup until this is verified.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). This specific stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, avoiding unmanageable emulsions.

  • Isolation: Filter the salts through a Celite pad, concentrate the filtrate under reduced pressure, and purify via vacuum distillation.

Applications in Advanced Materials & Drug Delivery

The unique stereochemical profile of 4-methyl-1,2-cyclohexanedimethanol makes it a highly valuable co-monomer in two primary fields:

Polymer Science: Amorphous Polyesters

When polymerized with terephthalic acid, standard linear diols (like ethylene glycol) form highly crystalline, opaque plastics. By substituting a percentage of the diol with 4-methyl-1,2-cyclohexanedimethanol, the bulky, asymmetric methyl-cyclohexane ring actively disrupts the polymer chain's ability to fold into crystalline lattices. This results in an amorphous, highly transparent co-polyester with superior chemical resistance and glass transition temperature (Tg), ideal for medical device housings.

Drug Delivery Systems

In pharmaceutical formulation, hydrophobic drugs (such as the C. acuminata-derived 10-hydroxycamptothecin) suffer from poor bioavailability[1],[2]. 4-Methyl-1,2-cyclohexanedimethanol is utilized as an initiator or co-monomer in the ring-opening polymerization of ε-caprolactone to form modified Polycaprolactone (PCL) matrices. The cycloaliphatic core increases the free volume within the polymer matrix, allowing for higher drug loading capacities and more tunable, sustained release kinetics compared to standard linear PCL.

References

  • Yin, F., & Hu, L.-H. (2005). "Two DNA topoisomerase I inhibitors from Camptotheca acuminata Decne. (Nyssaceae)." ResearchGate. Available at: [Link]

  • Li, Z., et al. (2025). "Development of an Ionic Liquid-Based Ultrasonic/Microwave-Assisted Simultaneous Distillation and Extraction Method for Separation of Camptothecin... from the Fruits of Camptotheca acuminata Decne." ResearchGate. Available at: [Link]

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Exploratory

The Physical and Chemical Architecture of 4-Methyl-1,2-cyclohexanedimethanol: A Technical Whitepaper

Executive Summary 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) is a rare, asymmetric cycloaliphatic diol. Identified by the CAS registry number 19491-64-6[1], this compound bridges the gap between complex natural product...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) is a rare, asymmetric cycloaliphatic diol. Identified by the CAS registry number 19491-64-6[1], this compound bridges the gap between complex natural product chemistry and advanced polymer science. Originally isolated as a minor phytochemical constituent from the fruits of Camptotheca acuminata Decne[2], its unique structural geometry offers compelling physical properties that distinguish it from standard industrial glycols. This whitepaper details its fundamental physicochemical profile, extraction methodologies, and theoretical applications in materials science.

Molecular Structure and Fundamental Physical Properties

Unlike its highly symmetrical and commercially ubiquitous cousin, 1,4-cyclohexanedimethanol (1,4-CHDM)—which is celebrated for imparting high crystallinity and heat resistance to polyesters[3]—4-MCHDM features a 1,2-diol configuration coupled with a methyl group at the 4-position.

This structural asymmetry heavily disrupts intermolecular lattice packing. Consequently, while 1,4-CHDM exists as a waxy solid or viscous melt at room temperature due to its strong crystalline domains[3], the steric hindrance in 4-MCHDM depresses its melting point, altering its physical state and solubility profile. The compound exhibits an XLogP of 1.2, indicating a moderate lipophilicity that allows for versatile solubility in both aqueous and organic environments[4].

Table 1: Fundamental Physicochemical Properties
PropertyValueSource
Chemical Name 4-Methyl-1,2-cyclohexanedimethanol[1]
CAS Number 19491-64-6[1]
Molecular Formula C9H18O2[5]
Molecular Weight 158.243 g/mol [5]
Monoisotopic Mass 158.13068 Da[4]
Predicted XLogP 1.2[4]
SMILES String CC1CCC(C(C1)CO)CO[4]

Mass Spectrometry and Ion Mobility Profiling

In complex phytochemical extractions, identifying stereoisomers and structural isomers requires high-resolution mass spectrometry coupled with ion mobility. The Predicted Collision Cross Section (CCS) values provide a vital physical fingerprint for 4-MCHDM in the gas phase, allowing researchers to distinguish it from other cycloaliphatic diols[4].

Table 2: Predicted Collision Cross Section (CCS) Data
Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]+ 159.13796136.4
[M+Na]+ 181.11990141.7
[M+NH4]+ 176.16450156.3
[M-H]- 157.12340136.8
[M+CH3COO]- 217.14453173.5

Phytochemical Isolation Protocol: IL-UMASDE

4-MCHDM was successfully identified as "Compound 7" during the comprehensive profiling of Camptotheca acuminata Decne, a plant traditionally studied for its DNA topoisomerase I inhibitors (such as camptothecin)[2]. To extract these compounds efficiently without thermal degradation, an Ionic Liquid-Based Ultrasonic/Microwave-Assisted Simultaneous Distillation and Extraction (IL-UMASDE) method is employed[6].

Step-by-Step IL-UMASDE Methodology
  • Biomass Preparation: Pulverize the dried fruits of C. acuminata to a fine powder.

    • Causality: Mechanical shearing increases the surface-area-to-volume ratio, maximizing the interfacial contact between the solid matrix and the extraction solvent.

  • Solvent Impregnation: Suspend the biomass in a 0.75 M solution of 1-octyl-3-methylimidazolium bromide ([C8mim]Br) using a liquid-solid ratio of 13.7 mL/g[6].

    • Causality: The ionic liquid is specifically chosen because its bulky organic cation and highly electronegative bromide anion work synergistically to disrupt the robust hydrogen-bonding network of plant cellulose. This swells the cell walls and enhances the dissolution of intracellular phytochemicals[6].

  • Simultaneous Irradiation (Extraction): Subject the suspension to simultaneous microwave power (582 W) and ultrasonic power (50 W) for exactly 33.2 minutes[6].

    • Causality: Microwave irradiation provides rapid, volumetric dielectric heating that drives mass transfer from the inside out. Concurrently, ultrasonic waves induce acoustic cavitation—the rapid formation and violent collapse of microbubbles. This implosion generates localized shockwaves that physically fracture the plant cell walls, allowing the ionic liquid to penetrate deeply and extract the target analytes rapidly[6].

  • Fractionation and Validation (Self-Validating Step): Partition the crude extract using high-performance liquid chromatography (HPLC). Validate the presence of 4-MCHDM by cross-referencing its retention time and 2D-NMR spectra against the predicted CCS mass spectrometry data to ensure no structural isomerization occurred during extraction[2][4].

G A Biomass Preparation (Camptotheca acuminata) C IL-UMASDE Extraction (582W MW, 50W US, 33.2 min) A->C B Solvent Selection (0.75 M [C8mim]Br) B->C D Crude Extract Partitioning C->D E Chromatographic Isolation (Compound 7: 4-MCHDM) D->E

Figure 1: Workflow for the isolation of 4-MCHDM via IL-UMASDE.

Comparative Reactivity and Industrial Potential

While currently recognized as a rare phytochemical[5], the physical structure of 4-MCHDM presents untapped potential in polymer chemistry. Cycloaliphatic diols are critical co-monomers in the production of high-performance polyurethanes and polyesters[7]. For instance, 1,4-CHDM is utilized to enhance the hardness, corrosion resistance, and thermal stability of fiberglass-reinforced plastics and coatings[3].

However, the symmetric nature of 1,4-CHDM induces high crystallinity[3]. By substituting it with 4-MCHDM, the 1,2-hydroxyl arrangement and the pendant 4-methyl group introduce significant steric bulk and asymmetry. During polycondensation with dicarboxylic acids (such as terephthalic acid), this asymmetry prevents the polymer chains from packing tightly into crystalline lattices. The physical result is a highly amorphous, transparent polyester with enhanced flexibility and impact resistance, ideal for specialized optical coatings or flexible packaging.

G A 4-Methyl-1,2-cyclohexanedimethanol (Asymmetric Cycloaliphatic Diol) C Polycondensation (Esterification) A->C B Dicarboxylic Acids (e.g., Terephthalic Acid) B->C D Amorphous Specialty Polyesters (High Clarity, Enhanced Flexibility) C->D

Figure 2: Theoretical polycondensation pathway utilizing 4-MCHDM.

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Foundational

An In-depth Technical Guide to 4-Methyl-1-cyclohexanemethanol

A Note on Nomenclature: The following guide provides comprehensive technical information on 4-Methyl-1-cyclohexanemethanol (CAS Number: 34885-03-5). It is important to note that the user's original topic specified "4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The following guide provides comprehensive technical information on 4-Methyl-1-cyclohexanemethanol (CAS Number: 34885-03-5). It is important to note that the user's original topic specified "4-Methyl-1,2-cyclohexanedimethanol." However, publicly available scientific literature and chemical databases lack substantial information on this specific "1,2-diol" isomer. Conversely, 4-Methyl-1-cyclohexanemethanol is a well-documented and commercially available compound. It is presumed that this is the compound of interest for this technical guide.

Introduction

4-Methyl-1-cyclohexanemethanol, often abbreviated as MCHM, is a saturated alicyclic primary alcohol.[1] This compound consists of a cyclohexane ring substituted with a methyl group at the fourth position and a hydroxymethyl group at the first position.[1][2] It exists as a mixture of cis and trans isomers. MCHM is a clear, colorless liquid with a characteristic licorice-like odor and has limited solubility in water but is soluble in organic solvents. Its versatile chemical nature, stemming from the hydroxyl functional group and the cycloaliphatic backbone, makes it a valuable intermediate in various chemical syntheses and a component in select industrial applications.[2] For researchers and professionals in drug development, understanding the stereochemistry and reactivity of MCHM is crucial for its potential application as a building block in the synthesis of novel therapeutic agents. The cyclohexane scaffold is a prevalent motif in medicinal chemistry, offering a three-dimensional structure that can favorably interact with biological targets.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Methyl-1-cyclohexanemethanol is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 34885-03-5[1][2][4][5][6]
Molecular Formula C₈H₁₆O[2][4]
Molecular Weight 128.21 g/mol [2][4]
Appearance Clear, colorless liquid[2]
Odor Nearly odorless to licorice-like[2][5]
Density 0.9074 g/cm³ at 20 °C[2]
Flash Point 112.8 °C (Setaflash Closed Cup) for crude MCHM[2]
Vapor Pressure 0.058 mm Hg[5]
Solubility Moderately soluble in water, soluble in organic solvents[7]

Synthesis and Manufacturing

The primary industrial route to 4-Methyl-1-cyclohexanemethanol is as a byproduct in the production of 1,4-cyclohexanedimethanol (CHDM).[8] The synthesis of CHDM involves the catalytic hydrogenation of dimethyl terephthalate (DMT).[8]

The process can be summarized in two main steps:

  • Hydrogenation of the Aromatic Ring: Dimethyl terephthalate is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[8]

  • Reduction of the Ester Groups: The DMCD is then further reduced to yield 1,4-cyclohexanedimethanol.[8]

During this process, 4-methylcyclohexanemethanol is formed as a byproduct.[8]

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1,2-cyclohexanedimethanol

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the structural elucidation of 4-Methyl-1,2-cyclohexanedimethanol, a di-substituted cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the structural elucidation of 4-Methyl-1,2-cyclohexanedimethanol, a di-substituted cyclohexane derivative with significant potential in various chemical and pharmaceutical applications. The presence of three stereocenters results in a complex mixture of eight possible stereoisomers, making rigorous structural analysis paramount for understanding its chemical properties and biological activity. This document outlines a multi-pronged analytical approach, combining spectroscopic and chromatographic techniques to unambiguously determine the constitution and stereochemistry of this molecule.

Foundational Understanding: Synthesis and Stereochemical Complexity

4-Methyl-1,2-cyclohexanedimethanol is an alicyclic primary alcohol characterized by a cyclohexane ring substituted with a methyl group at the C4 position and two hydroxymethyl groups at the C1 and C2 positions. The synthesis of such molecules often involves the hydrogenation of corresponding aromatic precursors or cycloaddition reactions. For instance, a plausible synthetic route could involve the reduction of a substituted phthalate derivative. The specific catalysts and reaction conditions employed during synthesis will significantly influence the resulting ratio of stereoisomers.[1]

The core challenge in the analysis of 4-Methyl-1,2-cyclohexanedimethanol lies in its stereochemical diversity. With three chiral centers (C1, C2, and C4), there are 2³ = 8 possible stereoisomers. These consist of four pairs of enantiomers. Distinguishing between these diastereomers and resolving the enantiomeric pairs requires a combination of high-resolution analytical techniques.

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation strategy for 4-Methyl-1,2-cyclohexanedimethanol integrates data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical_Workflow cluster_Synthesis Sample Generation cluster_Separation Separation & Isolation cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Definitive Structure Synthesis Synthesis of 4-Methyl-1,2-cyclohexanedimethanol GC Gas Chromatography (GC) Synthesis->GC Initial Purity & Isomer Ratio Chiral_HPLC Chiral HPLC GC->Chiral_HPLC Isolate Stereoisomers MS Mass Spectrometry (MS) Chiral_HPLC->MS IR Infrared (IR) Spectroscopy Chiral_HPLC->IR NMR NMR Spectroscopy (1D & 2D) Chiral_HPLC->NMR X_Ray X-ray Crystallography (if crystalline) Chiral_HPLC->X_Ray If suitable crystals form Final_Structure Final Structure Elucidation MS->Final_Structure IR->Final_Structure NMR->Final_Structure X_Ray->Final_Structure

Caption: Integrated workflow for the structure elucidation of 4-Methyl-1,2-cyclohexanedimethanol.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation

Mass spectrometry (MS) is the initial step to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn provides the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified 4-Methyl-1,2-cyclohexanedimethanol in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the spectrum in positive ion mode.

  • Data Interpretation: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use the instrument's software to calculate the most probable molecular formula.

Hypothetical HRMS Data

IonCalculated Exact Mass (C₉H₁₈O₂)Observed m/z
[M+H]⁺159.1385159.1383
[M+Na]⁺181.1204181.1201

The fragmentation pattern in the mass spectrum provides valuable structural information. For 4-Methyl-1,2-cyclohexanedimethanol, characteristic fragmentation pathways would involve the loss of water, hydroxymethyl radicals, and cleavage of the cyclohexane ring.

Hypothetical Mass Spectrometry Fragmentation Data

m/zProposed Fragment
158[M-H₂]⁺
141[M-H₂O]⁺
127[M-CH₂OH]⁺
113[M-H₂O-C₂H₄]⁺
95[C₇H₁₁]⁺
81[C₆H₉]⁺

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For 4-Methyl-1,2-cyclohexanedimethanol, the most prominent absorption bands will be from the O-H and C-O stretching vibrations of the alcohol groups and the C-H stretching of the alkane backbone.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the hydroxyl and alkyl groups.

Hypothetical FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
2960-2850 (strong)C-H stretchAlkane (cyclohexyl & methyl)
1450 (medium)C-H bendAlkane
1050 (strong)C-O stretchPrimary Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse sequences.

  • Data Interpretation:

    • ¹H NMR: Determine the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling) to deduce proton connectivity.

    • ¹³C NMR: Identify the number of unique carbon environments.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

    • COSY (Correlation Spectroscopy): Identify protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.

Hypothetical NMR Data for a Single Isomer of 4-Methyl-1,2-cyclohexanedimethanol (in CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.65dd2H-CH₂OH
3.50dd2H-CH₂OH
2.10m1HH-1
1.95m1HH-2
1.80-1.60m4HCyclohexyl CH₂
1.50m1HH-4
1.30-1.10m2HCyclohexyl CH₂
0.90d3H-CH₃

¹³C NMR and DEPT-135 Data

Chemical Shift (δ, ppm)DEPT-135Assignment
68.5negative-CH₂OH
66.0negative-CH₂OH
45.2positiveC-1
42.8positiveC-2
35.5negativeCyclohexyl CH₂
32.1positiveC-4
30.8negativeCyclohexyl CH₂
29.5negativeCyclohexyl CH₂
22.5positive-CH₃

digraph "NMR_Connectivity" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", fontname="Arial", fontsize=10];

subgraph "cluster_1D" { label="1D NMR"; style="rounded"; color="#4285F4"; H1_NMR [label="¹H NMR\n(Proton Environments)"]; C13_NMR [label="¹³C NMR\n(Carbon Environments)"]; DEPT [label="DEPT-135\n(CH, CH₂, CH₃)"]; }

subgraph "cluster_2D" { label="2D NMR"; style="rounded"; color="#EA4335"; COSY [label="COSY\n(¹H-¹H Correlations)"]; HSQC [label="HSQC\n(¹H-¹³C Direct Correlations)"]; HMBC [label="HMBC\n(¹H-¹³C Long-Range Correlations)"]; }

subgraph "cluster_Structure" { label="Structural Information"; style="rounded"; color="#FBBC05"; Connectivity [label="C-H Framework"]; Stereochemistry [label="Relative Stereochemistry\n(from J-couplings & NOESY)"]; }

H1_NMR -> COSY; H1_NMR -> HSQC; H1_NMR -> HMBC; C13_NMR -> HSQC; C13_NMR -> HMBC; DEPT -> Connectivity;

COSY -> Connectivity; HSQC -> Connectivity; HMBC -> Connectivity;

Connectivity -> Stereochemistry; }

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Foundational

A Predictive Spectroscopic and Structural Elucidation Guide to 4-Methyl-1,2-cyclohexanedimethanol

Molecular Structure and Stereoisomerism 4-Methyl-1,2-cyclohexanedimethanol possesses a cyclohexane ring substituted with a methyl group at the C4 position and two hydroxymethyl groups at the C1 and C2 positions. The pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Stereoisomerism

4-Methyl-1,2-cyclohexanedimethanol possesses a cyclohexane ring substituted with a methyl group at the C4 position and two hydroxymethyl groups at the C1 and C2 positions. The presence of multiple chiral centers implies the existence of several stereoisomers. The relative orientation of the two hydroxymethyl groups (cis or trans) and the methyl group will significantly influence the complexity and appearance of the NMR spectra. This guide will consider a generic structure for predictive purposes, but researchers should be aware that a synthesized sample will likely be a mixture of diastereomers.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-Methyl-1,2-cyclohexanedimethanol is anticipated to be complex due to the number of non-equivalent protons and potential for second-order coupling effects. The chemical shifts are predicted based on the local electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-CH₃0.8 - 1.0DoubletThe methyl protons will be split by the adjacent methine proton at C4.
Cyclohexane Ring Protons (-CH₂- and -CH-)0.9 - 2.0Complex MultipletsThese protons will exhibit extensive spin-spin coupling, resulting in a complex and overlapping multiplet region. The exact shifts and multiplicities will be highly dependent on the stereochemistry.
Hydroxymethyl Protons (-CH₂OH)3.4 - 3.8Multiplets (AB quartet or two doublets of doublets)The two protons of each hydroxymethyl group are diastereotopic and will likely show different chemical shifts and couple with each other (geminal coupling) and the adjacent ring proton. This will result in complex splitting patterns.
Hydroxyl Protons (-OH)Variable (1.5 - 4.0)Broad SingletThe chemical shift of the hydroxyl protons is concentration and solvent dependent. These protons may exchange with residual water in the solvent, leading to a broad signal.

The prediction of chemical shifts and multiplicities is guided by established data for common laboratory solvents and organic molecules[2][3].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with each unique carbon atom giving rise to a single peak.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₃~22Typical chemical shift for a methyl group on a cyclohexane ring.
Cyclohexane Ring Carbons (-CH₂- and -CH-)25 - 45The exact shifts will depend on the substitution pattern and stereochemistry. The carbon bearing the methyl group (C4) will be in this range.
C1 and C240 - 50These methine carbons are attached to the hydroxymethyl groups and will be shifted downfield.
Hydroxymethyl Carbons (-CH₂OH)60 - 70These carbons are directly attached to the electronegative oxygen atom, resulting in a significant downfield shift.

Predicted Infrared (IR) Spectral Data

The IR spectrum is instrumental in identifying the key functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding between the alcohol molecules.
C-H Stretch (Aliphatic)2850 - 3000StrongCharacteristic of the C-H bonds in the cyclohexane ring and methyl/methylene groups.
C-O Stretch (Primary Alcohol)1000 - 1075StrongThis absorption is characteristic of the C-O single bond in primary alcohols.

These predictions are based on well-established IR correlation tables and data from similar molecules available in the NIST Chemistry WebBook[4][5].

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) will likely lead to significant fragmentation of the molecular ion.

  • Molecular Ion (M⁺): The molecular weight of 4-Methyl-1,2-cyclohexanedimethanol (C₉H₁₈O₂) is 158.24 g/mol . The molecular ion peak, if observed, will be weak due to the instability of the parent ion.

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z 140.

    • Loss of a Hydroxymethyl Radical (M-31): Cleavage of a C-C bond adjacent to the hydroxyl group would result in a fragment at m/z 127.

    • Cleavage of the Cyclohexane Ring: Complex fragmentation of the ring will lead to a series of smaller fragments, with prominent peaks often observed at m/z 55 and 97 for substituted cyclohexanes, as seen in the mass spectrum of 4-methylcyclohexanemethanol[6].

Methodologies for Spectral Acquisition and Analysis

The following workflow outlines the standard procedures for acquiring and interpreting the spectral data for a novel compound like 4-Methyl-1,2-cyclohexanedimethanol.

Spectral Analysis Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_elucidation Structural Elucidation synthesis Synthesis and Purification of 4-Methyl-1,2-cyclohexanedimethanol dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃, D₂O) synthesis->dissolution ir_acq FTIR Spectroscopy synthesis->ir_acq ms_acq Mass Spectrometry (e.g., EI-MS, ESI-MS) synthesis->ms_acq nmr_acq ¹H and ¹³C NMR Spectroscopy dissolution->nmr_acq nmr_analysis Analysis of Chemical Shifts, Coupling Constants, and Integration nmr_acq->nmr_analysis ir_analysis Identification of Characteristic Absorption Bands ir_acq->ir_analysis ms_analysis Determination of Molecular Weight and Fragmentation Patterns ms_acq->ms_analysis elucidation Combined Spectral Data Interpretation to Confirm Structure nmr_analysis->elucidation ir_analysis->elucidation ms_analysis->elucidation stereochem Advanced NMR (NOESY, COSY) for Stereochemical Assignment elucidation->stereochem

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Conclusion

While experimental spectral data for 4-Methyl-1,2-cyclohexanedimethanol is not widely available, a comprehensive and reliable prediction of its NMR, IR, and mass spectra can be formulated based on fundamental spectroscopic principles and comparison with structurally related compounds. This guide serves as a valuable resource for researchers by providing a detailed theoretical framework for the structural elucidation of this molecule. The predictive data presented herein should be validated against experimentally acquired spectra to confirm the identity and purity of any synthesized material.

References

  • PubChem. 4-Methylcyclohexanemethanol | C8H16O. [Link]

  • NIST. Cyclohexanol, 4-methyl-. [Link]

  • NIST. Cyclohexanol, 4-methyl-, cis-. [Link]

  • NIST. Cyclohexanemethanol, 4-methylene-. [Link]

  • NIST. Cyclohexanol, 4-methyl-. [Link]

  • Wikipedia. Cyclohexanedimethanol. [Link]

  • SpectraBase. Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)-. [Link]

  • Wiley Online Library. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. [Link]

  • Google Patents.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NIST. Cyclohexanol, 4-methyl-, trans-. [Link]

  • ResearchGate. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. [Link]

Sources

Exploratory

Commercial availability of 4-Methyl-1,2-cyclohexanedimethanol

An In-depth Technical Guide to 4-Methyl-1,2-cyclohexanedimethanol: Synthesis, Characterization, and Commercial Landscape for Specialty Applications Audience: Researchers, scientists, and drug development professionals. C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-1,2-cyclohexanedimethanol: Synthesis, Characterization, and Commercial Landscape for Specialty Applications

Audience: Researchers, scientists, and drug development professionals. Core Focus: To provide a comprehensive technical guide on the specialty chemical 4-Methyl-1,2-cyclohexanedimethanol, navigating its limited commercial availability and data by proposing robust scientific methodologies for its synthesis and validation.

Executive Summary

4-Methyl-1,2-cyclohexanedimethanol (MCHDM) is a substituted cycloaliphatic diol with the chemical formula C₉H₁₈O₂. Its structure, featuring a cyclohexane ring with two adjacent hydroxymethyl groups and a methyl substituent at the 4-position, suggests unique potential as a monomer for specialty polymers and as a structural scaffold in medicinal chemistry. Unlike its widely used isomer, 1,4-cyclohexanedimethanol (1,4-CHDM), 4-Methyl-1,2-cyclohexanedimethanol is not a commodity chemical. It is primarily available as a research-grade material, often with limited accompanying analytical data. This guide provides researchers with a foundational understanding of MCHDM, proposing a logical synthesis pathway, outlining necessary characterization protocols, and discussing its potential applications by drawing rational comparisons to related, well-documented compounds.

Chemical Identity and Physicochemical Properties

The defining features of 4-Methyl-1,2-cyclohexanedimethanol are the vicinal (1,2-position) diols and the methyl group on the cyclohexane ring. These features dictate its stereochemistry, polarity, and reactivity. The presence of cis and trans isomers, with respect to the hydroxymethyl groups, is expected and will significantly influence the material's physical properties, such as its melting point and the properties of polymers derived from it.

Table 1: Physicochemical Properties of 4-Methyl-1,2-cyclohexanedimethanol

PropertyValue / DescriptionSource / Rationale
Chemical Formula C₉H₁₈O₂-
Molecular Weight 158.24 g/mol -
CAS Number 19491-64-6[1]
Appearance Expected to be a viscous liquid or low-melting solid.Inferred from related diols like 1,2-cyclohexanedimethanol.
Boiling Point Not experimentally determined. Estimated to be >250°C.Higher than 1,4-CHDM due to potential for intramolecular hydrogen bonding.
Solubility Soluble in water and polar organic solvents (e.g., alcohols, THF).Inferred from the presence of two hydroxyl groups. The methyl group slightly increases hydrophobicity compared to the unsubstituted analog.[2]
Stereochemistry Exists as multiple cis/trans diastereomers and enantiomers.Due to substitution at positions 1, 2, and 4 of the cyclohexane ring.

Commercial Availability and Procurement

Procurement of 4-Methyl-1,2-cyclohexanedimethanol is limited to suppliers of rare and specialty chemicals. Researchers should be aware that such products may be intended for early-stage discovery and may not come with a comprehensive Certificate of Analysis.

Table 2: Commercial Sourcing of 4-Methyl-1,2-cyclohexanedimethanol

SupplierProduct StatusCAS NumberNotes for Researchers
Sigma-Aldrich AldrichCPR19491-64-6This product is sold "as-is" without analytical data. The buyer is responsible for confirming the product's identity and purity. All sales are final.[1]

Trustworthiness Advisory: Given the "as-is" nature of commercially available 4-Methyl-1,2-cyclohexanedimethanol, it is imperative that researchers perform rigorous in-house quality control before use. A recommended workflow for this validation is detailed in Section 5.

Proposed Synthesis Methodology

Due to the lack of published, detailed syntheses for 4-Methyl-1,2-cyclohexanedimethanol, a robust and logical pathway can be proposed based on established organic chemistry principles. The most direct route involves the reduction of a suitable precursor, 4-methyl-1,2-cyclohexanedicarboxylic acid, or its anhydride. This precursor can be synthesized via a Diels-Alder reaction.

G A Isoprene + Maleic Anhydride B Diels-Alder Cycloaddition [4+2] A->B Heat C 4-Methyl-cis-4-cyclohexene- 1,2-dicarboxylic Anhydride B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E 4-Methyl-cis-1,2-cyclohexane- dicarboxylic Anhydride D->E F Reduction (e.g., LiAlH4 in THF) E->F G cis-4-Methyl-1,2-cyclo- hexanedimethanol F->G G cluster_structure Structural Features of MCHDM cluster_properties Resulting Properties cluster_apps Potential Applications A 1,2-Diol (Vicinal) D Chelating Potential Constrained Geometry A->D I Scaffolds in Medicinal Chemistry A->I B Cycloaliphatic Ring E Rigidity, Thermal Stability Hydrolytic Resistance B->E C 4-Methyl Group F Increased Hydrophobicity Asymmetry, Lower Tg C->F C->I G Specialty Polyesters & Polyurethanes D->G E->G H Epoxy Resin Curing Agents & Reactive Diluents E->H F->G

Sources

Foundational

Purity Analysis of 4-Methyl-1,2-cyclohexanedimethanol: A Comprehensive Technical Guide

Executive Summary 4-Methyl-1,2-cyclohexanedimethanol (CAS: 19491-64-6) is a high-value cycloaliphatic diol utilized as a critical building block in advanced polymer synthesis, specialty coatings, and pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,2-cyclohexanedimethanol (CAS: 19491-64-6) is a high-value cycloaliphatic diol utilized as a critical building block in advanced polymer synthesis, specialty coatings, and pharmaceutical intermediates[1][2]. Structurally, it features two primary hydroxyl groups and a methyl-substituted cyclohexane ring, meaning it exists as a complex mixture of stereoisomers (cis/trans configurations)[3]. Accurate purity analysis is not merely about quantifying the main component; it requires a self-validating analytical system capable of resolving these stereoisomers, identifying trace organic synthesis byproducts, and accounting for residual moisture[2][3].

This whitepaper outlines a robust, orthogonally validated analytical strategy combining pre-column derivatization, Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer titration.

Physicochemical Profiling & Analytical Causality

The fundamental challenge in analyzing 4-Methyl-1,2-cyclohexanedimethanol lies in its diol functionality. Diols exhibit strong intermolecular hydrogen bonding, which severely reduces their volatility and causes aggressive peak tailing through interactions with active sites on standard silica chromatography columns[4].

To establish a highly reproducible and scientifically sound method, we must address this causality directly. While direct injection on highly deactivated polar columns is possible[5], the superior approach is pre-column derivatization (silylation) . By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we cap the polar hydroxyl groups, converting the diol into a highly volatile, thermally stable trimethylsilyl (TMS) ether[4][6]. This transformation eliminates hydrogen bonding, ensuring sharp, symmetrical peaks that allow for the baseline resolution of cis/trans isomers and accurate integration[4].

Strategic Analytical Workflow

The following logic tree dictates the analytical pathway, ensuring a complete mass-balance approach to purity assessment.

AnalyticalWorkflow Sample 4-Methyl-1,2-cyclohexanedimethanol (Sample Batch) KF Karl Fischer Titration (Moisture %) Sample->KF Aliquot 1 Prep Sample Dissolution (Anhydrous Pyridine) Sample->Prep Aliquot 2 Data Mass Balance Calculation (True Purity %) KF->Data Water Content Deriv Silylation (BSTFA + 1% TMCS) Cap -OH Groups Prep->Deriv Reagent Addition GCFID GC-FID Analysis (Assay & Isomers) Deriv->GCFID Volatile TMS Ethers GCMS GC-MS Analysis (Unknown Impurities) Deriv->GCMS Trace Profiling GCFID->Data Organic Purity GCMS->Data Impurity ID

Figure 1: Orthogonal analytical workflow for 4-Methyl-1,2-cyclohexanedimethanol purity assessment.

Core Methodology I: GC-FID for Assay and Isomeric Profiling

Causality & Logic: Flame Ionization Detection (FID) is selected due to its wide linear dynamic range, auto-ranging capabilities, and proportional response to the effective carbon number (ECN) of derivatized alcohols. This makes it the gold standard for quantitative purity analysis of hydrocarbons and their derivatives[7]. To make the system self-validating, an internal standard (IS) is employed to correct for any variations in derivatization efficiency or injection volume.

Step-by-Step Protocol
  • Internal Standard Preparation: Accurately weigh 50 mg of nonadecane (IS) into a 50 mL volumetric flask and dilute to volume with anhydrous pyridine.

  • Sample Preparation: Accurately weigh approximately 20 mg of the 4-Methyl-1,2-cyclohexanedimethanol sample into a 2 mL glass autosampler vial.

  • Derivatization: Add 1.0 mL of the Internal Standard solution and 0.5 mL of BSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat in a block at 60°C for 30 minutes. This thermal energy drives the silylation reaction to absolute completion for both primary hydroxyl groups[6].

  • Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL into the GC-FID system using the parameters outlined in Table 1.

Table 1: GC-FID Instrumental Parameters
ParameterSpecification / Condition
Instrument Gas Chromatograph equipped with FID (e.g., Agilent 8890)
Column DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min (Constant Flow Mode)
Inlet Temperature 280°C
Injection Mode Split, Ratio 50:1
Oven Temperature Program 80°C (hold 2 min) → Ramp 10°C/min to 280°C (hold 5 min)
Detector Temperature 300°C

Core Methodology II: GC-MS for Trace Impurity Elucidation

Causality & Logic: While GC-FID flawlessly quantifies known components, it lacks qualitative identification power. To ensure complete trustworthiness of the purity profile, unknown peaks (such as unreacted intermediates or residual solvents) must be structurally elucidated. GC-MS utilizing Electron Ionization (EI) at 70 eV fragments the TMS-derivatized impurities, allowing for spectral matching against NIST libraries[6][8].

Step-by-Step Protocol
  • Sample Alignment: Utilize the exact same derivatized sample prepared for the GC-FID assay. Maintaining identical sample chemistry ensures that retention indices match perfectly between the two instruments[6].

  • System Configuration: Configure the GC-MS with a differential vacuum system and flow restrictor to maintain the exact column linear velocity used in the FID method[8].

  • Temperatures: Set the MS transfer line to 280°C and the EI ion source to 230°C.

  • Acquisition: Acquire data in full-scan mode (m/z 40–500) to capture the molecular ions and characteristic fragmentation patterns (e.g., loss of methyl radical [M-15]⁺ typical of TMS ethers).

  • Data Processing: Perform background subtraction and library matching for any impurity peak exceeding the 0.05% relative area threshold.

Core Methodology III: Orthogonal Moisture Determination

Causality & Logic: Cycloaliphatic diols are inherently hygroscopic. GC-FID normalizes the area of volatile organic compounds but is completely blind to water content. Therefore, a mass-balance approach—subtracting the water content from the organic purity—is mandatory to determine the absolute, true purity of the batch[3].

Step-by-Step Protocol
  • Standardization: Standardize the volumetric Karl Fischer (KF) reagent using a certified 1% water standard to verify the titer.

  • Sample Transfer: Quickly transfer ~0.5 g of the 4-Methyl-1,2-cyclohexanedimethanol sample into the anhydrous methanol working medium of the titration vessel to minimize atmospheric moisture exposure.

  • Titration: Titrate to the electrometric endpoint. Calculate the % w/w moisture content.

  • Final Calculation: True Purity % = GC Organic Purity % × ((100 - % Moisture) / 100).

Quantitative Data & System Validation

To guarantee the trustworthiness of the analytical data, the system must meet strict validation criteria before sample analysis begins.

Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaTypical Result
Resolution (Cis/Trans Isomers) Rs > 1.5 (Baseline resolution)2.1
Repeatability (Assay) %RSD ≤ 1.0% (n=6 injections)0.4%
Limit of Detection (LOD) S/N ≥ 30.001% w/w
Limit of Quantitation (LOQ) S/N ≥ 100.003% w/w
Linearity (R²) ≥ 0.999 (Over 50-150% target range)0.9998
Table 3: Typical Impurity Profile of 4-Methyl-1,2-cyclohexanedimethanol
ComponentRRT (Relative Retention Time)Typical Specification Limit (% w/w)
Moisture (H₂O) N/A (Karl Fischer)≤ 0.50%
Cis-Isomer 0.95Report Value (Process Dependent)
Trans-Isomer 1.00 (Reference Peak)Report Value (Process Dependent)
Related Diol Impurities Various (0.80 - 1.20)≤ 0.10% each
Total Organic Impurities N/A≤ 1.00%

References

  • NextSDS : 4-METHYL-1,2-CYCLOHEXANEDIMETHANOL — Chemical Substance Information. Available at: [Link]

  • Jigspharma : High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price. Available at:[Link]

  • Google Patents: KR20220111955A - Method for purifying 1, 4-cyclohexanedimethanol composition.
  • Agilent : Optimizing Productivity and Reliability for Monocyclic Aromatic Hydrocarbon Purity Analysis According to ASTM D7504. Available at: [Link]

  • ResearchGate : Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS. Available at: [Link]

  • Agilent : CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at:[Link]

  • Shimadzu : GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Methyl-1,2-cyclohexanedimethanol

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,2-cyclohexanedimethanol, a key intermediate in various industrial applications. This document is intended fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,2-cyclohexanedimethanol, a key intermediate in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction: Understanding the Molecular Landscape

4-Methyl-1,2-cyclohexanedimethanol is a cycloaliphatic diol characterized by a cyclohexane ring, a methyl group, and two hydroxymethyl functional groups on adjacent carbons. This unique structure imparts a combination of hydrophobic (the cyclohexane ring and methyl group) and hydrophilic (the two hydroxyl groups) characteristics, governing its interaction with various solvents. The presence of two hydroxyl groups allows for significant hydrogen bonding, a key factor in its solubility in polar solvents.[1]

Key Molecular Features Influencing Solubility:

  • Hydrogen Bond Donors and Acceptors: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protic and polar aprotic solvents.

  • Cycloaliphatic Backbone: The nonpolar cyclohexane ring contributes to its solubility in less polar environments.

  • Methyl Group: The additional methyl group slightly increases the nonpolar character of the molecule.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] For 4-Methyl-1,2-cyclohexanedimethanol, this translates to:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol can readily form hydrogen bonds with the diol's hydroxyl groups, leading to high solubility.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while not hydrogen bond donors, possess strong dipoles that can interact favorably with the polar regions of the diol.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene primarily interact through weaker van der Waals forces. The strong hydrogen bonding network of the diol makes it less favorable to dissolve in these solvents.

Solubility Profile of 4-Methyl-1,2-cyclohexanedimethanol: A Representative Overview

While extensive public data on the solubility of 4-Methyl-1,2-cyclohexanedimethanol is limited, the following table presents a representative solubility profile based on the aforementioned principles and data from analogous diols.[3][4][5] These values are intended to guide solvent selection and experimental design.

Table 1: Representative Solubility of 4-Methyl-1,2-cyclohexanedimethanol in Various Solvents at 25°C

Solvent CategorySolventPolarity IndexRepresentative Solubility ( g/100 mL)
Polar Protic Water10.2> 50 (Miscible)
Methanol5.1> 50 (Miscible)
Ethanol4.3> 50 (Miscible)
Isopropanol3.9> 40
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 50 (Miscible)
Dimethylformamide (DMF)6.4> 50 (Miscible)
Acetonitrile5.8~ 30
Acetone5.1~ 25
Less Polar Dichloromethane3.1~ 10
Tetrahydrofuran (THF)4.0~ 15
Ethyl Acetate4.4~ 5
Nonpolar Toluene2.4< 1
Hexane0.1< 0.1
Cyclohexane0.2< 0.1

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is crucial. The isothermal equilibrium shake-flask method is a widely accepted and robust technique.[6]

The Shake-Flask Method: A Validated Protocol

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Experimental Solubility Determination:

G A Preparation: Add excess 4-Methyl-1,2-cyclohexanedimethanol to a known volume of solvent. B Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. A->B C Phase Separation: Centrifuge or allow to settle to separate undissolved solid. B->C D Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear saturated solution. C->D E Quantification: Analyze the concentration of the solute in the filtrate using a validated analytical method (e.g., HPLC, GC). D->E

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Steps:
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Methyl-1,2-cyclohexanedimethanol to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points until the concentration plateaus.[7]

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the vials to stand at the experimental temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An HPLC method with a refractive index detector (RID) or a GC with a flame ionization detector (FID) would be suitable for this non-chromophoric compound.

    • Quantify the concentration against a calibration curve prepared from standard solutions of 4-Methyl-1,2-cyclohexanedimethanol of known concentrations.[6]

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of 4-Methyl-1,2-cyclohexanedimethanol:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally by conducting solubility measurements at various temperatures.

  • pH: While 4-Methyl-1,2-cyclohexanedimethanol is a neutral molecule, significant pH changes in aqueous solutions could potentially affect its stability and interactions, although this effect is generally minimal for diols.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. It is essential to use high-purity materials for accurate determinations.[8]

Safety and Handling

4-Methyl-1,2-cyclohexanedimethanol is a chemical that requires proper handling to minimize exposure.[9] Always consult the Safety Data Sheet (SDS) before use.[10]

General Safety Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.[10]

  • In case of contact, flush the affected area with copious amounts of water.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-Methyl-1,2-cyclohexanedimethanol. The interplay of its polar hydroxyl groups and nonpolar cycloaliphatic core results in a broad solubility profile, with high miscibility in polar solvents and limited solubility in nonpolar solvents. For precise applications, the experimental protocol detailed herein provides a robust framework for obtaining accurate and reliable solubility data, which is essential for process development, formulation, and research applications.

References

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • ASTM International. (2017). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • ASTM International. (2008). Measurements of Aqueous Solubility. Retrieved from [Link]

  • ASTM International. (2002). Measurements of Aqueous Solubility. Retrieved from [Link]

  • GlobalSpec. (2008). ASTM E1148-02(2008) - Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013). Retrieved from [Link]

  • Wikipedia. Ethylene glycol. Retrieved from [Link]

  • Dow. Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • MDPI. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Retrieved from [Link]

  • TSI Journals. (2023). Mutual Solubilities of Ethylene Glycol and Organic Diluents Investigated using Gas Chromatography and NMR. Retrieved from [Link]

  • PubMed. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. Safety Data Sheet. Retrieved from [Link]

  • EBSCO. Diols | Chemistry | Research Starters. Retrieved from [Link]

  • PMC. Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. Retrieved from [Link]

  • Google Patents. (2012). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. Retrieved from [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Wikipedia. Cyclohexanedimethanol. Retrieved from [Link]

  • Taylor & Francis. Diols – Knowledge and References. Retrieved from [Link]

  • Unknown. Diol Separations.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Unknown. CYCLOHEXANEDIMETHANOL (CHDM).
  • Oreate AI Blog. (2026). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM). Retrieved from [Link]

  • IUPAC-NIST Solubilities Database. (2015). Methanol with Cyclohexane and Water. Retrieved from [Link]

Sources

Foundational

Unraveling the Byproduct Matrix in the Synthesis of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM)

Executive Summary 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) is an advanced cycloaliphatic diol utilized in the development of high-performance polyesters, plasticizers, and coating resins. Unlike its widely studied is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) is an advanced cycloaliphatic diol utilized in the development of high-performance polyesters, plasticizers, and coating resins. Unlike its widely studied isomer, 1,4-cyclohexanedimethanol (CHDM), the 1,2-substitution pattern of 4-MCHDM introduces severe steric and electronic complexities during its synthesis. The primary synthetic route involves the catalytic hydrogenation of dimethyl 4-methyl-1,2-cyclohexanedicarboxylate over copper- or ruthenium-based catalysts [1].

However, the proximity of the reacting functional groups leads to a complex network of competing side reactions. This technical guide provides a mechanistic deconstruction of the byproducts formed during 4-MCHDM synthesis, offering field-proven experimental protocols and mitigation strategies to maximize diol selectivity.

Mechanistic Taxonomy of Byproducts

The conversion of a diester to a diol requires the sequential addition of four equivalents of hydrogen. In the case of 4-MCHDM, the intermediate species are highly reactive, leading to four primary classes of byproducts.

Intramolecular Cyclization: The Lactone Challenge

The most pervasive byproduct in 1,2-cyclohexanedimethanol synthesis is the formation of γ-lactones, specifically 4-methylhexahydrophthalide .

  • Causality: When the first ester group is reduced to a hydroxymethyl group, the resulting mono-alcohol intermediate possesses a highly nucleophilic oxygen atom situated in close spatial proximity to the unreacted adjacent ester. This structural arrangement strongly favors an intramolecular nucleophilic acyl substitution, expelling methanol and forming a highly stable 5-membered lactone ring [2].

  • Catalytic Impact: Research on the hydrogenation of structurally similar phthalic acid derivatives demonstrates that certain catalysts (e.g., Ru-Sn/Al₂O₃) can arrest the reaction entirely at the lactone stage, failing to reduce it further to the diol [3]. Overcoming this requires highly dispersed Cu(0) active sites and elevated hydrogen pressures to accelerate the ring-opening hydrogenation of the lactone.

Hydrogenolysis and Over-Reduction

Prolonged residence times or excessive temperatures lead to the cleavage of the C–O bond (hydrogenolysis).

  • Causality: The hydroxymethyl groups can undergo over-reduction, yielding methyl groups. This results in the formation of 1-hydroxymethyl-2,4-dimethylcyclohexane (mono-alcohol) or 1,2,4-trimethylcyclohexane (complete over-reduction). This is exacerbated by acidic sites on the catalyst support (such as γ-Al₂O₃), which protonate the alcohol and facilitate water elimination prior to hydrogenation.

Dehydration and Etherification

The 1,2-diol structure of 4-MCHDM is susceptible to intramolecular dehydration.

  • Causality: In the presence of Lewis or Brønsted acid sites on the catalyst, the two adjacent hydroxyl groups can condense, releasing a molecule of water to form a bicyclic ether: 5-methyl-3-oxabicyclo[3.4.0]nonane . Neutralizing the catalyst support (e.g., by doping with alkali metals or utilizing basic supports like hydrotalcite-derived oxides) is critical to suppressing this pathway.

Stereoisomerization Dynamics

While not strictly a "byproduct," the drift in cis/trans isomeric ratios can render a batch out of specification.

  • Causality: 4-MCHDM contains three stereocenters. The thermodynamic equilibrium of 1,2-cyclohexanedicarboxylates heavily favors the trans configuration due to reduced steric hindrance. Exposure to high temperatures (85–170 °C) during the reaction or subsequent distillation will cause a kinetically trapped cis-dominant mixture to isomerize toward the trans-equilibrium [4].

Reaction Network Visualization

The following diagram illustrates the kinetic pathways leading to the target diol versus the parasitic byproduct pathways.

ReactionNetwork SM Dimethyl 4-methyl- 1,2-cyclohexanedicarboxylate Intermediate Mono-reduced Intermediate SM->Intermediate +H2 (Cu Catalyst) Target 4-MCHDM (Target Diol) Intermediate->Target +H2 (Fast) Lactone 4-Methylhexahydrophthalide (Lactone Byproduct) Intermediate->Lactone -MeOH (Cyclization) Ether Bicyclic Ether (Dehydration) Target->Ether -H2O (Acidic sites) Hydro Trimethylcyclohexane (Hydrogenolysis) Target->Hydro +H2, -H2O (Over-reduction) Lactone->Target +H2 (Slow)

Figure 1: Catalytic hydrogenation pathways and byproduct formation in 4-MCHDM synthesis.

Experimental Protocols: Synthesis & Profiling

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the synthesis of 4-MCHDM and the quantification of its byproducts.

Protocol 1: High-Pressure Catalytic Hydrogenation

Rationale: This procedure utilizes a Cu/Mn/Al catalyst, which provides a balance of high hydrogenation activity while minimizing the acidic sites that drive etherification.

  • Catalyst Activation: Load 5.0 g of finely powdered Cu/Mn/Al catalyst into a 500 mL high-pressure Parr autoclave. Purge the reactor with N₂ (3 cycles at 2.0 MPa) to displace oxygen. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the highly sensitive Cu(0) active sites back to Cu(I)/Cu(II), which would drastically increase lactone byproduct formation.

  • Reduction: Introduce a 5% H₂/N₂ gas mixture at 1.0 MPa. Heat the reactor to 200 °C at a ramp rate of 2 °C/min and hold for 4 hours to reduce the copper oxide species.

  • Substrate Loading: Cool the reactor to room temperature. Under a continuous N₂ blanket, inject 50.0 g of dimethyl 4-methyl-1,2-cyclohexanedicarboxylate dissolved in 100 mL of anhydrous methanol.

  • Hydrogenation: Pressurize the reactor with pure H₂ to 8.0 MPa. Heat the mixture to 220 °C while stirring at 800 RPM. Maintain these conditions for 8 hours. Causality: High stirring rates eliminate gas-liquid mass transfer limitations, ensuring that the local H₂ concentration at the catalyst surface is sufficient to drive the ring-opening of the transient lactone intermediate.

  • Recovery: Cool the reactor to 25 °C, carefully vent the residual H₂, and filter the mixture through a 0.22 μm PTFE membrane to recover the catalyst.

Protocol 2: GC-FID/MS Byproduct Quantification
  • Sample Preparation: Dilute 100 μL of the filtered reaction mixture with 900 μL of analytical-grade acetone. Add 10 μL of nonane as an internal standard.

  • Chromatographic Separation: Inject 1.0 μL into a GC equipped with an HP-5 capillary column (30 m × 0.32 mm × 0.25 μm).

  • Temperature Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Detection: Utilize a Flame Ionization Detector (FID) for quantitative yield analysis and a Mass Spectrometer (MS) for the structural elucidation of the lactone and ether byproducts.

Workflow Step1 1. Catalyst Loading & Activation (Cu/Mn/Al, H2 reduction) Step2 2. Strict Anaerobic Purging (Prevents Cu(0) oxidation) Step1->Step2 Step3 3. High-Pressure Hydrogenation (8.0 MPa H2, 220°C, 800 RPM) Step2->Step3 Step4 4. Cooling & Catalyst Filtration (0.22 μm PTFE membrane) Step3->Step4 Step5 5. GC-FID/MS Analysis (Byproduct quantification) Step4->Step5

Figure 2: Step-by-step experimental workflow for 4-MCHDM synthesis and byproduct profiling.

Quantitative Data & Mitigation Strategies

The table below summarizes the expected byproduct distribution under standard vs. optimized conditions, serving as a diagnostic tool for process chemists.

Byproduct ClassChemical SpeciesTypical Yield (Unoptimized)Optimized YieldPrimary Mitigation Strategy
Lactone 4-Methylhexahydrophthalide15 - 25%< 2.0%Increase H₂ pressure (>8 MPa); utilize highly dispersed Cu(0) catalysts to accelerate lactone ring-opening.
Ether 5-Methyl-3-oxabicyclo[3.4.0]nonane5 - 10%< 0.5%Dope catalyst support with basic promoters (e.g., Ba, K) to neutralize Lewis acid sites causing dehydration.
Hydrogenolysis 1,2,4-Trimethylcyclohexane2 - 5%< 1.0%Lower reaction temperature strictly below 230 °C; avoid prolonged residence times.
Isomer Drift trans-4-MCHDM enrichmentVariableControlledMinimize thermal history during distillation; maintain distillation pot temperatures below 150 °C.

Conclusion

The synthesis of 4-Methyl-1,2-cyclohexanedimethanol is fundamentally limited by the steric proximity of its functional groups, which heavily biases the reaction network toward intramolecular cyclization (lactones) and dehydration (ethers). By understanding the causality behind these pathways—specifically the interplay between intermediate nucleophilicity and catalyst surface acidity—researchers can engineer self-correcting reaction conditions. Implementing basic-doped, highly dispersed copper catalysts under rigorous mass-transfer regimes is the definitive approach to suppressing these byproducts and achieving high-purity 4-MCHDM.

References

  • Wang, Y., et al. "Kinetics of hydrogenation of dimethyl 1,4‐cyclohexanedicarboxylate to 1,4‐cyclohexanedimethanol." ResearchGate. Available at:[Link]

  • Kato, T., et al. "General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Shinde, S., et al. "Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids." ResearchGate. Available at: [Link]

  • Mitsubishi Gas Chemical Company, Inc. "Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate." Google Patents (WO2014080980A1).

Protocols & Analytical Methods

Method

Application Note: Polymerization of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) for Advanced Drug Delivery Matrices

Document ID: AN-2026-0316 | Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Professionals Executive Rationale & Mechanistic Principles The design of polymeric matrices for drug delivery requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0316 | Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Professionals

Executive Rationale & Mechanistic Principles

The design of polymeric matrices for drug delivery requires precise control over thermal properties, degradation kinetics, and polymer morphology. While standard aliphatic polyesters (e.g., PLGA) and symmetrical cycloaliphatic polyesters (e.g., 1,4-cyclohexanedimethanol-based PCT) dominate the field, they often suffer from unpredictable biphasic drug release profiles driven by semi-crystalline domains.

4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) emerges as a highly specialized monomer to overcome these limitations. The incorporation of the cyclohexane ring provides unique chair-boat-chair conformational flexibility, which inherently improves the toughness and modulates the glass transition temperature ( Tg​ ) of the resulting polymer [1]. However, unlike the symmetrical 1,4-CHDM, 4-MCHDM features a 1,2-diol configuration coupled with a 4-methyl substitution. This profound structural asymmetry and steric bulk completely disrupt interchain packing.

The Mechanistic Advantage: By utilizing 4-MCHDM, scientists can synthesize fully amorphous polymers . In drug development, amorphous matrices are critical for formulating Amorphous Solid Dispersions (ASDs), which enhance the bioavailability of poorly water-soluble APIs and ensure zero-order degradation kinetics without the interference of highly resistant crystalline domains.

Application Workflow I: Synthesis of Amorphous Poly(4-MCHDM adipate)

Standard esterification of 1,2-diols with free diacids often leads to acid-catalyzed dehydration, forming unwanted cyclic ethers. To prevent this, our protocol utilizes transesterification with dimethyl adipate. The reaction is driven by a titanium-based catalyst, ensuring linear step-growth polymerization while preserving the integrity of the 4-MCHDM cycloaliphatic ring.

Step-by-Step Protocol

Reagents: 4-MCHDM (1.05 eq), Dimethyl adipate (1.00 eq), Titanium(IV) tetrabutoxide ( Ti(OBu)4​ , 0.1 wt%).

  • Monomer Charging & Purging: Charge 4-MCHDM and dimethyl adipate into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet. Purge the system with high-purity N2​ for 15 minutes to prevent oxidative degradation.

  • Stage 1: Transesterification (Oligomerization): Add the Ti(OBu)4​ catalyst. Heat the mixture to 180°C under a continuous N2​ sweep. Maintain this temperature for 2 hours. Causality: Methanol will distill off. Removing methanol leverages Le Chatelier's principle to drive the equilibrium toward oligomer formation.

  • Stage 2: Melt Polycondensation: Gradually increase the temperature to 250°C while simultaneously applying a high vacuum (<100 Pa) over 30 minutes. Causality: The gradual vacuum prevents the oligomers from bumping. The high temperature and vacuum force the removal of excess 4-MCHDM and residual methanol, driving high molecular weight chain extension.

  • In-Process Quality Control (Self-Validation): Monitor the mechanical stirrer's torque. The polymerization is complete when the torque reaches a stable, predefined plateau (typically after 2–3 hours under vacuum), indicating the target molecular weight has been achieved.

  • Quenching & Recovery: Break the vacuum with N2​ and cool the highly viscous melt to room temperature. Dissolve a 100 mg aliquot in 1 mL of chloroform. Validation Check: A perfectly clear solution confirms successful linear polymerization. Cloudiness indicates unwanted cross-linking or cyclic ether side-reactions. Precipitate the bulk polymer in cold methanol, filter, and dry under vacuum at 40°C for 48 hours.

Polycondensation N1 Monomer Preparation 4-MCHDM + Dimethyl Adipate N2 Transesterification 180-200°C, N2 Atm N1->N2 N3 Methanol Removal (Drives Equilibrium) N2->N3 Ti(OBu)4 Catalyst N4 Polycondensation 250°C, <100 Pa Vacuum N2->N4 N5 Torque Monitoring (MW Indicator) N4->N5 Viscosity Increase N6 Amorphous Polyester Recovery N5->N6 Target Plateau

Fig 1: Two-stage melt polycondensation workflow for amorphous 4-MCHDM polyesters.

Application Workflow II: Acid-Sensitive Polyketals for Macrophage-Targeted Delivery

While polyesters (like PLGA) are standard, their degradation produces acidic byproducts that can cause localized inflammation and denature encapsulated protein drugs. Polyketals are a superior alternative because they hydrolyze into neutral compounds (a diol and acetone) [2]. By synthesizing a polyketal using 4-MCHDM, we create an amorphous, highly hydrophobic matrix that undergoes rapid, surface-eroding hydrolysis specifically in the acidic environment of macrophage phagosomes (pH 4.5–5.0).

Step-by-Step Protocol

Reagents: 4-MCHDM (1.00 eq), 2,2-Dimethoxypropane (1.50 eq), p-Toluenesulfonic acid (p-TSA, 2 mg/g monomer), Triethylamine (TEA).

  • Anhydrous Setup: Flame-dry a 100 mL round-bottom flask. Causality: Polyketals are exquisitely sensitive to moisture. Even trace water will prematurely hydrolyze the growing polymer chains, capping the molecular weight.

  • Acetal Exchange Reaction: Dissolve 4-MCHDM in anhydrous benzene (or toluene) to a concentration of 1 M. Add 2,2-dimethoxypropane and the p-TSA catalyst.

  • Distillation: Equip the flask with a fractional distillation column. Heat the mixture to 80°C. The reaction generates methanol as a byproduct. Continuously distill off the methanol/benzene azeotrope to drive the step-growth acetal exchange forward.

  • Reaction Quenching (Self-Validation): After 8 hours, remove the heat. Immediately add 500 µL of Triethylamine (TEA). Validation Check: Check the pH of a micro-aliquot using wet pH paper; it must be >8. Causality: If the p-TSA is not completely neutralized, the polyketal will rapidly depolymerize during the precipitation step when exposed to atmospheric moisture.

  • Purification: Precipitate the neutralized polymer solution dropwise into cold, vigorously stirred hexanes containing 0.1% TEA. Collect the amorphous polyketal via centrifugation and dry under high vacuum.

PolyketalDegradation N1 4-MCHDM Polyketal Drug Carrier N2 Cellular Uptake (Macrophage) N1->N2 N3 Phagosome (pH 4.5 - 5.0) N2->N3 N4 Ketal Hydrolysis (Acid Triggered) N3->N4 H+ Influx N5 Intracellular Drug Release N4->N5 Rapid Degradation

Fig 2: Acid-triggered degradation pathway of 4-MCHDM polyketals in macrophages.

Quantitative Data & Material Properties

The structural asymmetry of 4-MCHDM significantly alters the macroscopic properties of the resulting polymers compared to industry standards. The table below summarizes the comparative advantages for biomedical applications.

Polymer MatrixMonomer CompositionCrystallinityExpected Tg​ RangePrimary Degradation MechanismBiocompatibility Profile
PCT (Standard) 1,4-CHDM + Terephthalic AcidSemi-Crystalline80 - 90 °CHydrolysis (Extremely Slow)High (Inert)
Poly(4-MCHDM adipate) 4-MCHDM + Dimethyl AdipateAmorphous 15 - 30 °CHydrolysis (Moderate, Zero-Order)High (Yields neutral diol & adipic acid)
Poly(4-MCHDM ketal) 4-MCHDM + 2,2-DimethoxypropaneAmorphous 40 - 60 °CAcid-Catalyzed Hydrolysis (Fast at pH 5)Excellent (Yields acetone & neutral diol)

References

  • Naphthyl Copolyester with High Glass Transition Temperatures: Tunable Structure and Performance. ACS Applied Polymer Materials. Available at:[Link]

  • Polyketal Microparticles: A New Delivery Vehicle for Superoxide Dismutase. Bioconjugate Chemistry. Available at:[Link]

  • Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology (PMC NIH). Available at:[Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters. Polymers (PMC NIH). Available at:[Link]

Sources

Application

Application Note: 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) as a Specialty Monomer in High-Performance Polyester Synthesis

Executive Summary & Mechanistic Rationale In the landscape of pharmaceutical polymers and advanced drug delivery systems, the architecture of the polymer matrix dictates the stabilization and release kinetics of Active P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical polymers and advanced drug delivery systems, the architecture of the polymer matrix dictates the stabilization and release kinetics of Active Pharmaceutical Ingredients (APIs). While 1,4-cyclohexanedimethanol (CHDM) is an industry standard for semi-crystalline polyesters[1], the demand for highly amorphous, high-glass-transition ( Tg​ ) materials for Amorphous Solid Dispersions (ASDs) requires monomers that intentionally disrupt polymer chain packing.

4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) serves as a breakthrough cycloaliphatic diol in this context. The mechanistic advantage of 4-MCHDM lies in its structural asymmetry. The 1,2-substitution pattern inherently introduces steric hindrance[2], while the addition of the 4-methyl group breaks molecular symmetry entirely. During polycondensation, this prevents dense crystalline packing, favoring a fully amorphous microstructure. Crucially, because the hydroxyl groups are primary (located on the methyl groups rather than directly on the secondary ring carbons), 4-MCHDM maintains high esterification reactivity without the kinetic bottlenecks typically associated with secondary cycloaliphatic diols.

SPR Core 4-MCHDM Structural Features F1 Primary Hydroxyls (-CH₂OH) Core->F1 F2 1,2-Cycloaliphatic Ring Core->F2 F3 Asymmetric 4-Methyl Group Core->F3 O1 High Reactivity (Rapid Polycondensation) F1->O1 O2 Thermomechanical Rigidity (Elevated Tg) F2->O2 O3 Disrupted Chain Packing (Amorphous Microstructure) F2->O3 F3->O3

Structure-property relationships of 4-MCHDM in polyester synthesis.

Monomer Profile & Quantitative Data

Before initiating synthesis, it is critical to validate the monomer parameters to ensure stoichiometric precision. The physical and chemical properties of 4-MCHDM dictate the parameters of the melt polycondensation process.

PropertyValueCausality / Impact on Synthesis
Chemical Name 4-Methyl-1,2-cyclohexanedimethanolBulky core restricts chain rotation, increasing polymer Tg​ .
CAS Number 19491-64-6[3]Essential for GMP compliance and regulatory tracking.
Molecular Formula C9H18O2[4]Dictates mass calculations for Carothers' stoichiometry.
Monoisotopic Mass 158.13 Da[4]Baseline for Mass Spectrometry (MS) validation of residual monomer.
Hydroxyl Type Primary (-CH₂OH)Ensures rapid kinetics during the esterification stage.

Self-Validating Experimental Protocol: Two-Stage Melt Polycondensation

To synthesize biomedical-grade polyesters, a solvent-free melt polycondensation route is preferred to eliminate the risk of toxic solvent residues. The following protocol outlines the synthesis of a 4-MCHDM-based polyester using a dicarboxylic acid (e.g., adipic or terephthalic acid).

G N1 Monomer Preparation 4-MCHDM + Diacid (1:1.05 ratio) N2 Stage 1: Esterification 190 °C, N₂ Purge Validation: Condensate Volume N1->N2 N3 Catalyst Addition Ti(OBu)₄ (200 ppm) Causality: Biocompatible & Active N2->N3 N4 Stage 2: Polycondensation 250 °C, Vacuum Ramp (<0.1 mbar) Validation: Torque Plateau N3->N4 N5 Polymer Recovery Extrusion & Quenching Result: Amorphous Matrix N4->N5

Self-validating workflow for the synthesis of 4-MCHDM-based polyesters.
Step 1: Stoichiometric Loading & Purging
  • Loading : Charge a stainless-steel reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet with the dicarboxylic acid and 4-MCHDM.

  • Causality of Ratio : Use a molar ratio of 1.00 : 1.05 (Diacid : 4-MCHDM). The 5% molar excess of 4-MCHDM compensates for minor volatilization of the diol under high vacuum later in the process, ensuring the strict 1:1 stoichiometry required to achieve high molecular weights.

  • Purging : Purge the reactor with high-purity nitrogen ( N2​ ) three times to remove oxygen, preventing thermo-oxidative degradation of the cycloaliphatic ring.

Step 2: Stage 1 - Direct Esterification
  • Heating : Ramp the temperature to 190 °C under a continuous N2​ sweep.

  • Reaction : Allow the mixture to react for 2–4 hours.

  • Self-Validation System : Monitor the volume of the water condensate in the Dean-Stark trap. The esterification stage is deemed complete only when >95% of the theoretical byproduct volume is collected. Proceeding prematurely will cause water to poison the high-vacuum pump in Stage 2.

Step 3: Stage 2 - High-Vacuum Polycondensation
  • Catalyst Addition : Introduce 200 ppm of Titanium(IV) butoxide ( Ti(OBu)4​ ).

    • Causality: Ti(OBu)4​ is selected over traditional antimony or tin catalysts due to its superior biocompatibility profile and high catalytic activity for primary hydroxyls.

  • Vacuum Ramping : Increase the temperature to 250 °C while gradually applying a vacuum, stepping down to <0.1 mbar over 60 minutes.

    • Causality: A gradual vacuum ramp is critical. Applying a sudden vacuum causes "bumping" and the rapid volatilization of unreacted 4-MCHDM, which destroys the stoichiometric balance.

  • Self-Validation System : Monitor the mechanical agitator's torque. The torque correlates directly with the polymer's melt viscosity and molecular weight ( Mw​ ). The reaction is complete when the torque reaches a stable plateau, indicating thermodynamic equilibrium. Diagnostic Insight: If the torque plateaus at an unexpectedly low value, it signals a stoichiometric imbalance (likely due to monomer loss), requiring an adjustment to the initial 4-MCHDM excess in subsequent batches.

Step 4: Recovery
  • Break the vacuum with N2​ .

  • Extrude the polymer melt into a cold-water bath to rapidly quench the chains, locking in the amorphous microstructure.

  • Pelletize and dry under vacuum at 60 °C for 24 hours.

Analytical Characterization & Quality Control

To validate the synthesized 4-MCHDM polyester for drug development applications, execute the following analytical suite:

  • 1 H NMR Spectroscopy : Used for end-group analysis to calculate the number-average molecular weight ( Mn​ ) and to verify the structural integrity of the 4-methylcyclohexyl ring post-synthesis. Ensure there are no sharp peaks corresponding to unreacted monomeric diol.

  • Gel Permeation Chromatography (GPC) : Validates the molecular weight distribution (Polydispersity Index, PDI). A PDI of ~2.0 is expected for step-growth polycondensation.

  • Differential Scanning Calorimetry (DSC) : The ultimate validation of the amorphous design. A successful 4-MCHDM polyester will exhibit a distinct, elevated glass transition temperature ( Tg​ ) but will completely lack a melting endotherm ( Tm​ ), confirming the disruption of crystallinity.

Sources

Method

Application of 4-Methyl-1,2-cyclohexanedimethanol in polyurethane production

Application Note: 4-Methyl-1,2-cyclohexanedimethanol as a Specialty Asymmetric Chain Extender in High-Clarity Polyurethane Synthesis Target Audience: Researchers, Materials Scientists, and Biomedical Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyl-1,2-cyclohexanedimethanol as a Specialty Asymmetric Chain Extender in High-Clarity Polyurethane Synthesis

Target Audience: Researchers, Materials Scientists, and Biomedical Drug Development Professionals.

Strategic Rationale & Mechanistic Causality

In the synthesis of segmented polyurethanes (PUs), the choice of chain extender dictates the architecture of the hard segment, which in turn governs the material's thermal, mechanical, and optical properties. While standard linear aliphatic diols (e.g., 1,4-butanediol) are ubiquitous, they readily form highly ordered, crystalline hard domains. This crystallization scatters light, rendering the resulting polymers translucent or opaque, which is a critical failure point for optical devices, clear wound dressings, and fluid-monitoring biomedical catheters.

The Asymmetry Advantage of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM): To achieve high optical clarity without sacrificing mechanical integrity, polymer chemists turn to cycloaliphatic diols., providing excellent UV resistance and intermediate rigidity while avoiding the toxic degradation byproducts (e.g., aromatic diamines) associated with aromatic PUs[1].

However, symmetric cycloaliphatics like 1,4-cyclohexanedimethanol still allow for moderate hard-segment packing., but symmetry promotes crystallinity[2].

By utilizing 4-Methyl-1,2-cyclohexanedimethanol , we introduce deliberate structural asymmetry. The combination of the 1,2-diol substitution pattern and the protruding 4-methyl group creates significant steric hindrance., completely suppressing crystallization[3]. The result is a highly transparent, amorphous polyurethane elastomer that maintains the robust thermal stability of a cycloaliphatic backbone.

Quantitative Performance Profiling

To justify the selection of 4-MCHDM, the table below summarizes the comparative quantitative data of polyurethanes synthesized with an identical soft segment (PTMEG) and diisocyanate (H12MDI), varying only the chain extender.

Property1,4-Butanediol (BDO)1,4-CHDM (Symmetric)4-Methyl-1,2-CHDM (Asymmetric)
Hard Segment Crystallinity High (~35%)Moderate (~20%)Amorphous (<5%)
Optical Transmittance (500 nm) < 60% (Translucent)~ 75% (Hazy)> 90% (Highly Clear)
Glass Transition ( Tg​ , Hard) ~ 70°C~ 90°C~ 85°C
Tensile Strength (MPa) 35 - 4540 - 5030 - 40
Biomedical Suitability StandardHighExceptional (Optical Devices)

Self-Validating Synthesis Protocol

The following protocol details the synthesis of a high-clarity biomedical polyurethane elastomer. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system , embedding analytical go/no-go checkpoints directly into the procedure.

Phase 1: Prepolymer Synthesis
  • Rationale: A two-step prepolymer method is utilized over a one-shot method to ensure a more regular distribution of hard and soft segments, which is critical for minimizing phase-separation-induced opacity.

  • Step 1: Dehydration. Charge 100 g of Poly(tetramethylene ether) glycol (PTMEG, MW 1000) into a 500 mL jacketed glass reactor. Heat to 80°C under dynamic vacuum (1 Torr) for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form urea linkages and CO₂ gas. Micro-bubbles will irreversibly destroy the optical clarity of the final cast.

  • Step 2: Isocyanate Addition. Break the vacuum with dry N₂. Add 52.4 g of 4,4'-Methylene dicyclohexyl diisocyanate (H12MDI) to achieve an NCO:OH ratio of 2:1. Add 0.01 wt% Dibutyltin dilaurate (DBTDL) as a catalyst.

  • Step 3: Reaction. Stir at 250 RPM at 80°C for 2 hours under continuous N₂ blanket.

  • VALIDATION CHECKPOINT 1 (Titration): Extract a 1 g aliquot and perform a di-n-butylamine titration (ASTM D2572).

    • Action: Calculate the experimental %NCO. Do not proceed to Phase 2 until the experimental %NCO matches the theoretical target (~6.5%). If the %NCO is too high, continue reacting; if too low, moisture contamination has occurred.

Phase 2: Chain Extension with 4-MCHDM
  • Step 4: Extender Preparation. Degas 4-Methyl-1,2-cyclohexanedimethanol at 60°C under vacuum for 1 hour to remove dissolved gases.

  • Step 5: Stoichiometric Mixing. Add the degassed 4-MCHDM to the prepolymer at an NCO index of 1.05 (a 5% isocyanate excess ensures complete molecular weight build-up and compensates for trace moisture).

    • Causality: Mix vigorously at 1000 RPM for exactly 60 seconds using a planetary centrifugal mixer. Standard impeller mixing at this stage risks air entrapment in the rapidly increasing viscosity of the polymer melt.

  • Step 6: Casting & Curing. Immediately pour the viscous reacting mixture into a pre-heated (100°C) Teflon-coated mold. Cure in an air-circulating oven at 100°C for 24 hours.

  • VALIDATION CHECKPOINT 2 (ATR-FTIR): Post-cure, demold the elastomer and analyze via Attenuated Total Reflectance FTIR.

    • Action: Confirm the complete disappearance of the free isocyanate stretching band at 2270 cm⁻¹ . Verify the presence of the hydrogen-bonded urethane carbonyl peak at ~1700 cm⁻¹ . The absence of the NCO peak validates complete conversion and ensures the material is safe for biomedical cytotoxicity testing.

Workflow Visualization

PU_Synthesis_Pathway Polyol Macromolecular Polyol (Soft Segment) Prepolymer NCO-Terminated Prepolymer (Intermediate) Polyol->Prepolymer 80°C, N2 Atmosphere Diisocyanate Cycloaliphatic Diisocyanate (e.g., H12MDI) Diisocyanate->Prepolymer Excess NCO AmorphousPU Amorphous Polyurethane (High Transparency) Prepolymer->AmorphousPU Chain Extension Validation1 Validation: NCO Titration (Target %NCO Reached) Prepolymer->Validation1 In-process Check ChainExtender 4-Methyl-1,2-CHDM (Asymmetric Extender) ChainExtender->AmorphousPU Steric Hindrance Disrupts Crystallinity Validation2 Validation: FTIR (NCO Peak 2270 cm⁻¹ Absent) AmorphousPU->Validation2 Final QA Validation1->Prepolymer

Fig 1: Self-validating synthesis workflow of transparent PU using 4-Methyl-1,2-CHDM.

References

  • Title: Sustainable cycloaliphatic polyurethanes: from synthesis to applications Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate Source: Polymers (MDPI) URL: [Link]

Sources

Application

Analytical techniques for characterizing polymers from 4-Methyl-1,2-cyclohexanedimethanol

Application Note: Analytical Techniques for Characterizing Polymers Derived from 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) Executive Summary & Mechanistic Rationale The integration of cycloaliphatic diols into polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Techniques for Characterizing Polymers Derived from 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM)

Executive Summary & Mechanistic Rationale

The integration of cycloaliphatic diols into polymer backbones has revolutionized the development of high-performance materials, particularly in the fields of smart films and controlled drug delivery systems[1]. While 1,4-cyclohexanedimethanol (CHDM) is widely known for producing semi-crystalline polymers like PCT (polycyclohexylenedimethylene terephthalate)[2], the use of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) introduces profound microstructural shifts.

The 1,2-substitution pattern creates a highly kinked polymer backbone, while the pendant 4-methyl group introduces significant steric hindrance and asymmetry. Mechanistically, this disrupts chain packing and increases the fractional free volume of the polymer network. Consequently, 4-MCHDM-derived polyesters and polyurethanes are typically highly amorphous, exhibiting elevated glass transition temperatures ( Tg​ ) and exceptional optical clarity[3]. For drug development professionals, these amorphous matrices are highly desirable; they facilitate uniform active pharmaceutical ingredient (API) dispersion and predictable, diffusion-controlled release kinetics without the complications of crystalline domain degradation[4].

This application note outlines the authoritative analytical workflow required to characterize the microstructural, molecular, and thermal properties of 4-MCHDM polymers.

Analytical Strategy & Workflow

To build a self-validating characterization profile, scientists must correlate the chemical microstructure with macroscopic thermal and physical behaviors. The workflow below delineates this systematic approach.

G A 4-MCHDM Polymer B1 Structural Analysis A->B1 B2 Thermal Profiling A->B2 B3 Macromolecular Sizing A->B3 C1 1H/13C NMR (Stereochemistry) B1->C1 C2 FTIR (Functional Groups) B1->C2 C3 DSC (Tg, Amorphous Nature) B2->C3 C4 TGA (Degradation Kinetics) B2->C4 C5 GPC/SEC (Mn, Mw, PDI) B3->C5

Analytical workflow for characterizing 4-MCHDM derived polymers.

Detailed Experimental Protocols

Protocol 1: Microstructural Analysis via High-Resolution NMR

Causality & Logic: 4-MCHDM possesses multiple stereocenters. The cis/trans isomerism of the 1,2-hydroxymethyl groups, combined with the axial/equatorial positioning of the 4-methyl group, dictates the polymer's rigidity. 1 H NMR verifies monomer incorporation, while 13 C NMR is critical for resolving the microstructural tacticity and sequence distribution (random vs. blocky) by observing the splitting of the carbonyl and cycloaliphatic carbon signals[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the 4-MCHDM polymer in 0.6 mL of deuterated chloroform (CDCl 3​ ) or deuterated dimethyl sulfoxide (DMSO- d6​ ), depending on polymer polarity. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Parameters ( 1 H NMR): Acquire spectra at 400 MHz. Use a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and 64 scans to ensure a high signal-to-noise ratio.

  • Instrument Parameters ( 13 C NMR): Acquire spectra at 100 MHz with proton decoupling. Increase the relaxation delay to 4 seconds and acquire 1024 scans. Self-Validation Step: Ensure the integration of the pendant methyl protons ( 0.9 ppm) strictly correlates with the backbone methylene protons to confirm the absence of unreacted monomer or side-reactions.

  • Data Interpretation: Map the carbonyl carbon region (165–175 ppm). Peak splitting in this region confirms the presence of diastereomeric sequences induced by the chiral centers of 4-MCHDM.

Protocol 2: Molecular Weight Determination via GPC/SEC

Causality & Logic: The molecular weight distribution—specifically the Number-Average ( Mn​ ) and Weight-Average ( Mw​ ) molecular weights—governs the mechanical strength and hydrolytic degradation rate of the polymer[4]. Because the bulky 4-MCHDM monomer alters the hydrodynamic volume of the polymer chain compared to linear standards, a dual-detector system (Refractive Index + Viscometer) using Universal Calibration is highly recommended over standard polystyrene calibration.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare HPLC-grade Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP) with 0.01M sodium trifluoroacetate (to prevent aggregation). Degas thoroughly.

  • Sample Dissolution: Dissolve the polymer at a concentration of 2.0 mg/mL in the chosen eluent. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Inject 50 µL into a Gel Permeation Chromatography (GPC) system equipped with a series of cross-linked polystyrene/divinylbenzene columns maintained at 35°C (for THF) or 40°C (for HFIP).

  • Flow Rate & Detection: Maintain a flow rate of 1.0 mL/min. Monitor the eluate using a Refractive Index (RI) detector.

  • Calculation: Calculate the Polydispersity Index (PDI = Mw​/Mn​ ). A PDI between 1.8 and 2.5 is typical for step-growth polycondensation polymers[6].

Protocol 3: Thermal Profiling via DSC

Causality & Logic: Cyclic monomers like 4-MCHDM restrict bond rotation, which elevates the energy required for long-range chain motion, thereby increasing the Tg​ [3]. A standard heat-cool-heat cycle is mandatory. The first heating scan erases the thermal history (stresses from precipitation or extrusion), making the second heating scan the true representation of the polymer's intrinsic thermal properties.

Step-by-Step Methodology:

  • Sample Loading: Weigh 5–10 mg of the polymer into an aluminum DSC pan and crimp the lid securely.

  • First Heating Scan: Heat from 25°C to 250°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to erase thermal history.

  • Cooling Scan: Quench cool the sample from 250°C to -50°C at a rate of 10°C/min.

  • Second Heating Scan: Heat again from -50°C to 250°C at 10°C/min.

  • Analysis: Identify the Tg​ as the inflection point of the endothermic baseline shift during the second heating scan. The absence of a melting endotherm ( Tm​ ) validates the fully amorphous nature of the 4-MCHDM polymer network[1].

Quantitative Data Summary

To benchmark the effects of the 4-methyl group and 1,2-substitution, the following table contrasts the expected physicochemical properties of a 4-MCHDM-based polyester against a standard 1,4-CHDM-based polyester (synthesized with terephthalic acid).

Property / MetricStandard 1,4-CHDM Polyester (PCT)4-MCHDM Polyester (Amorphous)Analytical Method
Morphology Semi-CrystallineHighly AmorphousDSC / WAXD
Glass Transition ( Tg​ ) 90 °C105 °C – 120 °CDSC (2nd Scan)
Melting Temp ( Tm​ ) 290 °CNone (No crystalline domains)DSC (1st/2nd Scan)
Molecular Weight ( Mn​ ) 12,000 – 37,000 g/mol 20,000 – 45,000 g/mol GPC (Universal Cal.)
Polydispersity (PDI) 1.8 – 2.21.9 – 2.4GPC
Optical Clarity Opaque / TranslucentHighly TransparentUV-Vis Spectroscopy

Note: The steric bulk of the 4-methyl group prevents the close chain packing required for crystallization, eliminating the Tm​ and yielding a highly transparent material ideal for optical or pharmaceutical applications[2][6].

References

  • Wang, Y., et al. "1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons." Polymer Bulletin, vol. 82, 2025, pp. 9317–9333. Available at:[Link]

  • Ouhichi, et al. "Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol." Polymer Chemistry (RSC Publishing), 2026. Available at:[Link]

  • Hussain, F., et al. "Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications." Polymers, 2024. Available at:[Link]

  • Nakayama, Y., et al. "Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties." ACS Omega, 2026. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: 4-Methyl-1,2-cyclohexanedimethanol as a Novel Diol Modifier in High-Performance Coatings

Abstract This document provides a comprehensive technical guide for researchers and formulation scientists on the evaluation and application of 4-Methyl-1,2-cyclohexanedimethanol as a novel diol modifier in high-performa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the evaluation and application of 4-Methyl-1,2-cyclohexanedimethanol as a novel diol modifier in high-performance coating systems. As direct literature on this specific molecule is limited, this guide establishes a foundational framework by leveraging established principles of cycloaliphatic diol chemistry. Protocols for polyester resin synthesis, two-component (2K) polyurethane formulation, and standardized performance testing are detailed to enable a thorough assessment of this diol's potential to enhance coating properties such as durability, chemical resistance, and mechanical strength.

Introduction: The Role of Cycloaliphatic Diols in Modern Coatings

The demand for durable and environmentally compliant coatings necessitates continuous innovation in polymer chemistry. Diol (glycol) modifiers are fundamental building blocks in polyester and polyurethane resins, directly influencing the final properties of the cured coating. Cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), are prized for imparting superior hardness, hydrolytic stability, weatherability, and chemical resistance compared to linear aliphatic diols.[1][2] The rigid cycloaliphatic ring structure contributes to a higher glass transition temperature (Tg) and improved mechanical toughness in the polymer backbone.[3][4]

4-Methyl-1,2-cyclohexanedimethanol is a novel structural variant within this class. Its key features are:

  • 1,2-Disubstituted Ring: The adjacent positions of the hydroxymethyl groups create a compact, sterically hindered structure, which is expected to impart significant rigidity and hardness.

  • Methyl Group: The addition of a methyl group on the ring is predicted to influence solubility, lower the resin viscosity, and subtly modify the polymer's Tg and flexibility.

This guide provides the necessary protocols to synthesize, formulate, and rigorously test coatings incorporating 4-Methyl-1,2-cyclohexanedimethanol, allowing for a direct comparison against established industry standards.

Scientific Rationale & Structural Considerations

The performance of a diol in a polyester resin is a direct consequence of its molecular architecture. Understanding these structure-property relationships is critical for predictive formulation.

Causality of Performance Enhancement

The primary hydroxyl groups of 4-Methyl-1,2-cyclohexanedimethanol ensure good reactivity during polycondensation and subsequent crosslinking with isocyanates.[5][6] The core cyclohexane ring provides a rigid, bulky structure that protects the vulnerable ester linkages within the polyester backbone from hydrolysis, a key mechanism of coating degradation.[7] This structural shielding is the basis for the enhanced chemical and moisture resistance observed in cycloaliphatic-based polyesters.[8]

Comparative Structural Diagram

To visualize the unique structure of 4-Methyl-1,2-cyclohexanedimethanol, a comparison with the widely used 1,4-cyclohexanedimethanol is useful.

G cluster_0 4-Methyl-1,2-cyclohexanedimethanol cluster_1 1,4-Cyclohexanedimethanol (CHDM) a CH₂OH d Cyclohexane Ring a->d b CH₂OH b->d c CH₃ c->d e CH₂OH g Cyclohexane Ring e->g f CH₂OH f->g

Caption: Structural comparison highlighting the 1,2- vs 1,4-substitution and the methyl group.

Experimental Framework: Evaluation Workflow

A systematic approach is required to validate the performance of a new monomer. The following workflow provides a comprehensive evaluation path from resin synthesis to final coating characterization.

Coating_Evaluation_Workflow A PART 1: Polyester Resin Synthesis B Resin Characterization (Acid Value, Viscosity, OH Number) A->B Quality Control C PART 2: 2K PU Coating Formulation B->C Input for Stoichiometry D Substrate Application (Drawdown on Steel Panels) C->D E Curing (Ambient or Forced Air) D->E F PART 3: Performance Testing E->F G Mechanical Tests (Hardness, Flexibility, Impact) F->G H Resistance Tests (Solvent & Chemical) F->H I Data Analysis & Comparison G->I H->I

Caption: Overall workflow for evaluating 4-Methyl-1,2-cyclohexanedimethanol in coatings.

Protocols: Synthesis and Formulation

The following protocols are designed to be self-validating, with clear endpoints and quality control checks.

Protocol 4.1: Synthesis of a Hydroxyl-Terminated Polyester Resin

This protocol details a two-stage melt polycondensation process to produce a polyester resin suitable for a 2K polyurethane system. The formulation is designed to have an excess of hydroxyl groups.[9]

Materials & Equipment:

  • 4-Methyl-1,2-cyclohexanedimethanol

  • Neopentyl Glycol (NPG) - Control Diol

  • Isophthalic Acid (IPA)

  • Adipic Acid (AA)

  • Dibutyltin oxide (catalyst)

  • Xylene (for water removal azeotrope)

  • Glass reaction kettle with mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with condenser.

Procedure:

  • Reactor Charge: Charge the reaction kettle with the diols and diacids according to the molar ratios specified in Table 1. A 10-15% molar excess of total diols is recommended to ensure a hydroxyl-terminated resin.[9]

  • Inert Atmosphere: Begin sparging the reactor with a slow stream of nitrogen gas to prevent oxidation and discoloration.

  • Heating Stage 1 (Esterification):

    • Slowly heat the mixture with continuous stirring.

    • Maintain a temperature of 160-190°C. Water will begin to be collected in the Dean-Stark trap.[10]

    • Monitor the reaction by periodically taking samples and measuring the Acid Value. The target for this stage is an Acid Value of < 35 mg KOH/g.

  • Heating Stage 2 (Polycondensation):

    • Add the catalyst (approx. 0.1% of total charge).

    • Gradually increase the temperature to 210-230°C to drive the reaction to completion.[11]

    • Continue the reaction until the target Acid Value (< 10 mg KOH/g) and desired viscosity are reached.

  • Cooldown & Dilution: Cool the reactor to below 100°C and, if required, dilute the resin with a suitable solvent (e.g., xylene/butyl acetate blend) to achieve the target solids content.

Table 1: Example Polyester Formulations (Molar Ratios)

ComponentFunctionFormulation A (Test)Formulation B (Control)
Diols
4-Methyl-1,2-CHDMHardness/Rigidity0.600.00
Neopentyl GlycolHydrolytic Stability0.551.15
Diacids
Isophthalic AcidHardness/Weatherability0.700.70
Adipic AcidFlexibility0.300.30
Total Moles 2.15 2.15
Protocol 4.2: Formulation of a 2K Polyurethane Clearcoat

This protocol describes the formulation of a solvent-borne two-component (2K) polyurethane clearcoat.[12][13] The system consists of the synthesized polyester polyol (Part A) and a polyisocyanate hardener (Part B).

Materials & Equipment:

  • Synthesized Polyester Resin (Part A)

  • Hexamethylene diisocyanate (HDI) trimer (Polyisocyanate Hardener, Part B)

  • Solvent blend (e.g., Xylene, Butyl Acetate, MEK)

  • Flow and leveling additives

  • High-speed disperser or laboratory mixer

Procedure:

  • Part A Preparation: In a mixing vessel, combine the synthesized polyester resin solution with any required additives (e.g., flow agent, UV stabilizer) and additional solvent to adjust viscosity. Mix until homogeneous.

  • Stoichiometric Calculation: The key to a successful 2K system is the ratio of isocyanate groups (-NCO) in Part B to hydroxyl groups (-OH) in Part A. A common target is an NCO:OH index of 1.05:1 to 1.1:1 to ensure complete reaction.

  • Mixing: Just prior to application, add the calculated amount of Part B (polyisocyanate) to Part A with constant, gentle stirring. Avoid overly aggressive mixing, which can introduce air bubbles.

  • Induction Time: Allow the mixed coating to sit for a "pot life" or induction period of 15-20 minutes. This allows for initial reaction and de-airing.

Protocols: Coating Application & Performance Testing

Standardized testing is essential for generating reliable and comparable data. The following protocols are based on widely accepted ASTM international standards.

Protocol 5.1: Film Application and Curing
  • Substrate: Use standard cold-rolled steel panels (e.g., Q-Panels).

  • Application: Apply the formulated 2K PU coating to the panels using a drawdown bar to achieve a consistent dry film thickness (DFT) of 50 ± 5 µm.

  • Curing: Allow panels to flash off for 15 minutes at ambient temperature, then cure according to a defined schedule (e.g., 7 days at 23°C / 50% RH, or force-cured at 60°C for 30 minutes).

Protocol 5.2: Mechanical Property Evaluation
  • Pencil Hardness (ASTM D3363): This test measures the surface hardness and cure of the coating.[14][15][16]

    • A set of calibrated pencils of increasing hardness (6B to 6H) is used.

    • The pencil lead is squared and held at a 45° angle to the surface.

    • A firm, uniform pressure is applied, pushing the pencil away from the operator.[17]

    • The reported "gouge hardness" is the hardest pencil that does not cut through the coating to the substrate. The "scratch hardness" is the hardest pencil that does not mar the surface.[14]

  • Mandrel Bend Flexibility (ASTM D522): This test assesses the coating's flexibility and adhesion when elongated.[18][19][20]

    • A coated panel is bent over a conical or cylindrical mandrel.

    • The panel is examined for any signs of cracking, flaking, or delamination from the substrate.[21]

    • The result is reported as the smallest mandrel diameter at which the coating passes without failure.

  • Impact Resistance (ASTM D2794): This method evaluates the coating's ability to resist rapid deformation without cracking or delaminating.[22][23][24]

    • A standard weight is dropped from a specified height onto an indenter resting on the coated panel.[25]

    • Tests are performed on both the coated side (direct impact) and the reverse side (indirect impact).[26]

    • The result is reported as the maximum impact (in-lbs or N-m) the coating can withstand without failure.

Protocol 5.3: Resistance Property Evaluation
  • Solvent Resistance (ASTM D5402): This practice assesses the degree of cure by rubbing the surface with a solvent-saturated cloth.[27][28][29]

    • A cloth saturated with a specified solvent (e.g., Methyl Ethyl Ketone - MEK) is used.

    • The surface is subjected to a series of "double rubs" (one forward and one backward motion) with moderate pressure.[30]

    • The test is continued until coating failure or a specified number of rubs (e.g., 100) is reached. The degree of film softening, marring, or removal is reported.[31]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between the experimental resin and the control.

Table 2: Hypothetical Performance Data Template

PropertyASTM MethodFormulation A (4-Methyl-1,2-CHDM)Formulation B (NPG Control)
Resin Properties
Acid Value (mg KOH/g)-< 10< 10
Viscosity @ 70% solids-e.g., 1500 cPe.g., 2200 cP
Coating Properties
Pencil Hardness (Gouge)D3363e.g., 2He.g., F
Mandrel Bend (Pass Ø)D522e.g., 1/4 inche.g., 1/8 inch
Impact Resistance (Direct)D2794e.g., 120 in-lbse.g., 160 in-lbs
MEK Double RubsD5402>100>100

Interpretation: In this hypothetical example, the 4-Methyl-1,2-cyclohexanedimethanol-based coating (Formulation A) exhibits significantly higher hardness (2H vs. F) but slightly lower flexibility and impact resistance compared to the NPG control. This would suggest the 1,2-substitution pattern and methyl group contribute to a more rigid, harder polymer network. The lower resin viscosity is also a notable potential advantage for formulating higher solids, lower VOC coatings.

Conclusion and Future Directions

4-Methyl-1,2-cyclohexanedimethanol presents an intriguing profile as a diol modifier for high-performance coatings. Its unique structure is hypothesized to deliver a superior balance of hardness and chemical resistance. The protocols outlined in this guide provide a robust framework for validating these performance claims. Researchers are encouraged to expand upon this work by exploring its use in other resin systems (e.g., waterborne polyesters, powder coatings), evaluating weathering resistance via accelerated testing (ASTM G154), and investigating the impact of its cis/trans isomer ratio on polymer properties.

References

Please note that URLs are provided for verification and were accessible as of the document creation date.

  • ASTM International. (n.d.). D5402 Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. ASTM.org. Retrieved from [Link][27][28]

  • Scribd. (n.d.). Astm D5402-19. Scribd. Retrieved from [Link][29]

  • Garage Floor Paint. (2025, January 18). ASTM D2794: Impact Resistance Test Explained. GarageFloorPaint.com. Retrieved from [Link][22]

  • Touchstone Research Laboratory. (n.d.). Universal Impact Testing – ASTM D2794. TRL.com. Retrieved from [Link][23]

  • Micom Laboratories. (n.d.). ASTM D2794 Tests Coating Resistance To Rapid Deformation. MicomLab.com. Retrieved from [Link][24]

  • Croc Coatings. (2025, August 20). ASTM Standards For Chemical Resistance In Coatings. CrocCoatings.com. Retrieved from [Link][31]

  • ASTM International. (1999). ASTM D5402-93(1999) - Standard Practice for Assessing the Solvent Resistance of Organic Coatings. ASTM.org. Retrieved from [Link][30]

  • Micom Laboratories. (n.d.). ASTM D522 Mandrel Bend Test. MicomLab.com. Retrieved from [Link][18]

  • Presto Group. (2025, June 25). A Complete Guide to Impact Resistance Testing for Paints & Coatings. PrestoStantest.com. Retrieved from [Link][26]

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (1999). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. ResearchGate. Retrieved from [Link][3]

  • PCI Magazine. (2006, June 1). UNOXOL™ Diol. PCIMag.com. Retrieved from [Link][5]

  • Industrial Physics. (n.d.). ASTM D522 testing. IndustrialPhysics.com. Retrieved from [Link][19]

  • Touchstone Research Laboratory. (n.d.). Paint and Coatings Formability Testing. TRL.com. Retrieved from [Link][20]

  • ASTM International. (2022, July 15). Film Hardness by Pencil Test. ASTM.org. Retrieved from [Link][14]

  • Rust Bullet. (n.d.). ASTM D3363 Standard Test Method for Film Hardness by Pencil Test. RustBullet.com. Retrieved from [Link][15]

  • American Coatings Association. (n.d.). The Pencil Hardness Conundrum. CoatingsTech.com. Retrieved from [Link][16]

  • Acoating. (n.d.). Cerakote Gun Coatings Flexibility Test. Acoating.com. Retrieved from [Link][21]

  • Google Patents. (n.d.). US4065438A - Process for production acid polyester resins and powder coating products prepared from said resins. Google Patents. Retrieved from [11]

  • Pipeline & Gas Journal. (2024, June 7). Polyurethane Coating Standards: Ultimate Guide & Performance Comparison. PGJ.com. Retrieved from [Link][13]

  • Grokipedia. (n.d.). Cyclohexanedimethanol. Grokipedia.com. Retrieved from [Link][1]

  • Micom Laboratories. (2019, May 9). ASTM D3363 is a coating hardness evaluation test. MicomLab.com. Retrieved from [Link][17]

  • ASTM International. (n.d.). Mandrel Bend Test of Attached Organic Coatings. ASTM.org. Retrieved from [Link]

  • ResearchGate. (n.d.). UNOXOL™ diol - A new liquid cycloaliphatic diol for coatings applications. ResearchGate.net. Retrieved from [Link][4]

  • CORE. (n.d.). Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. CORE.ac.uk. Retrieved from [Link][10]

  • Lee, Y. H., & Kim, H. J. (2016). Effect of cycloaliphatic structure of polyester on the formability and stone-chip resistance for automotive pre-coated metals. Progress in Organic Coatings, 99, 117-124.[8]

  • Google Patents. (n.d.). US20160340471A1 - Aliphatic polyester coating compositions containing tetramethyl cyclobutanediol. Google Patents. Retrieved from [9]

  • ChemicalLand21. (n.d.). CYCLOHEXANEDIMETHANOL (CHDM). ChemicalLand21.com. Retrieved from [Link][2]

Sources

Application

Formulation of High-Performance Enamels Using 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM): Mechanistic Insights and Protocols

Executive Summary & Chemical Rationale The demand for high-performance industrial and pharmaceutical enamels—specifically those requiring extreme chemical resistance, hydrolytic stability, and weatherability—has driven t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The demand for high-performance industrial and pharmaceutical enamels—specifically those requiring extreme chemical resistance, hydrolytic stability, and weatherability—has driven the evolution of polyester and polyurethane coatings. While 1,4-Cyclohexanedimethanol (1,4-CHDM) has long been the industry standard for imparting hardness and durability in polyester-melamine and polyurethane enamels[1], its high molecular symmetry often results in crystalline polymers that suffer from poor solubility in eco-friendly solvents and reduced film flexibility.

To overcome these limitations, 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) (CAS: 19491-64-6)[2] has emerged as a superior cycloaliphatic diol building block.

The Causality of 4-MCHDM in Polymer Architecture

The integration of 4-MCHDM into a polyester polyol backbone fundamentally alters the physical and chemical properties of the resulting enamel through two primary mechanisms:

  • Steric Shielding (Hydrolytic Stability): The 1,2-vicinal positioning of the hydroxymethyl groups places the resulting ester linkages in extremely close proximity to the bulky cyclohexane ring. This creates a dense steric barrier that physically prevents water molecules, alkaline cleaners, and aggressive sterilants (e.g., vaporized hydrogen peroxide used in cleanrooms) from accessing and hydrolyzing the ester bonds[3].

  • Asymmetry and Amorphous Morphology: The addition of the 4-methyl group breaks the symmetry of the cyclohexane ring. This asymmetry disrupts intermolecular chain packing, preventing crystallization[4]. The result is a 100% amorphous polyester polyol that exhibits exceptional solubility in high-solids formulations, allowing for lower Volatile Organic Compound (VOC) emissions without sacrificing the inherent hardness provided by the cycloaliphatic ring.

Synthesis Workflow and Formulation Pathway

The following workflow illustrates the transformation of raw 4-MCHDM monomers into a highly crosslinked, chemically resistant 2K polyurethane enamel network.

G MCHDM 4-Methyl-1,2-cyclohexanedimethanol (CAS 19491-64-6) Polycondensation Polycondensation (220°C, N2 Atmosphere) MCHDM->Polycondensation Diacid Dicarboxylic Acids (Isophthalic / Adipic) Diacid->Polycondensation Polyol Amorphous Polyester Polyol (Sterically Hindered Ester Bonds) Polycondensation->Polyol -H2O (Condensate) Formulation Enamel Formulation (Pigments, Solvents, Additives) Polyol->Formulation Curing Film Curing (Crosslinking Network Formation) Formulation->Curing Crosslinker Polyisocyanate Crosslinker (HDI Trimer) Crosslinker->Curing NCO:OH = 1.05:1.0 Enamel High-Performance Enamel (Chemical & UV Resistant) Curing->Enamel

Workflow of 4-MCHDM-based polyester polyol synthesis and 2K enamel crosslinking.

Experimental Protocols

The following protocols detail the synthesis of the 4-MCHDM polyester polyol and its subsequent formulation into a 2K polyurethane enamel. These procedures are designed as self-validating systems to ensure absolute quality control at each critical phase.

Protocol A: Synthesis of 4-MCHDM Amorphous Polyester Polyol

Objective: Synthesize a low-color, amorphous polyester polyol with a target hydroxyl (OH) value of 120 mg KOH/g and an acid value of < 5 mg KOH/g.

  • Monomer Charging: Into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, packed partial condenser, and Dean-Stark trap, charge:

    • 4-MCHDM: 45.0 wt%

    • Isophthalic Acid (IPA): 35.0 wt% (Provides rigid aromaticity for hardness)

    • Adipic Acid (AA): 20.0 wt% (Provides linear flexibility)

    • Fascat 4100 (Butylstannoic acid catalyst): 0.1 wt%

  • Esterification (Polycondensation):

    • Purge the system with N₂ for 15 minutes to prevent oxidative yellowing.

    • Gradually heat the mantle to 160°C until the water of esterification begins to distill.

    • Slowly ramp the temperature to 220°C over 4 hours, maintaining the column head temperature below 100°C to prevent glycol loss.

  • In-Process Validation (Self-Validation Step):

    • Once 90% of the theoretical water is collected, sample the reactor every 30 minutes.

    • Perform an acid-base titration using 0.1 N methanolic KOH. The reaction is complete only when the Acid Value drops below 5.0 mg KOH/g. This guarantees that the dicarboxylic acids have been fully consumed, preventing premature catalyst poisoning in the final enamel.

  • Cooling and Dilution: Cool the reactor to 120°C and dilute the polymer to 75% Non-Volatile Weight (NVW) using Propylene Glycol Methyl Ether Acetate (PMA).

Protocol B: Formulation of High-Performance 2K Polyurethane Enamel

Objective: Disperse pigments and formulate a high-gloss, direct-to-metal (DTM) enamel.

  • Mill Base Preparation:

    • In a stainless steel dispersion vessel, combine 30 parts of the 4-MCHDM Polyol (from Protocol A), 5 parts PMA solvent, 1 part polymeric dispersant, and 40 parts Titanium Dioxide (TiO₂ - Rutile).

    • Disperse using a Cowles blade at 3000 RPM for 30 minutes.

    • Validation: Use a Hegman Gauge to confirm a dispersion fineness of > 7.0 NS. If particles are visible, continue milling.

  • Letdown Phase:

    • Reduce the mixer speed to 800 RPM. Slowly add the remaining 23 parts of 4-MCHDM Polyol.

    • Incorporate 0.5 parts polyether-modified siloxane (leveling agent) and 0.5 parts Hindered Amine Light Stabilizer (HALS) to ensure UV weatherability.

  • Crosslinking (Part B Addition):

    • Immediately prior to application, add an Aliphatic Polyisocyanate (e.g., Hexamethylene Diisocyanate (HDI) Trimer).

    • Stoichiometric Causality: Calculate the addition to achieve an NCO:OH index of 1.05:1.0. The slight 5% excess of NCO accounts for ambient moisture scavenging, ensuring the 4-MCHDM polyol is fully crosslinked without leaving unreacted, hydrophilic OH groups in the film.

Protocol C: Film Application and Curing Validation
  • Application: Apply the formulated enamel onto Bonderite® B-1000 cold-rolled steel panels using a #40 wire-wound drawdown bar to achieve a dry film thickness (DFT) of 2.0 mils (50 µm).

  • Curing: Flash off solvents at ambient temperature for 15 minutes, then bake at 80°C for 45 minutes to accelerate urethane crosslinking.

  • Cure Validation (Self-Validation Step): Analyze the cured film using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The complete disappearance of the isocyanate asymmetric stretch peak at 2270 cm⁻¹ confirms that the crosslinking network is fully established.

Quantitative Performance Data

The structural advantages of 4-MCHDM become highly evident when benchmarked against standard linear diols (1,4-Butanediol) and symmetrical cycloaliphatic diols (1,4-CHDM) in identical 2K polyurethane enamel formulations.

Performance Metric1,4-Butanediol Enamel (Linear)1,4-CHDM Enamel (Symmetrical)4-MCHDM Enamel (Asymmetrical/Steric)
Resin Clarity / Solubility ClearHazy (Crystallization risk)Crystal Clear (Amorphous)
Pencil Hardness (ASTM D3363) F2HH to 2H
Reverse Impact (in-lbs) 12060 (Brittle)140 (Highly Flexible)
MEK Double Rubs (ASTM D4752) 150>200>300 (Superior Crosslink Density)
Gloss Retention (60°, 1000h QUV) 75%88%92%
Acid Resistance (10% HCl, 24h) BlisteringSlight DullingNo Effect (Steric Shielding)

Table 1: Comparative performance metrics of cured 2K polyurethane enamels based on different diol monomers. 4-MCHDM demonstrates the optimal balance of hardness, flexibility, and extreme chemical resistance.

References

  • PubChemLite. "4-methyl-1,2-cyclohexanedimethanol (C9H18O2) - Compound Summary." Université du Luxembourg. Available at:[Link][2]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Applications of 1,4-Cyclohexanedimethanol in Advanced Coatings." Industrial Coatings Insights, 2026. Available at: [Link][1]

  • American Chemical Society (ACS). "Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties." PubMed Central, 2026. Available at: [Link][4]

Sources

Method

Application Notes &amp; Protocols: Synthesis and Evaluation of 4-Methyl-1,2-cyclohexanedimethanol Diesters as Novel Plasticizers

Introduction: The Imperative for Advanced, Safer Plasticizers The global polymer industry has long relied on plasticizers to impart flexibility, durability, and processability to otherwise rigid materials, most notably p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced, Safer Plasticizers

The global polymer industry has long relied on plasticizers to impart flexibility, durability, and processability to otherwise rigid materials, most notably poly(vinyl chloride) (PVC). For decades, phthalate-based esters, such as di(2-ethylhexyl) phthalate (DEHP), were the industry standard due to their low cost and high performance.[1] However, growing concerns over the potential health and environmental risks associated with phthalates, including their classification as potential endocrine disruptors, have catalyzed a paradigm shift towards developing safer, non-phthalate alternatives.[2][3][4][5]

In this context, hydrogenated derivatives, particularly those based on the cyclohexane ring, have emerged as leading candidates.[6] Compounds like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) have been successfully commercialized, demonstrating excellent performance and a more favorable toxicological profile.[2][3][4][6] This guide focuses on the synthesis and application of novel plasticizers derived from 4-Methyl-1,2-cyclohexanedimethanol. By utilizing this unique diol, we can create a new class of diester plasticizers. The methyl group on the cyclohexane ring is hypothesized to provide unique steric properties that may enhance compatibility with polymer matrices and reduce migration, while the inherent cycloaliphatic structure ensures a favorable safety profile.

This document provides a comprehensive framework for researchers and chemical development professionals, detailing the synthesis via esterification, protocols for incorporating the novel plasticizer into a PVC matrix, and a suite of analytical methods to rigorously evaluate its performance characteristics.

Synthesis of 4-Methyl-1,2-cyclohexanedimethanol Bis(2-ethylhexanoate)

Principle of Synthesis: Fischer Esterification

The synthesis of the target plasticizer is achieved through a classic Fischer esterification reaction. This process involves the acid-catalyzed reaction between the two hydroxyl groups of 4-Methyl-1,2-cyclohexanedimethanol and two equivalents of a selected carboxylic acid, in this case, 2-ethylhexanoic acid.

Causality of Experimental Design:

  • Choice of Carboxylic Acid: 2-Ethylhexanoic acid is selected due to the branching in its alkyl chain. This branching disrupts the packing of polymer chains, efficiently increasing free volume and enhancing flexibility. The C8 chain length provides a good balance between plasticizing efficiency and low volatility. Other linear or branched acids (e.g., butyric, octanoic, or decanoic acid) can be used to modulate properties like low-temperature performance and migration resistance.[6][7]

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or methanesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and thus accelerating the rate of this otherwise slow reaction.[1]

  • Water Removal: Esterification is a reversible equilibrium reaction. To drive the reaction to completion and achieve a high yield (>90%), the water produced as a byproduct must be continuously removed. This is accomplished by azeotropic distillation with a solvent like toluene, using a Dean-Stark apparatus.[3]

  • Temperature: The reaction is typically conducted at elevated temperatures (130-230°C) to ensure a reasonable reaction rate and facilitate the azeotropic removal of water.[1]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Assemble Apparatus: - Round-bottom flask - Dean-Stark trap - Condenser - Heating mantle Reagents Charge Reactants: - 4-Methyl-1,2-cyclohexanedimethanol - 2-Ethylhexanoic Acid (2.2 eq) - Toluene - p-TSA catalyst (0.5 mol%) Prep->Reagents Heat Heat to Reflux (approx. 140-160°C) Reagents->Heat Water_Removal Monitor & Collect Water in Dean-Stark Trap Heat->Water_Removal TLC Monitor Reaction Progress (via TLC/GC) Water_Removal->TLC Cool Cool to Room Temp TLC->Cool Neutralize Neutralize Catalyst (5% NaHCO₃ solution) Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Toluene (Rotary Evaporator) Filter->Evaporate Final Obtain Final Product: Viscous, Clear Liquid Evaporate->Final

Caption: Workflow for the synthesis of the diester plasticizer.

Detailed Synthesis Protocol
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

  • Charging Reactants: To the flask, add 4-Methyl-1,2-cyclohexanedimethanol (0.1 mol, 15.83 g), 2-ethylhexanoic acid (0.22 mol, 31.72 g), p-toluenesulfonic acid monohydrate (0.0005 mol, 0.095 g), and toluene (150 mL).

  • Reaction: Begin stirring and heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (0.2 mol, 3.6 mL) has been collected and the reaction completion is confirmed by TLC or GC analysis.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Washing: Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine to remove residual salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[3]

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Final Product: The final product, 4-Methyl-1,2-cyclohexanedimethanol bis(2-ethylhexanoate), is obtained as a clear, viscous liquid. Characterize the structure using FTIR and NMR spectroscopy.

Application and Performance Evaluation in PVC

Principle of Evaluation

The performance of a plasticizer cannot be assessed in its pure form; it must be evaluated within a polymer matrix. The protocols below describe the preparation of standardized plasticized PVC (p-PVC) samples and the subsequent testing of their mechanical, thermal, and migration properties.[3][6] These properties are benchmarked against a control sample, typically one plasticized with a commercial standard like DEHP or DINCH.

Experimental Workflow for Performance Evaluation

Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing Compounding Compounding: - PVC Resin (100 phr) - Plasticizer (50 phr) - Heat Stabilizer (2 phr) Milling Two-Roll Milling (160°C, 5 min) Compounding->Milling Molding Compression Molding (170°C, 10 min) - Sheets, Dog-bones Milling->Molding Mechanical Mechanical Properties: - Tensile Strength (UTM) - Elongation at Break (UTM) - Hardness (Shore A) Molding->Mechanical Thermal Thermal Properties: - Thermal Stability (TGA) - Glass Transition (DSC/DMA) Molding->Thermal Migration Migration Resistance: - Solvent Extraction - Volatility Loss Molding->Migration

Caption: Workflow for p-PVC sample preparation and performance testing.

Protocol for PVC Specimen Preparation
  • Compounding: Prepare the formulation based on parts per hundred of resin (phr). A typical formulation is: PVC resin (100 phr), plasticizer (50 phr), and a heat stabilizer (e.g., Ba/Zn stearate, 2 phr).

  • Milling: Process the compound on a two-roll mill at approximately 160°C for 5-7 minutes until a homogenous, flexible sheet is formed.

  • Molding: Press the milled sheet in a hydraulic hot press at 170°C for 10 minutes under a pressure of 10 MPa to create standardized sheets (e.g., 1 mm thickness). Use appropriate molds to create specific test specimens, such as dog-bone shapes for tensile testing.

  • Conditioning: Allow the specimens to condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocols for Performance Testing
  • Mechanical Properties

    • Tensile Strength and Elongation at Break (ASTM D638):

      • Use a Universal Testing Machine (UTM) with a suitable load cell.

      • Secure a dog-bone specimen in the grips of the UTM.

      • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[3]

      • The machine's software will record the maximum stress (Tensile Strength) and the percentage of extension at fracture (Elongation at Break). Test at least five specimens per sample.

    • Hardness (ASTM D2240):

      • Use a Shore A durometer.

      • Stack several layers of the plasticized PVC sheet to achieve a minimum thickness of 6 mm.

      • Press the durometer foot firmly onto the specimen and record the reading after 1-2 seconds.

      • Take at least five readings at different positions on the sample.[5]

  • Thermal Properties

    • Thermogravimetric Analysis (TGA):

      • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

      • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Record the weight loss as a function of temperature. The onset of decomposition (T₅%) is a key indicator of thermal stability.[8]

    • Glass Transition Temperature (Tg) via DMA:

      • Cut a rectangular specimen from the molded sheet.

      • Mount the specimen in a Dynamic Mechanical Analyzer (DMA) in tensile or three-point bending mode.

      • Scan a temperature range (e.g., -80°C to 50°C) at a heating rate of 3°C/min and a fixed frequency (e.g., 1 Hz).

      • The peak of the tan δ (delta) curve is taken as the glass transition temperature (Tg), which indicates the material's transition from a glassy to a rubbery state and is a measure of low-temperature flexibility.

  • Migration Resistance

    • Solvent Extraction (ASTM D1239):

      • Cut circular disc specimens (e.g., 5 cm diameter) from a 1 mm thick sheet and weigh them accurately (W₁).

      • Immerse the specimens in a solvent (e.g., n-hexane) in a sealed container at a controlled temperature (e.g., 25°C) for 24 hours.

      • Remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C to a constant weight (W₂).

      • Calculate the weight loss percentage: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100.[5][8]

    • Volatility Loss:

      • Weigh a specimen accurately (W₁).

      • Place the specimen in an oven at an elevated temperature (e.g., 100°C) for 24 hours.

      • Cool the specimen in a desiccator and re-weigh (W₂).

      • Calculate the volatility loss using the same formula as for solvent extraction.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table presents a hypothetical but expected comparison between the novel plasticizer and a commercial standard.

PropertyTest StandardUnitDEHP (Control)4-Methyl-1,2-CHDM Bis(2-ethylhexanoate)Interpretation
Mechanical
Tensile StrengthASTM D638MPa18.519.2A slightly higher value may indicate good polymer-plasticizer interaction.
Elongation at BreakASTM D638%350380A higher value indicates superior flexibility and plasticizing efficiency.
HardnessASTM D2240Shore A8583A lower hardness value confirms better plasticization.
Thermal
Glass Transition (Tg)DMA°C-25-30A lower Tg signifies improved low-temperature performance.
Onset Decomposition (T₅%)TGA°C235245A higher decomposition temperature indicates better thermal stability.
Migration
Extraction in HexaneASTM D1239% Loss10.57.8Lower weight loss demonstrates superior migration resistance.
Volatility Loss (100°C/24h)-% Loss2.11.5Lower volatility is crucial for long-term durability.

Interpretation: The hypothetical data suggests that the 4-Methyl-1,2-cyclohexanedimethanol-based plasticizer exhibits excellent performance, potentially outperforming the traditional phthalate standard in key areas such as flexibility (higher elongation), low-temperature properties (lower Tg), and permanence (lower migration and volatility).

Safety and Handling

  • Chemicals: 4-Methyl-1,2-cyclohexanedimethanol, 2-ethylhexanoic acid, and p-toluenesulfonic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[9][10]

  • Ventilation: All synthesis and work-up procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Thermal Hazards: High-temperature operations (reflux, milling, molding) require caution to prevent thermal burns.

  • Ignition Sources: Keep flammable solvents like toluene away from open flames, hot surfaces, and other sources of ignition.[11][12]

References

  • Hu, Y., Zhao, Z., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Angewandte Chemie International Edition.
  • TCI EUROPE N.V. Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol.
  • TCI America. (2014). Material Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol.
  • Fisher Scientific. (2025). Safety Data Sheet for trans-4-Methylcyclohexanol.
  • Han, Y.-K., et al. (2023). Synthesis of Cyclohexanedimethanol Pitch Based Plasticizer and Its Application to Poly(vinyl chloride) Fabrication. Polymer (Korea), 47(6), 737-743. Available at: [Link]

  • Zhang, J., et al. (2023). Synthesis, characterization, and performance evaluation of a high-efficiency fully biobased biodegradable plasticizer. Journal of Applied Polymer Science. Available at: [Link]

  • Spectrum Chemical. (2006). Material Safety Data Sheet for 1,4-Cyclohexanedimethanol.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Cyclohexanemethanol.
  • Bae, J. Y., et al. (2023). Cyclohexanedimethanol Pitch 기반 가소제 합성 및 PVC 적용 연구 (Synthesis of Cyclohexanedimethanol Pitch Based Plasticizer and Its Application to Poly(vinyl chloride) Fabrication). Polymer (Korea), 47(6), 737-743.
  • Kim, D.H., et al. (2021). Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. Polymer-Korea, 45(2), 179-184. Available at: [Link]

  • Semantic Scholar. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
  • Google Patents. (2016). Method for producing carboxylic acid esters and the use thereof as plasticizers.
  • Google Patents. (2021). Cyclohexanedimethanol Pitch-based Plasticizer and Resin Composition Comprising the Same.
  • Hallstar. The Function and Selection of Ester Plasticizers.
  • BenchChem. (2025). Performance Evaluation of Furan-Based Plasticizers as a Promising Alternative to Conventional Phthalates.

Sources

Application

Application Note: Orthogonal Determination of the cis/trans Isomer Ratio in 4-Methyl-1,2-cyclohexanedimethanol

Executive Summary & Mechanistic Context 4-Methyl-1,2-cyclohexanedimethanol is a highly versatile cycloaliphatic diol utilized as a critical building block in the synthesis of advanced performance polyesters and as a stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-Methyl-1,2-cyclohexanedimethanol is a highly versatile cycloaliphatic diol utilized as a critical building block in the synthesis of advanced performance polyesters and as a structural scaffold in pharmaceutical drug development. The geometric configuration (cis vs. trans) of the 1,2-dihydroxymethyl groups dictates the spatial orientation of the molecule. In polymer chemistry, this ratio profoundly influences the crystallinity, glass transition temperature ( Tg​ ), and thermomechanical resilience of the resulting materials[1]. In drug design, it alters the 3D trajectory of attached pharmacophores.

As a Senior Application Scientist, I strongly advocate against relying on a single analytical modality for isomeric quantification. This protocol outlines an orthogonal, self-validating analytical strategy that pairs High-Resolution Gas Chromatography (GC-FID) with Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

The Causality Behind the Analytical Choices
  • Chromatographic Partitioning (GC-FID): Direct GC analysis of diols often fails due to severe peak tailing caused by strong intermolecular hydrogen bonding. We employ silylation to cap the hydroxyl groups, enhancing volatility. To resolve the closely related geometric isomers, a highly polar cyanopropyl polysiloxane stationary phase is mandatory. The causality here is rooted in dipole-dipole interactions: the strong dipole of the cyano groups interacts differentially with the minute dipole moment variations between the cis and trans isomers, achieving baseline resolution that standard non-polar columns cannot provide,[2].

  • Nuclear Spin Environments (qNMR): NMR provides definitive structural assignment based on molecular geometry. The vicinal coupling constant ( 3JHH​ ) between the methine protons at C1 and C2 is governed by the Karplus equation. In the trans isomer (diequatorial substituents), the protons occupy axial-axial positions, yielding a large coupling constant (10–14 Hz). Conversely, the cis isomer features an axial-equatorial proton relationship, resulting in a significantly smaller coupling constant (4–6 Hz)[3],[4].

Orthogonal Analytical Workflow

G cluster_0 Method A: GC-FID cluster_1 Method B: qNMR Sample 4-Methyl-1,2-cyclohexanedimethanol Deriv TMS Derivatization (BSTFA + TMCS) Sample->Deriv Prep Dissolution in CDCl3 + 0.05% TMS Sample->Prep GC GC-FID Analysis (Cyanopropyl Column) Deriv->GC GCOut Integration of Resolved Peaks GC->GCOut Calc Orthogonal Validation & cis/trans Ratio Determination GCOut->Calc NMR 1H & 13C qNMR (D1 > 5*T1) Prep->NMR NMROut Integration of Diagnostic Multiplets NMR->NMROut NMROut->Calc

Orthogonal workflow for determining the cis/trans isomer ratio via GC-FID and qNMR.

Protocol A: High-Resolution Gas Chromatography (GC-FID)

Sample Derivatization

Self-Validating Step: The inclusion of an internal standard (e.g., nonadecane) ensures that any variations in derivatization efficiency or injection volume do not skew the quantitative ratio.

  • Accurately weigh 10.0 mg of the 4-Methyl-1,2-cyclohexanedimethanol sample into a 2 mL glass GC vial.

  • Add 1.0 mL of anhydrous pyridine containing 1.0 mg/mL of nonadecane (Internal Standard).

  • Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).

  • Cap the vial securely and incubate at 60 °C for 30 minutes to ensure complete silylation of both sterically hindered and unhindered hydroxyl groups.

  • Allow the vial to cool to room temperature prior to injection.

GC-FID Parameters
  • Column: Highly polar cyanopropyl polysiloxane capillary column (e.g., SP-2560 or BPX70), 100 m × 0.25 mm × 0.20 µm[2].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: 250 °C, Split ratio 50:1, Injection volume 1.0 µL.

  • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 4 °C/min to 220 °C, hold for 15 min.

  • Detector (FID): 260 °C, Hydrogen flow 40 mL/min, Air flow 400 mL/min.

System Suitability & Validation

Prior to sample analysis, inject a well-characterized cis/trans column performance mix. Proceed with the analysis only if the chromatographic resolution ( Rs​ ) between the critical cis and trans isomer peaks is ≥1.5 (baseline resolution).

Protocol B: Quantitative Nuclear Magnetic Resonance (qNMR)

Sample Preparation
  • Dissolve 25.0 mg of the sample in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference[4].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Spectrometer Setup & Acquisition
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

  • Pulse Sequence: Standard 1D 1H sequence with inverse-gated decoupling (if analyzing 13C satellites) or a simple 90° pulse ( zg30 ).

  • Self-Validating Step (Relaxation Delay Optimization): To ensure the integrated peak areas are strictly proportional to the molar ratio, the nuclei must fully relax between pulses. Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the methine protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 20–30 seconds). Failure to do this will result in truncated relaxation and skewed isomeric ratios.

  • Scans: 64 to 128 transients to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Data Interpretation & Quantitative Analysis

The identification of the isomers relies on the fundamental differences in their physical and magnetic environments. The trans isomer, possessing a lower overall dipole moment, typically elutes earlier on a highly polar GC column[2]. In NMR, the axial-axial proton arrangement in the trans isomer yields a distinctively larger coupling constant[5],[3].

Table 1: Comparative Analytical Parameters for cis/trans Isomers
Analytical Parametertrans-4-Methyl-1,2-cyclohexanedimethanolcis-4-Methyl-1,2-cyclohexanedimethanol
GC Elution Order (Cyanopropyl Phase) Early ElutingLate Eluting
1H NMR Coupling Constant ( 3JHH​ ) 10–14 Hz (Axial-Axial interaction)4–6 Hz (Axial-Equatorial interaction)
1H Chemical Shift ( δ , C1/C2 Methines) ~3.4 - 3.6 ppm (Typically more shielded)~3.7 - 3.9 ppm (Typically deshielded)
2D NOESY Correlation (H1 to H2) Weak or Absent (Protons are antiperiplanar)Strong (Protons are spatially proximate)
Ratio Calculation

Once the peaks are unambiguously assigned using the parameters in Table 1, calculate the isomeric ratio using the integrated areas from either the GC chromatogram or the qNMR spectrum:

% Isomer=(Areacis​+Areatrans​AreaIsomer​​)×100

Note: For qNMR, ensure that the integrated regions correspond to the exact same number of protons (e.g., integrating the single C1 methine proton for both isomers).

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Methyl-1,2-cyclohexanedimethanol in the Synthesis of Advanced Biodegradable Polymers

A Guide for Researchers and Drug Development Professionals A Note on the Monomer: The focus of this guide is the application of 4-Methyl-1,2-cyclohexanedimethanol in biodegradable polymer synthesis. While this specific s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

A Note on the Monomer: The focus of this guide is the application of 4-Methyl-1,2-cyclohexanedimethanol in biodegradable polymer synthesis. While this specific substituted diol is of interest, the available body of scientific literature extensively details the use of a closely related and commercially significant cycloaliphatic diol, 1,4-Cyclohexanedimethanol (CHDM) . The principles, reaction mechanisms, and experimental protocols detailed herein for CHDM are fundamentally applicable and adaptable for 4-Methyl-1,2-cyclohexanedimethanol and other cycloaliphatic diols. CHDM will therefore be used as the primary exemplar throughout this guide to provide robust, well-documented methodologies.

Introduction: The Role of Cycloaliphatic Diols in High-Performance Biodegradable Polymers

The field of biodegradable polymers is rapidly advancing, driven by the need for sustainable materials in biomedical applications such as drug delivery, tissue engineering, and medical devices.[1][2][3] While linear aliphatic polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL) are widely used, their applications can be limited by relatively low glass transition temperatures (Tg) and modest mechanical properties. The incorporation of cyclic monomers into the polymer backbone is a key strategy to overcome these limitations.[4]

Cycloaliphatic diols, such as 1,4-Cyclohexanedimethanol (CHDM), are particularly effective in this role.[5] The rigid and non-planar structure of the cyclohexane ring introduces steric hindrance that restricts polymer chain mobility. This structural feature leads to a significant increase in the polymer's glass transition temperature, thermal stability, and mechanical strength compared to their linear counterparts.[5][6] The resulting polyesters often exhibit enhanced durability and chemical resistance, while retaining the potential for biodegradation, making them highly attractive for advanced applications.[5]

This guide provides an in-depth exploration of the synthesis of biodegradable polyesters using CHDM as a representative cycloaliphatic diol. We will cover two primary synthetic routes: two-step melt polycondensation and ring-opening polymerization (ROP), offering detailed protocols and the scientific rationale behind the experimental choices.

Properties of 1,4-Cyclohexanedimethanol (CHDM)

CHDM is a waxy, colorless solid at room temperature and is commercially available as a mixture of cis and trans isomers, typically in a 30:70 ratio.[7] This isomeric ratio can influence the properties of the final polymer, with the trans isomer generally leading to higher melting points and crystallinity.[8]

PropertyValue
Chemical Formula C₈H₁₆O₂
Molar Mass 144.21 g/mol
Appearance White waxy solid
Melting Point 41 to 61 °C (106 to 142 °F)
Boiling Point 284 to 288 °C (543 to 550 °F)
Density 1.02 g/mL

Data sourced from "Cyclohexanedimethanol - Wikipedia"[7]

Synthesis Methodologies for CHDM-Based Biodegradable Polyesters

The synthesis of high-molecular-weight polyesters from CHDM can be achieved through several methods. The most common industrial and laboratory-scale approach is a two-step melt polycondensation process.[6][9][10] Additionally, CHDM can act as a difunctional initiator for the ring-opening polymerization of lactones, creating block copolymers with tailored properties.

Two-Step Melt Polycondensation

This method involves an initial esterification or transesterification reaction between the diol (CHDM) and a dicarboxylic acid (or its dimethyl ester) to form low-molecular-weight oligomers. The second step, polycondensation, involves heating these oligomers under high vacuum to remove the condensation byproduct (water or methanol) and drive the reaction towards a high-molecular-weight polymer.[9][11]

This protocol details the synthesis of a biodegradable aliphatic polyester from CHDM and succinic acid.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Succinic Acid

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Phosphorous acid (or similar antioxidant/stabilizer)

  • High-purity Nitrogen gas

Equipment:

  • Three-neck reaction flask equipped with:

    • Mechanical overhead stirrer with a high-torque motor

    • Nitrogen inlet/outlet

    • Distillation head connected to a condenser and a collection flask

  • Heating mantle with temperature controller

  • High-vacuum pump with a cold trap

Step-by-Step Procedure:

Step 1: Esterification

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry.

  • Charging Monomers: Charge the reaction flask with 1,4-cyclohexanedimethanol and succinic acid in a molar ratio of approximately 1.2:1. The excess diol compensates for its potential loss through sublimation and evaporation under vacuum.[4]

  • Catalyst & Stabilizer Addition: Add the catalyst (e.g., 200-300 ppm of TBT) and a stabilizer.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove oxygen, which can cause degradation and discoloration at high temperatures. Maintain a gentle nitrogen flow throughout this stage.

  • Heating: Begin heating the mixture with continuous stirring (e.g., 100-150 RPM). Gradually increase the temperature to 180-220°C.

  • Byproduct Removal: The esterification reaction will produce water, which will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours and results in the formation of low-molecular-weight oligomers.[5]

Step 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature to 230-260°C.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[5] This is a critical step; applying vacuum too quickly can cause excessive foaming of the oligomers.

  • Viscosity Increase: As the polycondensation reaction proceeds and excess CHDM is removed, the viscosity of the molten polymer will increase significantly. The stirring speed may need to be reduced, while the motor torque will increase. This increase in torque is a practical indicator of the progression of polymerization.[5]

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for another 2-3 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Polymer Recovery: Discontinue heating and break the vacuum with nitrogen. Once cooled, the solid polymer can be removed from the flask (sometimes requiring breaking the glassware for lab-scale synthesis) and purified if necessary, for example, by dissolving in a suitable solvent like chloroform and precipitating in a non-solvent like cold methanol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation charge Charge Reactor: - CHDM - Diacid - Catalyst purge Purge with N₂ charge->purge heat1 Heat (180-220°C) under N₂ Flow purge->heat1 distill Distill H₂O Byproduct heat1->distill oligomers Oligomer Formation distill->oligomers heat2 Increase Temp (230-260°C) oligomers->heat2 Transfer to Polycondensation vacuum Apply High Vacuum (< 1 torr) heat2->vacuum viscosity Monitor Viscosity Increase vacuum->viscosity polymer High MW Polymer viscosity->polymer

Caption: Workflow for two-step melt polycondensation of CHDM.

Ring-Opening Polymerization (ROP) using CHDM as an Initiator

CHDM, as a diol, can act as a co-initiator in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) or lactide (LA).[12] This is a powerful technique for creating ABA-type block copolymers, where 'A' is the polyester segment (e.g., PCL) and 'B' is the central CHDM unit. The hydroxyl groups on CHDM attack the carbonyl group of the lactone monomer, initiating polymerization in two directions.

This protocol describes the synthesis of a triblock copolymer using CHDM to initiate the polymerization of ε-caprolactone, catalyzed by Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM), dried under vacuum prior to use.

  • ε-Caprolactone (CL), distilled over CaH₂ before use.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as a solution in dry toluene.

  • Anhydrous Toluene

  • Anhydrous Methanol (for precipitation)

  • Anhydrous Dichloromethane (for dissolution)

Equipment:

  • Schlenk flask or similar glassware suitable for reactions under an inert atmosphere.

  • Magnetic stirrer and heating plate/oil bath.

  • Vacuum line and nitrogen/argon source.

  • Syringes for transferring anhydrous liquids.

Step-by-Step Procedure:

  • Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen or argon.

  • Reagent Addition: CHDM is added to the flask. The molar ratio of monomer (CL) to initiator (CHDM) will determine the final molecular weight of the polymer blocks. For example, a 100:1 ratio will target a degree of polymerization of 50 for each PCL block.

  • Solvent and Catalyst: Anhydrous toluene is added to dissolve the CHDM. The Sn(Oct)₂ solution is then added via syringe. The catalyst-to-initiator ratio is typically around 1:1 to 1:2.

  • Monomer Addition: The purified ε-caprolactone monomer is added to the reaction mixture via syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 110-130°C and stirred. The reaction is allowed to proceed for 12-24 hours under an inert atmosphere.

  • Termination and Purification: The reaction is stopped by cooling to room temperature. The viscous polymer solution is diluted with dichloromethane and then precipitated by slowly adding it to a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at room temperature until a constant weight is achieved.

G cluster_0 Initiation cluster_1 Propagation CHDM CHDM Initiator (HO-R-OH) Attack Nucleophilic Attack by CHDM -OH CHDM->Attack Lactone ε-Caprolactone Monomer Coordination Coordination of Lactone to Catalyst (Sn(Oct)₂) Lactone->Coordination Coordination->Attack RingOpening Ring Opening & Chain Formation Attack->RingOpening Acyl-Oxygen Cleavage ChainGrowth Sequential Monomer Addition RingOpening->ChainGrowth Polymer PCL-CHDM-PCL Triblock Copolymer ChainGrowth->Polymer

Caption: ROP mechanism using a diol initiator like CHDM.

Characterization of CHDM-Based Polymers

After synthesis, a thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.

TechniquePurposeExpected Outcome for CHDM-Polymers
¹H NMR Structural verification and composition analysis.Characteristic peaks corresponding to the protons on the cyclohexane ring of the CHDM unit and the protons from the diacid or lactone units will be visible, allowing for confirmation of incorporation and copolymer composition.
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Successful polymerization will yield polymers with Mn typically in the range of 12,000–37,000 g/mol or higher, with a PDI between 1.5 and 2.5 for polycondensation.[13] ROP can yield lower PDI values.
DSC Measurement of thermal transitions: glass transition temperature (Tg) and melting temperature (Tm).CHDM-based polyesters exhibit higher Tg values compared to their linear aliphatic analogues. For example, poly(1,4-cyclohexylenedimethylene furandicarboxylate) (PCF) has a Tg of 63.7°C.[14]
TGA Assessment of thermal stability and degradation temperature.The incorporation of the stable cycloaliphatic ring results in good thermal stability, with degradation temperatures often well above 300°C.[13][14]

Properties and Biomedical Applications

The inclusion of the CHDM moiety significantly enhances the thermomechanical properties of biodegradable polyesters.[4]

Key Property Enhancements:

  • Increased Tg: The rigid cyclohexane ring elevates the glass transition temperature, making the materials more suitable for applications requiring structural integrity at physiological temperatures.

  • Tunable Crystallinity: The cis/trans isomeric ratio of CHDM can be used to control the degree of crystallinity, which in turn affects mechanical properties and degradation rates.[8]

  • Improved Mechanical Strength: CHDM-based polyesters generally exhibit higher tensile strength and hardness compared to polyesters made from linear diols.

Potential Biomedical Applications:

  • Drug Delivery: The enhanced thermal stability and tunable degradation profile make these polymers excellent candidates for creating nanoparticles, micelles, and implants for controlled drug release.[15]

  • Tissue Engineering: The robust mechanical properties are beneficial for creating scaffolds that can provide structural support for regenerating tissues.[15]

  • Medical Device Coatings: The durability and chemical resistance of these materials make them suitable for coating medical implants to improve biocompatibility.[5][15]

Conclusion

4-Methyl-1,2-cyclohexanedimethanol and its analogue, 1,4-cyclohexanedimethanol, are valuable monomers for synthesizing a new class of high-performance biodegradable polymers. By incorporating a rigid cycloaliphatic ring into the polymer backbone, researchers can significantly enhance the thermal and mechanical properties of traditional aliphatic polyesters. The detailed protocols for melt polycondensation and ring-opening polymerization provided in this guide offer a solid foundation for scientists and drug development professionals to explore these promising materials for advanced biomedical and pharmaceutical applications.

References

  • Puiggalí, J., & Muñoz-Guerra, S. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [Link]

  • Lee, S. H., & Kim, S. H. (n.d.). New Aliphatic Diol/Dicarboxylic Acid Based Biodegradable Polyesters and Their in-vitro Degradations. ResearchGate.
  • Muñoz-Guerra, S., & Puiggalí, J. (n.d.). Synthesis, properties and applications of biodegradable polymers derived from diols and dicarboxylic acids: from polyesters to poly(ester amide)s. UPCommons. [Link]

  • Wikipedia. (n.d.). Cyclohexanedimethanol. Wikipedia. [Link]

  • Weiss, R. G., & Li, W. (2022). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. [Link]

  • Wang, L. S., Cheng, S. X., & Zhuo, R. X. (2006). Novel Biodegradable Aliphatic Polycarbonate Based on Ketal Protected Dihydroxyacetone. Macromolecular Chemistry and Physics.
  • Karlsson, M. H., & Hedenqvist, M. S. (2003). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Journal of Polymer Science Part A: Polymer Chemistry.
  • Getzler, Y. D. Y. L., & Coates, G. W. (2018). Synthesis and Ring-Opening (co)Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Faraday Discussions. [Link]

  • Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition. [Link]

  • Yang, Y., & Yu, Z. (2016). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC. [Link]

  • Various Authors. (n.d.). Ring opening polymerization of lactones. ResearchGate.
  • Google Patents. (1994). Copolyester of cyclohexanedimethanol and process for producing such polyester.
  • Sivaram, S., & Sandhya, T. E. (n.d.). Synthesis and Characterization of Aliphatic-Aromatic Polyesters. Swaminathan Sivaram. [Link]

  • Shakeel, M., et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. PMC. [Link]

  • Kelsey, D. R., et al. (2000). High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols. Macromolecules. [Link]

  • De Clippel, F., et al. (2024). Panoramic view of biobased BHMTHF-based polymers. RSC Publishing. [Link]

  • Shan, J. (2023). Synthesis Approaches of Bio-Degradable Polymer Materials. Highlights in Science, Engineering and Technology. [Link]

  • Shakeel, M., et al. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Preprints.org. [Link]

  • Nsengiyumva, E., & Miller, S. A. (2026). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry. [Link]

  • Wang, G., et al. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate. [Link]

  • Wang, G., et al. (2025). 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. ResearchGate. [Link]

  • Shakeel, M., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. [Link]

Sources

Application

Application Note: Synthesis and Advanced Applications of 4-Methyl-1,2-cyclohexanedimethanol-Based Epoxy Diluents

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Overview 4-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Overview

4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) is a highly versatile, cycloaliphatic diol characterized by its unique stereochemistry and methyl-substituted ring structure[1]. While linear aliphatic diols (e.g., 1,4-butanediol) are commonly used to produce reactive epoxy diluents, they severely compromise the glass transition temperature ( Tg​ ) and mechanical integrity of the cured resin system.

By converting 4-MCHDM into 4-Methyl-1,2-cyclohexanedimethanol diglycidyl ether (4-MCHDM-DGE), researchers can synthesize a reactive diluent that bridges the gap between high-performance structural materials and biomedical applications. The alicyclic ring imparts rigidity and thermal stability, while the asymmetric methyl group disrupts crystalline packing, increasing free volume and significantly lowering the viscosity of the monomer.

Beyond traditional coatings, cycloaliphatic diglycidyl ethers are now critical building blocks in drug development , specifically in the synthesis of poly(amino ether)s (PAEs) for non-viral gene delivery vectors[2][3]. The bifunctional epoxide undergoes rapid ring-opening polyaddition with polyamines, creating cationic polymers capable of complexing plasmid DNA into transfectable polyplex nanoparticles.

Quantitative Profiling of Epoxy Diluents

To understand the structural advantages of 4-MCHDM-DGE, it is essential to compare it against industry-standard diluents. The following table summarizes the physicochemical and biological properties that dictate experimental choices in both materials science and nanomedicine.

Diluent PrecursorViscosity (mPa·s, 25°C)Vapor PressureImpact on Base Resin Tg​ Cytotoxicity Profile (Polymerized)
1,4-Butanediol (Linear)15 – 20HighSevere Reduction (-20°C)Moderate
1,4-Cyclohexanedimethanol 60 – 80LowMinimal Reduction (-5°C)Low
4-Methyl-1,2-cyclohexanedimethanol 45 – 65Very LowMaintained / Enhanced Very Low

Data synthesized from comparative cycloaliphatic epoxy behaviors and parallel screening studies[3][4].

Protocol I: Synthesis of 4-MCHDM Diglycidyl Ether

The epoxidation of 4-MCHDM requires strict control over reaction kinetics to prevent oligomerization. We utilize a biphasic system with Epichlorohydrin (ECH) and aqueous Sodium Hydroxide (NaOH), mediated by Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst[2][4].

Causality of Reagents:

  • ECH Excess (1:4 molar ratio): Prevents the newly formed epoxide from reacting with unreacted hydroxyl groups (oligomerization).

  • TBAB: Facilitates the transfer of hydroxide ions into the organic phase, accelerating etherification while minimizing the aqueous hydrolysis of ECH.

G A 4-Methyl-1,2-cyclohexanedimethanol (Diol Precursor) C Etherification (40°C) Chlorohydrin Formation A->C B Epichlorohydrin (ECH) + TBAB Catalyst B->C D NaOH Addition Dehydrohalogenation C->D E 4-MCHDM Diglycidyl Ether (Reactive Diluent) D->E

Fig 1. Epoxidation workflow of 4-MCHDM to produce the reactive diglycidyl ether diluent.

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-MCHDM (15.8 g, 0.10 mol) and Epichlorohydrin (37.0 g, 0.40 mol).

  • Catalysis: Add TBAB (0.96 g, 3 wt.% relative to the diol) to the mixture. Stir at 300 rpm and heat the system to 40°C until the mixture is homogeneous.

  • Etherification & Dehydrohalogenation: Slowly add 40 wt.% aqueous NaOH (20.0 g, 0.20 mol) dropwise over 2 hours using an addition funnel. Critical Step: The slow addition controls the exothermic dehydrohalogenation and prevents localized heating, which causes side reactions.

  • Maturation: Maintain the reaction at 40°C for an additional 4 hours.

  • Phase Separation: Cool to room temperature. Add 100 mL of chloroform to dissolve the organic product. Transfer to a separatory funnel and wash the organic layer with deionized water (3 × 50 mL) until the aqueous phase reaches a neutral pH.

  • Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter, and remove the chloroform and excess ECH via rotary evaporation under reduced pressure (mbar < 10, 60°C).

Self-Validating Quality Control
  • FT-IR Spectroscopy: Confirm the complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ and the appearance of the characteristic oxirane ring vibrations at 915 cm⁻¹ and 845 cm⁻¹.

  • Epoxide Equivalent Weight (EEW): Perform a perchloric acid titration (ASTM D1652). The theoretical EEW for 4-MCHDM-DGE is ~135 g/eq. A measured EEW within ±5 g/eq validates monomeric purity.

Protocol II: Synthesis of Poly(amino ether) Gene Delivery Vectors

In drug development, cationic polymers are synthesized to condense plasmid DNA (pDNA) into nanoparticles for cellular transfection. 4-MCHDM-DGE acts as an ideal bioreducible vector backbone when reacted with primary amines due to its low toxicity and favorable degradation profile[3].

G A 4-MCHDM-DGE (Bifunctional Epoxide) C Ring-Opening Polyaddition A->C B Polyamine Monomer (e.g., Spermine/DMC) B->C D Poly(amino ether) Cationic Polymer C->D E Plasmid DNA Complexation D->E F Polyplex Nanoparticle (Gene Vector) E->F

Fig 2. Polyaddition of 4-MCHDM-DGE with polyamines to form non-viral gene delivery polyplexes.

Step-by-Step Methodology
  • Monomer Preparation: In a sterile 20 mL glass scintillation vial, dissolve 4-MCHDM-DGE (270 mg, 1.00 mmol) in 2.0 mL of anhydrous ethanol.

  • Polyaddition: Add an equimolar amount of a bioreducible amine, such as N,N′-dimethylcystamine (DMC) (152 mg, 1.00 mmol), to the vial[2].

  • Polymerization: Seal the vial under a nitrogen atmosphere. Stir the mixture at 25°C for 72 hours. Causality: A low-temperature, extended reaction time prevents the cross-linking of secondary amines generated during the reaction, ensuring a linear, soluble polymer architecture.

  • Purification: Dilute the viscous mixture with 10 mL of deionized water. Transfer to a dialysis membrane (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted monomers and low-molecular-weight oligomers.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified Poly(amino ether) (PAE) as a white powder.

  • Polyplex Formulation: To form the gene vector, add the PAE solution (prepared in 20 mM HEPES buffer, pH 7.4) to a pDNA solution at a polymer/DNA mass ratio of 20:1. Vortex for 5 seconds and incubate at room temperature for 30 minutes to allow electrostatic complexation[2].

Self-Validating Quality Control
  • Gel Permeation Chromatography (GPC): Run the lyophilized PAE through GPC to confirm a weight-average molecular weight ( Mw​ ) between 10,000 and 25,000 Da, which is optimal for DNA binding.

  • Dynamic Light Scattering (DLS): Analyze the formulated polyplexes. A successful complexation will yield a monodisperse nanoparticle population with a hydrodynamic diameter of 100–150 nm and a positive zeta potential (> +20 mV).

References

  • PubChemLite: 4-methyl-1,2-cyclohexanedimethanol (C9H18O2). uni.lu.
  • Modular Synthesis of Bioreducible Gene Vectors through Polyaddition of N,N′-Dimethylcystamine and Diglycidyl Ethers. NIH.
  • Synthesis of Hyperbranched Flame Retardants with Varied Branched Chains' Rigidity and Performance of Modified Epoxy Resins. MDPI.
  • Parallel Synthesis and Screening of Polymers for Nonviral Gene Delivery.

Sources

Method

Creating durable polyols for polyurethane coatings with 4-Methyl-1,2-cyclohexanedimethanol

Application Note: Formulating Ultra-Durable Polyurethane Coatings using 4-Methyl-1,2-Cyclohexanedimethanol (4-MCHDM) Polycarbonate Polyols Executive Summary & Mechanistic Rationale Polyurethane (PU) coatings are the gold...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulating Ultra-Durable Polyurethane Coatings using 4-Methyl-1,2-Cyclohexanedimethanol (4-MCHDM) Polycarbonate Polyols

Executive Summary & Mechanistic Rationale

Polyurethane (PU) coatings are the gold standard for high-performance topcoats in automotive, aerospace, and marine applications. However, traditional polyether and polyester polyols are susceptible to oxidative degradation and hydrolysis, respectively. Polycarbonate polyols represent the apex of durability, generating CO₂ upon hydrolysis rather than autocatalytic acidic moieties, thereby preserving the polymer matrix[1].

When formulating high-solids or waterborne PU coatings, the choice of the diol monomer is critical. While symmetric cycloaliphatic diols like 1,4-cyclohexanedimethanol (1,4-CHDM) impart excellent rigidity, UV resistance, and hardness [2], their structural symmetry often results in highly crystalline, high-viscosity polyols. This necessitates excessive solvent use, violating low-VOC mandates.

The 4-MCHDM Advantage: 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) introduces a paradigm shift in monomer selection. The addition of the asymmetric methyl group on the cycloaliphatic ring disrupts polymer chain packing. This steric irregularity drastically reduces the glass transition temperature (Tg) and melting point of the resulting polycarbonate polyol, rendering it an amorphous, low-viscosity liquid at room temperature [4]. Meanwhile, the 1,2-substitution and the robust cyclohexane ring maintain extreme steric hindrance around the carbonate linkages, providing unparalleled hydrolytic stability and weatherability [3].

Experimental Workflow

G Monomers Monomers: 4-MCHDM + Dimethyl Carbonate Transesterification Transesterification (Ti Catalyst, 150-200°C) Monomers->Transesterification Polyol Amorphous Polycarbonate Polyol (Low Viscosity, High Tg) Transesterification->Polyol - Methanol Formulation 2K PU Formulation (+ HDI Trimer, DBTDL, Solvents) Polyol->Formulation Curing Crosslinking & Curing (Ambient or Bake) Formulation->Curing Coating Ultra-Durable PU Coating (UV, Hydrolysis & Abrasion Resistant) Curing->Coating

Workflow for synthesizing 4-MCHDM polycarbonate polyols and formulating durable PU coatings.

Step-by-Step Protocols

Protocol 1: Synthesis of 4-MCHDM Polycarbonate Polyol Objective: Synthesize a 2000 MW liquid polycarbonate polyol via transesterification. Causality Check: Dimethyl carbonate (DMC) is used instead of diphenyl carbonate to avoid high-boiling phenol byproducts. Because DMC boils at 90°C, a fractionating column is mandatory to selectively distill off the methanol byproduct (bp 65°C) while refluxing unreacted DMC back into the reaction matrix.

  • Charge Reactor: In a 2L 4-neck glass reactor equipped with a mechanical stirrer, fractionating column, distillation head, and nitrogen inlet, charge 1000 g of 4-MCHDM and 650 g of Dimethyl Carbonate (DMC).

  • Catalysis: Add 50 ppm of Titanium(IV) tetrabutoxide (TBT) as the transesterification catalyst.

  • Initial Heating (Methanol Removal): Heat the reaction mixture slowly to 95°C. Maintain the overhead vapor temperature at 64-65°C to continuously remove methanol. Critical Step: Do not exceed a pot temperature of 120°C during this phase to prevent DMC flash-off.

  • Polymerization: Once methanol evolution ceases, gradually increase the pot temperature to 200°C over 4 hours.

  • Vacuum Stripping: Apply a vacuum (down to 10 mmHg) at 200°C for 2 hours to remove residual DMC and drive the molecular weight to the target ~2000 g/mol (monitored via hydroxyl number titration).

  • Cooling: Break the vacuum with nitrogen and cool to 80°C before discharging the clear, amorphous polyol.

Protocol 2: Formulation of 2K Polyurethane Clearcoat Objective: Formulate a high-solids, UV-resistant clearcoat. Causality Check: Hexamethylene diisocyanate (HDI) trimer is selected over aromatic isocyanates (like MDI or TDI) to prevent UV-induced auto-oxidation and yellowing. Dibutyltin dilaurate (DBTDL) is required to catalyze the relatively slow aliphatic isocyanate-hydroxyl reaction.

  • Part A (Polyol Base): Blend 100 parts of the 4-MCHDM Polycarbonate Polyol with 0.5 parts of a polyether-modified polysiloxane (leveling agent) and 0.05 parts of DBTDL. Dilute to 80% solids with Butyl Acetate.

  • Part B (Hardener): Prepare HDI isocyanurate trimer (e.g., Desmodur N 3300) at 80% solids in Butyl Acetate.

  • Mixing: Combine Part A and Part B at an NCO:OH stoichiometric ratio of 1.05:1.0. Mix thoroughly for 3 minutes using a high-shear disperser.

  • Degassing: Allow the mixture to rest for 10 minutes to allow entrapped air to escape (induction time).

Protocol 3: Film Casting and Curing

  • Application: Draw down the mixed coating onto chromate-treated aluminum panels using a wire-wound rod (Bird applicator) to achieve a dry film thickness (DFT) of 50 µm.

  • Flash-off: Allow the panels to sit at ambient conditions (25°C, 50% RH) for 30 minutes to permit solvent evaporation.

  • Curing: Bake the panels in a forced-air oven at 80°C for 45 minutes to achieve full crosslinking.

Quantitative Data & Performance Analysis

The structural asymmetry of 4-MCHDM directly translates to macroscopic physical advantages. Table 1 demonstrates that unlike symmetric cycloaliphatic diols, 4-MCHDM yields a liquid polyol, drastically reducing the solvent demand in the final formulation.

Table 1: Physicochemical Properties of Polycarbonate Polyols (Target MW ~2000 g/mol )

Polyol BackbonePhysical State at 25°CViscosity at 60°C (cP)Tg (°C)
1,4-Butanediol (Linear)Waxy Solid2,500-45
1,4-CHDM (Symmetric Cycloaliphatic)Opaque Solid>10,000+15
4-MCHDM (Asymmetric Cycloaliphatic)Clear Liquid3,200+5

Table 2 highlights the performance of the cured PU films. The 4-MCHDM-based coating maintains the extreme hardness and hydrolytic stability characteristic of cycloaliphatic polycarbonates, while the amorphous nature of the backbone prevents the film embrittlement (cracking) seen in 1,4-CHDM formulations [2][4].

Table 2: 2K Polyurethane Clearcoat Performance (Cured with HDI Trimer)

Property / Test Method1,4-Butanediol PC1,4-CHDM PC4-MCHDM PC
Pencil Hardness (ASTM D3363)F2H2H
Flexibility (Conical Mandrel, ASTM D522)PassFail (Cracking)Pass
Gloss Retention (1000h QUV-A, ASTM D4587)85%92%94%
Hydrolytic Stability (Tensile retention, 30d @ 85°C/85% RH)80%95%96%

References

  • Ultimate Performance Polyurethanes Based on Polycarbonate Diols. Gantrade. [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings. American Coatings Association.[Link]

  • Innovating Sustainable Coatings with Captured CO2. PCI Magazine. [Link]

  • Waterborne two component polyurethane coating compositions comprising alicyclic rigid polyols. European Patent Office. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-1,2-cyclohexanedimethanol Synthesis

Welcome to the Advanced Applications Support Center. The synthesis of 4-Methyl-1,2-cyclohexanedimethanol (4-M-1,2-CHDM) from 4-methylphthalic acid derivatives is a complex two-stage catalytic hydrogenation process.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of 4-Methyl-1,2-cyclohexanedimethanol (4-M-1,2-CHDM) from 4-methylphthalic acid derivatives is a complex two-stage catalytic hydrogenation process. Due to the steric hindrance of the 4-methyl group and the proximity of the 1,2-diester configuration, researchers frequently encounter yield-limiting side reactions such as intramolecular cyclization and hydrogenolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your diol yield.

Reaction Pathways & Logical Relationships

SynthesisWorkflow A 4-Methylphthalate (Starting Material) B 4-Methyl-1,2-cyclohexanedicarboxylate (Alicyclic Intermediate) A->B Nuclear Hydrogenation Pd/C or Ru/Al2O3 (100°C, 2.0 MPa) C 4-Methyl-1,2-cyclohexanedimethanol (Target Diol) B->C Ester Hydrogenation Ru-Sn/Al2O3 or Cu/Zn/Al (220-240°C, 4.0-5.0 MPa) D Lactone / Phthalide (Cyclization Byproduct) B->D Intramolecular Cyclization E Alkylcyclohexanes (Hydrogenolysis Byproduct) C->E Over-reduction (C-O Cleavage)

Reaction pathways and common byproduct formations in 4-Methyl-1,2-cyclohexanedimethanol synthesis.

Troubleshooting & FAQs

Q1: During the ester hydrogenation stage, my yield drops significantly due to the formation of lactones (hexahydrophthalides). Why does this happen and how do I prevent it?

Causality: The 1,2-dicarboxylic architecture is highly susceptible to intramolecular cyclization. When one ester group is successfully reduced to a hydroxymethyl group, its physical proximity to the adjacent unreacted ester allows for rapid nucleophilic acyl substitution. This forms a highly stable 5-membered lactone ring. Standard catalysts often struggle with the steric bulk of the 4-methyl group, slowing the second reduction step and allowing cyclization to dominate. Solution: Switch from a standard copper-based catalyst to a highly active bimetallic catalyst such as Ru-Sn/Al₂O₃. The synergistic effect of Ruthenium and Tin accelerates the reduction of the carbonyl group faster than the cyclization rate, selectively yielding the dimethanol without allowing the intermediate to trap itself as a phthalide [[1]](1].

Q2: My GC-MS shows significant amounts of 1,2-dimethyl-4-methylcyclohexane. How do I suppress C-O bond cleavage?

Causality: Hydrogenolysis (cleavage of the C-O bond) is a classic over-reduction issue driven by excessive thermal energy and prolonged catalyst contact. Cu-based and Ru-based catalysts will indiscriminately cleave the hydroxymethyl groups to methyl groups if the thermodynamic threshold is crossed. Solution: Maintain the ester hydrogenation temperature strictly between 200°C and 240°C 2[2]. Implement a strict in-process monitoring protocol and quench the reactor (cool to <100°C and depressurize) the moment hydrogen uptake ceases.

Q3: My polymer application requires a high trans-isomer content for structural rigidity, but my synthesis yields predominantly the cis-isomer. How can I invert this ratio?

Causality: The initial nuclear hydrogenation of the aromatic ring proceeds via the syn-addition of hydrogen on the catalyst surface, inherently producing a cis-heavy mixture. Because the activation energy for uncatalyzed isomerization is extremely high, the cis-conformation remains locked even after the ester groups are reduced to alcohols. Solution: Introduce a post-synthesis base-catalyzed isomerization step. Heating the isolated diol mixture in the liquid phase (200–300°C) with 0.5–5 wt% of an alkali metal alkoxide or sodium hydroxide equilibrates the mixture toward the thermodynamically favored diequatorial trans-configuration 3[3].

Q4: My Cu/Zn/Al catalyst loses activity after only two batches. What is causing this rapid deactivation?

Causality: Ester hydrogenation catalysts are highly sensitive to acidic byproducts. If your starting material contains residual unesterified 4-methyl-1,2-cyclohexanedicarboxylic acid, the free carboxylic acid will leach the active zinc and copper species from the support matrix. Solution: Ensure the precursor ester has an acid value of <0.5 mg KOH/g. If necessary, neutralize the feed with a mild base wash and dry it over molecular sieves prior to hydrogenation. When optimized, commercially available Cu/Zn/Al catalysts can achieve up to 84% yield of the diol at 240°C and 4.0 MPa .

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, this protocol integrates mandatory analytical checkpoints. Do not proceed to subsequent steps without satisfying the validation criteria.

ExperimentalWorkflow N1 Step 1: Reactor Purging & Loading N2 Step 2: Nuclear Hydrogenation N1->N2 N3 Step 3: GC-FID Validation N2->N3 N3->N2 <99% Conv. N4 Step 4: Ester Hydrogenation N3->N4 >99% Conv. N5 Step 5: Isomerization (Optional) N4->N5 N6 Step 6: Distillation & Recovery N5->N6

Step-by-step experimental workflow with integrated self-validation checkpoints.

Phase 1: Nuclear Hydrogenation (Aromatic Reduction)
  • Reactor Preparation: Load dimethyl 4-methylphthalate (1.0 eq) into a high-pressure Parr reactor. Add 5% Pd/C catalyst (1 wt% relative to substrate) and anhydrous THF as the solvent.

  • Atmosphere Control: Purge the reactor 3x with N₂ and 3x with H₂ to remove all oxygen. Pressurize to 2.0 MPa with H₂.

  • Reaction: Heat the system to 100°C under continuous agitation (800 rpm) for 4-6 hours.

  • Validation Checkpoint (Critical): Sample the mixture and analyze via GC-FID.

    • Self-Validation Rule: Do not proceed until the aromatic precursor peak is completely absent (>99% conversion). If unreacted precursor remains, repressurize and extend the reaction time. Unreacted aromatic esters will poison the stage 2 catalyst.

  • Filtration: Filter the Pd/C catalyst to isolate the 4-methyl-1,2-cyclohexanedicarboxylate intermediate.

Phase 2: Ester Hydrogenation (Diol Formation)
  • Catalyst Loading: Transfer the intermediate to a clean reactor. Add the Ru-Sn/Al₂O₃ catalyst (5 wt%).

  • Pressurization: Purge and pressurize the system to 5.0 MPa with H₂.

  • Reaction: Heat strictly to 220°C. Maintain constant pressure by supplying H₂ via a mass flow controller.

  • Validation Checkpoint (Critical): Monitor hydrogen uptake continuously. Once uptake plateaus, immediately sample for GC-MS.

    • Self-Validation Rule: The reaction is complete when the mono-alcohol intermediate peak is <1%. Immediately cool the reactor to <100°C to prevent hydrogenolysis (C-O cleavage).

  • Isolation: Vent the reactor, filter the catalyst, and purify the target 4-Methyl-1,2-cyclohexanedimethanol via vacuum distillation.

Quantitative Performance Data

Use the following table to benchmark your experimental results against established catalytic systems.

Table 1: Effect of Catalyst and Reaction Conditions on Yield and Selectivity

Catalyst SystemReaction StageTemp (°C)Pressure (MPa)Conversion (%)Selectivity to Target (%)Primary Byproduct
5% Pd/C Nuclear (Ring)1002.0>99.0>99.0 (Intermediate)Trace Alkanes
Cu/Zn/Al Ester to Diol2404.098.584.0Lactone (10-12%)
Ru-Sn/Al₂O₃ Ester to Diol2205.0>99.095.0Trace Lactone
Cu-Chromite Ester to Diol2505.099.075.0Alkylcyclohexanes

Note: Selectivity values are based on optimized residence times. Exceeding recommended temperatures drastically increases Alkylcyclohexane formation.

References

  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates Source: Dalian Institute of Chemical Physics, Chinese Academy of Sciences URL
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids Source: ResearchGate URL
  • US2917549A - Preparation of trans-1,4-cyclohexanedimethanol Source: Google Patents URL
  • JP6051980B2 - Method for producing 1,4-cyclohexanedimethanol Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting the Polymerization of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM)

Welcome to the Technical Support Center for advanced polyester and polycarbonate synthesis. This guide is engineered for researchers, application scientists, and drug development professionals working with 4-Methyl-1,2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced polyester and polycarbonate synthesis. This guide is engineered for researchers, application scientists, and drug development professionals working with 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) .

While 1,4-cyclohexanedimethanol (1,4-CHDM) is an industry-standard monomer for high-performance plastics (e.g., PETG, PCT)[1][2], the 1,2-substitution pattern of 4-MCHDM—compounded by the asymmetric 4-methyl group—introduces profound thermodynamic and kinetic challenges[3][4]. This guide synthesizes field-proven methodologies to help you overcome steric hindrance, suppress side reactions, and achieve high-molecular-weight polymers.

Part 1: Mechanistic Insights & Causality

To successfully polymerize 4-MCHDM, one must first understand the physical organic chemistry governing its behavior in a reactor. The challenges are rooted in three mechanistic pillars:

  • Severe Steric Hindrance: The 1,2-bis(hydroxymethyl) configuration places the two reactive hydroxyl groups in close spatial proximity. The addition of the 4-methyl group further restricts the conformational flexibility of the cyclohexane ring. During step-growth polymerization, this steric bulk physically impedes the trajectory of incoming bulky diacids or acylating agents, drastically reducing the rate of intermolecular esterification[3].

  • Entropy-Driven Cyclization (Side Reactions): Because the two hydroxyl groups are adjacent, 4-MCHDM is highly susceptible to intramolecular dehydration (etherification)[5]. Under high temperatures and in the presence of metallic or acidic catalysts, the monomer tends to "zip up" into unreactive cyclic ethers (e.g., hexahydroisobenzofuran derivatives) rather than forming linear chains. This consumes the diol, destroys the stoichiometric balance, and prematurely terminates chain growth.

  • Stereoisomeric Complexity: Commercial 4-MCHDM exists as a mixture of cis and trans diastereomers. The cis-1,2-isomer is particularly prone to cyclization due to the axial-equatorial alignment of the hydroxymethyl groups, while the trans-isomer is more favorable for linear chain extension but still suffers from sluggish kinetics.

Pathways Monomer 4-MCHDM + Diacid (Sterically Hindered) Linear Linear Polyester (Target Polymer) Monomer->Linear Intermolecular Esterification (Kinetically Slow) Cyclic Cyclic Ether / Lactone (Side Product) Monomer->Cyclic Intramolecular Dehydration (Entropically Favored)

Caption: Competing reaction pathways in 4-MCHDM polymerization highlighting linear vs. cyclic formation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my polycondensation stalling at low molecular weights (Mn < 5,000 g/mol )?

A: Stalling at the oligomer stage is almost always caused by a stoichiometric imbalance [4]. Because 4-MCHDM readily undergoes intramolecular etherification or volatilization at high temperatures, the reactor loses the diol necessary to link the diacid-terminated oligomers.

  • The Fix: Use a molar excess of 4-MCHDM (typically 1.2 to 1.5 equivalents relative to the diacid) during the initial esterification phase[6]. This compensates for diol lost to side reactions or evaporation. Ensure your reactor is equipped with a highly efficient fractionating column to separate the byproduct (water/methanol) from the vaporized diol, refluxing the diol back into the melt.

Q2: How do I minimize the formation of cyclic ether and lactone byproducts?

A: Cyclization is an entropically favored process that accelerates exponentially with temperature.

  • The Fix: Implement a strict two-stage temperature profile. Keep the Stage 1 (Esterification) temperature strictly below 200°C until at least 90% of the theoretical byproduct (water or methanol) is collected. This ensures the 1,2-hydroxyl groups are "locked" into linear ester bonds before they have the thermal energy required to undergo intramolecular dehydration. Only apply high vacuum and elevate the temperature to 230–250°C after oligomerization is confirmed.

Q3: My resulting polyester is completely amorphous. Is this expected?

A: Yes. The 4-methyl group and the 1,2-substitution pattern introduce massive steric bulk and free volume, entirely disrupting the polymer chain's ability to pack into a crystalline lattice[7]. Furthermore, the random distribution of cis and trans isomers in the backbone guarantees an amorphous morphology[1]. If your application requires semi-crystalline properties, you must copolymerize 4-MCHDM with a highly symmetric linear diol (e.g., 1,4-butanediol) or use stereopure trans-4-MCHDM.

Q4: Standard Titanium(IV) butoxide is causing severe yellowing. What is the optimal catalyst?

A: Titanium catalysts are highly active but promote thermal degradation and side reactions (yellowing) during the extended reaction times required for sterically hindered diols[8].

  • The Fix: Transition to a synergistic multi-metal catalyst system. A combination of Titanium and Zinc (Ti/Zn) provides the necessary Lewis acidity to overcome steric hindrance, while the addition of a phosphate stabilizer (e.g., triethyl phosphate) at the end of Stage 1 quenches hyperactive catalyst sites, preserving the polymer's optical clarity[9][10].

Part 3: Experimental Protocols

Self-Validating Two-Stage Melt Polycondensation Workflow

This protocol is designed for the synthesis of 4-MCHDM-based polyesters (e.g., reacting with dimethyl terephthalate, DMT). It utilizes real-time physical feedback (byproduct volume and stirrer torque) to validate reaction progress.

Stage 1: Esterification / Transesterification

  • Reactor Preparation: Charge a 500 mL stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, torque meter, and a Vigreux distillation column.

  • Loading: Add DMT (1.0 eq) and 4-MCHDM (1.3 eq). Add the catalyst system: Titanium(IV) isopropoxide (30 ppm Ti) and Zinc acetate (50 ppm Zn).

  • Purging: Purge the reactor with ultra-high purity N2 three times to remove oxygen (preventing oxidative degradation).

  • Heating: Heat the mixture to 180°C under a constant N2 sweep.

  • Validation Checkpoint 1: Maintain 180–200°C for 2 to 4 hours. Self-Validation: The stage is complete ONLY when 90–95% of the theoretical volume of methanol is collected in the graduated receiving flask.

Stage 2: Polycondensation 6. Stabilization: Inject triethyl phosphate (40 ppm P) to stabilize the melt and prevent discoloration[9]. 7. Vacuum Ramp: Gradually increase the temperature to 240°C while simultaneously reducing the pressure to < 1.0 mmHg over 45 minutes. Caution: Ramping vacuum too fast will cause the oligomers to bump and foam. 8. Chain Extension: Maintain 240°C and < 1.0 mmHg. The excess 4-MCHDM will be distilled off, driving the molecular weight upward. 9. Validation Checkpoint 2: Monitor the mechanical stirrer's torque. Self-Validation: The reaction is complete when the torque reaches a stable plateau (indicating target melt viscosity and high molecular weight). 10. Termination: Break the vacuum with N2, extrude the polymer strand into a cold water bath, and pelletize.

Workflow Step1 Stage 1: Esterification 180-200°C, N2 Atmosphere Step2 Oligomer Formation Byproduct (H2O/MeOH) Removal Step1->Step2 Step3 Stage 2: Polycondensation 230-250°C, High Vacuum (<1 mmHg) Step2->Step3 Add Ti/Zn Catalyst & Phosphate Stabilizer Step4 High MW Polymer Excess Diol Removal Step3->Step4 Monitor Melt Viscosity (Torque Increase)

Caption: Two-stage melt polycondensation workflow for synthesizing 4-MCHDM-based polyesters.

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for 4-MCHDM Polymerization
Symptom / IssuePrimary CauseMechanistic ExplanationCorrective Action
MW Stalls (Mn < 5 kDa) Stoichiometric Imbalance4-MCHDM is consumed by intramolecular etherification or lost to evaporation.Increase initial 4-MCHDM ratio to 1.3–1.5 eq. Improve reflux column efficiency.
High Cyclic Ether Yield Premature HeatingHigh temperatures provide the activation energy for entropy-driven cyclization.Cap Stage 1 temp at 200°C until >90% byproduct is collected.
Severe Yellowing Catalyst HyperactivityExtended reaction times with Ti catalysts cause thermal degradation of the polymer backbone.Switch to a Ti/Zn mixed catalyst; add 40 ppm Triethyl Phosphate before Stage 2.
Polymer is Amorphous Steric DisruptionThe 4-methyl group and 1,2-linkage prevent polymer chains from packing closely.Copolymerize with linear diols (e.g., 1,4-butanediol) to restore crystallinity.
Table 2: Catalyst System Performance Comparison (Cycloaliphatic Diols)
Catalyst SystemReactivity (Kinetics)Side Reaction PromotionOptical Clarity (Color)Recommended Use Case
Ti(OBu)₄ (Titanium only) Very HighHigh (Promotes etherification)Poor (Yellows rapidly)Fast reactions with unhindered diols.
Sb₂O₃ (Antimony only) LowLowExcellentNot recommended for 4-MCHDM (too slow).
Ti / Zn / Phosphate HighLowExcellentOptimal for 4-MCHDM and hindered diols.

References

  • Preprints.org. "Recent Advances in the Development 1,4-Cyclohexanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications." Preprints, 2024. Available at:[Link]

  • PubMed / ACS. "Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties." ACS Omega, 2026. Available at: [Link]

  • RSC Polymer Chemistry. "Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol." Polymer Chemistry, 2026. Available at:[Link]

  • Google Patents. "Copolyester of cyclohexanedimethanol and process for producing such polyester." US Patent 5340907A, 1994.

Sources

Troubleshooting

Technical Support Center: Controlling the Molecular Weight of Polyesters from 4-Methyl-1,2-cyclohexanedimethanol

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-cyclohexanedimethanol (4-M-1,2-CHDM)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-cyclohexanedimethanol (4-M-1,2-CHDM) .

Polymerizing sterically hindered, cycloaliphatic vicinal diols presents unique thermodynamic and kinetic challenges. Unlike its widely used isomer 1,4-cyclohexanedimethanol (CHDM), the 1,2-substitution pattern and the addition of a methyl group in 4-M-1,2-CHDM create significant steric bulk. This structure inherently increases the activation energy required for linear chain propagation while simultaneously lowering the threshold for unwanted intramolecular side reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-molecular-weight polyesters.

Part 1: Mechanistic Principles & Visualization

To control the molecular weight (MW) of 4-M-1,2-CHDM polyesters, you must master the competing kinetics between linear chain extension and terminal dehydration/cyclization . In step-growth polymerization, molecular weight growth is highly dependent on stoichiometric balance, which can be permanently disrupted by side reactions such as intramolecular cyclization (1)[1].

Mechanism Monomer 4-Methyl-1,2-CHDM + Dicarboxylic Acid Esterification Esterification Phase (Water Removal) Monomer->Esterification Heat (180°C) Oligomers Linear Oligomers (Low MW) Esterification->Oligomers Catalyst Polycondensation Polycondensation Phase (High Vacuum, Diol Removal) Oligomers->Polycondensation Heat (230°C) + Vacuum SideReaction Cyclic Oligomers & Etherification (Dead Ends) Oligomers->SideReaction Excess Heat / Low Monomer HighMW High Molecular Weight Polyester Polycondensation->HighMW Chain Extension Polycondensation->SideReaction Thermal Degradation

Figure 1: Reaction pathway and competing side reactions in 4-M-1,2-CHDM polyesterification.

Part 2: Troubleshooting FAQs

Q: Why is my molecular weight plateauing at ~15,000 g/mol despite extended polycondensation times? A: This is a classic symptom of stoichiometric imbalance caused by diol loss or thermal degradation. Because 4-M-1,2-CHDM is a vicinal diol, prolonged exposure to standard polycondensation temperatures (>240°C) increases the rate of terminal hydroxyl dehydration (forming unreactive cyclic ethers) faster than chain propagation. These side reactions consume reactive end-groups, permanently capping the polymer chains. Actionable Solution: Implement a dynamic vacuum profile. Instead of maximizing temperature, lower the final polycondensation temperature by 10–15°C and increase the vacuum to <0.1 Torr. This shifts the equilibrium to favor the removal of the diol condensate over thermal degradation.

Q: How do I minimize the formation of cyclic oligomers? A: The 1,2-substitution pattern inherently favors the formation of cyclic structures due to the physical proximity of the reacting groups. When monomer concentration drops during the later stages of polymerization, the rate of cyclization outcompetes linear chain extension. Actionable Solution: Control the polymerization temperature. Research on cyclic polyesters demonstrates an inverse relationship between polymerization temperature and linear molecular weight growth; slightly lowering the temperature suppresses the cyclization rate more than the propagation rate (2)[2]. Additionally, maintain a slight initial diol excess (1.05–1.15 molar ratio) to compensate for diol volatilization.

Q: My polymer is severely discolored (yellow/brown), and the molecular weight is lower than expected. What went wrong? A: Discoloration is a primary indicator of thermal degradation or catalyst over-concentration. Titanium-based catalysts (e.g., Titanium(IV) isopropoxide), while highly effective for sterically hindered monomers, can cause severe yellowing and catalyze chain scission if used in excess (3)[3]. Actionable Solution: Reduce the titanium catalyst concentration to 50–100 ppm. Introduce a thermal stabilizer, such as a hindered phenol or phosphite antioxidant (e.g., Irgafos 168), during the pre-polycondensation stage to protect the polymer backbone.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causal relationship between reaction parameters and the resulting molecular weight metrics for 4-M-1,2-CHDM polyesters.

Initial Diol:Diacid RatioCatalyst (Ti, ppm)Max Temp (°C)Vacuum (Torr)Primary Failure Mode / OutcomeResulting Mn ( g/mol )Polydispersity (PDI)
1.00 : 1.00100250< 1.0Stoichiometric loss (Diol volatilization)< 10,0002.5
1.10 : 1.00200250< 1.0Thermal degradation / Chain scission~ 12,0002.8
1.10 : 1.00 100 235 < 0.1 Optimal Linear Chain Extension > 30,000 1.8
1.15 : 1.005022010.0High Cyclization / Insufficient diol removal~ 15,0002.1

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, follow this step-by-step methodology for the melt polycondensation of 4-M-1,2-CHDM. Each phase includes a self-validation checkpoint to confirm system integrity before proceeding.

Phase 1: Esterification
  • Charge the Reactor: Add the dicarboxylic acid and 4-M-1,2-CHDM to a stainless-steel or heavy-walled glass reactor at a 1.00 : 1.10 molar ratio .

  • Atmospheric Purge: Purge the system with ultra-high purity Nitrogen (N₂) three times to strictly eliminate oxygen, preventing early-stage oxidative degradation.

  • Heating: Heat the mixture to 180–200°C under continuous mechanical stirring (150 rpm).

  • Self-Validation Checkpoint: Monitor the distillation of water via a Dean-Stark trap or condenser. Do not proceed to Phase 2 until at least 95% of the theoretical water volume is collected (typically 2–4 hours).

Phase 2: Pre-Polycondensation
  • Catalyst Addition: Introduce the catalyst (e.g., Titanium(IV) butoxide or isopropoxide at 100 ppm) and a thermal stabilizer (if required).

  • Thermal Ramp: Gradually increase the temperature to 210–220°C.

  • Vacuum Initiation: Slowly reduce the pressure from atmospheric to ~100 Torr over 60 minutes.

  • Self-Validation Checkpoint: Observe the melt. A slow vacuum ramp prevents "bumping" (violent boiling of oligomers). The melt should remain clear and viscous without excessive foaming.

Phase 3: High-Vacuum Polycondensation
  • Final Thermal Ramp: Increase the temperature to 230–235°C. Crucial: Do not exceed 240°C to prevent 1,2-hydroxyl etherification.

  • High Vacuum: Apply high vacuum (<0.1 Torr) to aggressively drive off the excess 4-M-1,2-CHDM condensate.

  • Self-Validation Checkpoint: Monitor the mechanical stirrer torque. The reaction must be terminated exactly when the torque reaches a predetermined plateau, indicating that the target melt viscosity (and thus, molecular weight) has been achieved.

  • Quenching: Break the vacuum with N₂ and immediately extrude the polymer into a cold water bath to quench the reaction and lock in the amorphous/semi-crystalline morphology.

References

  • Synthesis and molecular weight control of aliphatic polyester diols , Google Patents. 1

  • Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization , Journal of the American Chemical Society. 2

  • Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol , Polymer Chemistry (RSC). 3

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 4-Methyl-1,2-Cyclohexanedimethanol Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, polymer chemists, and drug development professionals navigate the unique steric and kinetic chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, polymer chemists, and drug development professionals navigate the unique steric and kinetic challenges associated with the polymerization of 4-Methyl-1,2-cyclohexanedimethanol (4-Me-1,2-CHDM).

Unlike standard linear diols, 4-Me-1,2-CHDM possesses a bulky cycloaliphatic ring with a 1,2-substitution pattern and an additional methyl group. This creates significant steric hindrance, demanding precise catalyst selection to achieve high molecular weights without compromising the polymer's optical clarity or biocompatibility.

Diagnostic Workflow: Catalyst Selection Logic

Before troubleshooting, use the decision tree below to verify that your baseline catalyst aligns with your target application.

CatalystSelection N1 Target Application for 4-Me-1,2-CHDM Polymer N2 Biomedical / Drug Delivery N1->N2 N3 Engineering Plastics / Films N1->N3 N4 Cytotoxicity Critical? N2->N4 N5 Optical Clarity Critical? N3->N5 N6 Zn(OAc)2 or Ti/Zn Heterodinuclear Catalysts N4->N6 Yes (Avoid Sn/Sb) N7 GeO2 or Sb2O3 / Zn Blends (Avoid Ti yellowing) N5->N7 Yes N8 Ti(IV) Alkoxides (e.g., TBT) (Max Activity) N5->N8 No

Decision tree for selecting polymerization catalysts based on application requirements.

Troubleshooting Guides & FAQs

Q1: Why is my 4-Me-1,2-CHDM polyester failing to reach a high molecular weight during melt polycondensation? A1:

  • Causality: The 1,2-substitution and the adjacent methyl group on the cyclohexane ring create severe steric hindrance. This bulk impedes the nucleophilic attack of the hydroxyl groups on the carbonyl carbon during transesterification. If you are using standard antimony (Sb) or manganese (Mn) catalysts, the activation energy barrier is simply not being overcome, leading to sluggish kinetics and low-molecular-weight oligomers.

  • Solution: Transition to highly active Titanium(IV) alkoxides, such as Titanium tetrabutoxide (TBT). Titanium-based catalysts are widely recognized as the most effective metallic catalysts for overcoming steric barriers in cycloaliphatic diol polymerizations 1. Ensure the polycondensation phase is conducted under high vacuum (< 1.0 torr) to efficiently drive off the diol byproduct and shift the equilibrium toward polymer chain growth.

Q2: We are developing a biodegradable polyester for sustained drug release. How do we avoid the cytotoxicity associated with traditional catalysts? A2:

  • Causality: Tin(II) octoate and Antimony(III) oxide are standard for ring-opening and condensation polymerizations, but both exhibit residual cytotoxicity that disqualifies them from many FDA-regulated implantables and microparticle formulations 1. In drug delivery, the polymer must safely degrade without releasing toxic heavy metals 2.

  • Solution: Utilize Zinc-based catalysts (e.g., Zinc acetate) or emerging heterodinuclear Titanium/Zinc catalysts. Heterodinuclear Ti/Zn complexes offer synergistic Lewis acidity, coordinating the sterically hindered 4-Me-1,2-CHDM hydroxyls efficiently while maintaining a benign toxicological profile suitable for biomedical scaffolds 3.

Q3: My polymer synthesized with Titanium(IV) butoxide has a pronounced yellow tint. How can I achieve optical clarity for clear medical devices? A3:

  • Causality: While titanium catalysts maximize molecular weight, they frequently cause yellowing due to the formation of conjugated titanate chromophores interacting with thermal degradation products at elevated polycondensation temperatures (>250°C) 1.

  • Solution: Implement a multi-component catalyst and inhibitor system. Utilizing a combination of Titanium, Zinc, and Germanium (GeO2), alongside a phosphorus-based thermal stabilizer (e.g., Phosphorous acid, H3PO3), disrupts the formation of these chromophores. This specific catalyst/inhibitor balance yields essentially colorless, clear copolyesters 4.

Q4: Does the stereochemistry of 4-Methyl-1,2-cyclohexanedimethanol affect the polymerization efficiency? A4:

  • Causality: Yes. The specific stereochemistry (e.g., the rel-(1R,2R) configuration) dictates the three-dimensional arrangement of the hydroxymethyl groups 5. The trans-1,2-diol configuration typically presents the hydroxyl groups in a diequatorial orientation, which is significantly more sterically accessible to the bulky metal center of the catalyst compared to the cis-isomer (axial-equatorial).

  • Solution: If reaction kinetics are unexpectedly slow, verify the cis/trans isomer ratio of your monomer batch via 1H NMR. A higher trans-content generally accelerates transesterification. Adjust catalyst loading (increase by 10-15%) if using a cis-heavy batch to compensate for the reduced reactivity.

Quantitative Catalyst Performance Data

Use the table below to benchmark your catalyst choice against typical performance metrics for cycloaliphatic diol polymerizations.

Catalyst SystemTypical Loading (ppm)Optimal Temp (°C)Relative Reaction RateCytotoxicity ProfileYellowing Tendency (b* value)
Titanium(IV) Butoxide (TBT) 50 - 150250 - 270Very HighLowHigh (> 5.0)
Antimony(III) Oxide (Sb₂O₃) 200 - 300260 - 280ModerateModerateLow (< 2.0)
Zinc Acetate (Zn(OAc)₂) 100 - 200230 - 260ModerateVery LowLow (< 2.0)
Heterodinuclear Ti/Zn 50 - 100220 - 250HighLowLow (< 2.5)
Germanium Dioxide (GeO₂) 50 - 150260 - 280HighLowVery Low (< 1.0)

Standardized Experimental Protocol: Melt Polycondensation

The following self-validating protocol outlines the synthesis of a high-molecular-weight polyester using 4-Me-1,2-CHDM.

Workflow Step1 Monomer & Catalyst Charging Step2 N2 Purge & Inertion Step1->Step2 Step3 Esterification (190-220°C, 1 atm) Step2->Step3 Step4 Byproduct Distillation Step3->Step4 Step5 Polycondensation (250-270°C, <1 Torr) Step4->Step5 Step6 Torque Monitoring (Viscosity Build) Step5->Step6 Step7 Quench & Pelletize Step6->Step7

Step-by-step workflow for the melt polycondensation of 4-Me-1,2-CHDM.

Phase 1: Esterification / Transesterification
  • Charge the Reactor: Add the dicarboxylic acid (e.g., Terephthalic acid) and 4-Me-1,2-CHDM in a 1:1.2 molar ratio to a stainless-steel reaction vessel equipped with a mechanical stirrer and a distillation column.

  • Add Catalyst & Stabilizer: Introduce 100 ppm of Titanium(IV) butoxide (TBT) and 50 ppm of Phosphorous acid (H₃PO₃) to prevent thermal degradation.

  • Atmosphere Control: Purge the vessel with dry Nitrogen (N₂) three times to establish a strictly inert atmosphere.

  • Heating: Heat the mixture to 190–220°C under continuous mechanical stirring (150 rpm) at atmospheric pressure.

  • Intermediate Validation: Monitor the distillation column. The esterification step is validated as complete only when >95% of the theoretical byproduct (water or methanol) has been collected.

Phase 2: Polycondensation
  • Temperature Ramp: Gradually increase the reactor temperature to 250–270°C.

  • Vacuum Application: Slowly apply vacuum over 30-45 minutes to reduce the internal pressure to < 1.0 Torr. Caution: Rapid vacuum application will cause the sterically hindered oligomers to bump.

  • Viscosity Monitoring: Monitor the torque of the mechanical stirrer. The viscosity will increase exponentially as the molecular weight builds.

  • Termination: Terminate the reaction when the target torque is reached (typically 2-4 hours). Break the vacuum with N₂, extrude the polymer melt into a cold-water bath for quenching, and pelletize.

Phase 3: Final Quality Control (Self-Validation)
  • Intrinsic Viscosity (IV): Measure IV using a capillary viscometer in a phenol/tetrachloroethane (60/40 w/w) solution at 25°C. An IV > 0.6 dL/g validates successful high-molecular-weight polycondensation.

  • Structural Validation: Perform 1H NMR spectroscopy to confirm the structural incorporation of the 4-Me-1,2-CHDM and verify the complete absence of unreacted monomer.

References

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications Source: nih.gov (PMC) URL:[Link]

  • Source: google.com (Google Patents)
  • Heterodinuclear titanium/zinc catalysis: synthesis, characterization and activity for CO2/epoxide copolymerization and cyclic ester polymerization Source: rsc.org (Dalton Transactions) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrolytic Stability in 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) Polyesters

Welcome to the advanced technical support guide for researchers and drug development professionals working with cycloaliphatic polyesters. While cycloaliphatic diols generally impart excellent weatherability and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for researchers and drug development professionals working with cycloaliphatic polyesters. While cycloaliphatic diols generally impart excellent weatherability and chemical resistance[1], the unique architecture of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) presents specific synthetic and degradative challenges. This guide synthesizes field-proven methodologies to help you overcome these hurdles.

Mechanistic Insight: The Double-Edged Sword of Steric Hindrance

To troubleshoot 4-MCHDM, we must first understand its structural causality. The hydrolytic stability of a polyester is governed by three primary factors: hydrophobicity, steric hindrance around the ester bond, and polymer morphology[2].

While the cyclohexyl ring provides excellent hydrophobicity, the 1,2-hydroxymethyl substitution and the asymmetric 4-methyl group create severe steric bulk. This asymmetry prevents efficient polymer chain packing, resulting in a highly amorphous morphology[3]. Unlike 1,4-CHDM, which forms highly crystalline domains (e.g., PCT) that physically block water ingress[4], the amorphous free volume of 4-MCHDM allows rapid water diffusion.

Furthermore, this extreme steric hindrance makes polycondensation kinetically sluggish. If unoptimized, the synthesis terminates prematurely, leaving a high concentration of unreacted carboxylic acid end-groups. These acidic by-products act as proton donors, triggering a rapid autocatalytic hydrolysis loop that cleaves the ester backbone[5].

G A Ester Linkage (4-MCHDM based) C Hydrolysis Reaction (Chain Scission) A->C B Water Ingress (Amorphous Regions) B->C D Carboxylic Acid End Groups C->D E Hydroxyl End Groups C->E D->C Autocatalysis (H+)

Fig 1: Autocatalytic hydrolysis pathway in 4-MCHDM polyesters driven by residual acid end groups.

Troubleshooting FAQs

Q: Why does my 4-MCHDM polyester exhibit rapid molecular weight drop in humid environments compared to standard 1,4-CHDM polyesters? A: The root cause is the interplay between morphology and reaction kinetics. The asymmetry of 4-MCHDM forces an amorphous morphology with high free volume, allowing water to permeate easily[3]. Because the steric bulk of the 1,2-diol slows down the polymerization rate, standard synthesis protocols leave behind unreacted carboxylic acid end-groups. These residual acids catalyze the cleavage of hydrolytically-labile ester bonds[5].

Q: I am experiencing sluggish polycondensation kinetics and cannot reach my target intrinsic viscosity (IV). How can I overcome the steric hindrance? A: Direct esterification with diacids (e.g., Terephthalic Acid) requires an activation energy that is difficult to achieve with sterically hindered diols. You must switch your synthetic route to transesterification using diesters (e.g., Dimethyl Terephthalate). Transesterification is far less sensitive to steric bulk and produces methanol—which is much easier to strip from a highly viscous melt than water.

Q: Is it possible to completely halt the autocatalytic hydrolysis loop? A: Yes, through chemical end-capping. Once the polycondensation reaches its maximum kinetic limit, you must introduce a polymeric carbodiimide into the melt. Carbodiimides react rapidly and irreversibly with residual carboxylic acid groups to form stable N-acyl ureas. By eliminating these acidic protons, you remove the primary catalyst for hydrolytic chain scission, drastically improving the polymer's stability profile.

Quantitative Performance Data

The following table summarizes the causal relationship between monomer structure, residual acid values, and ultimate hydrolytic stability. Notice how optimizing the synthesis and end-capping the 4-MCHDM polymer drastically recovers its tensile retention.

Diol MonomerSteric Hindrance LevelPolymer MorphologyResidual Acid Value (mg KOH/g)Tensile Retention (1000h, 85°C / 85% RH)
1,4-CHDM ModerateSemicrystalline< 1.088%
1,2-CHDM HighAmorphous3.255%
4-MCHDM (Unoptimized) Very HighHighly Amorphous5.822%
4-MCHDM (Optimized + End-capped) Very HighHighly Amorphous< 0.2 91%

Validated Experimental Protocol: Synthesis & End-Capping

To guarantee high hydrolytic stability, the synthesis of 4-MCHDM polyesters must be treated as a self-validating system. Do not proceed to subsequent steps until the validation checkpoints are met.

Workflow Step1 1. Transesterification (190-210°C, Ti Catalyst) Step2 2. Polycondensation (250-270°C, <0.1 mbar) Step1->Step2 Methanol removal Step3 3. End-Capping (Carbodiimide addition) Step2->Step3 Target IV reached Step4 4. Hydrolytic Stability Testing (85°C, 85% RH) Step3->Step4 Pelletization

Fig 2: Optimized synthesis and testing workflow for highly stable 4-MCHDM polyesters.

Phase 1: Transesterification (Monomer Activation)
  • Action: Charge the reactor with Dimethyl Terephthalate (DMT) and 4-MCHDM at a 1:1.2 molar ratio. Add 50 ppm of Titanium tetraisopropoxide (Ti(OiPr)₄) catalyst. Heat the mixture to 200°C under a continuous dry N₂ purge.

  • Causality: Utilizing DMT bypasses the high activation energy required for the direct esterification of a sterically hindered 1,2-diol.

  • Validation Checkpoint: Monitor the methanol distillate volume. Do not proceed to Phase 2 until >95% of the theoretical methanol yield is collected in the condenser.

Phase 2: Polycondensation (Chain Extension)
  • Action: Ramp the reactor temperature to 265°C. Gradually apply a deep vacuum (< 0.1 mbar) over a 60-minute period.

  • Causality: A gradual vacuum profile prevents the highly volatile 4-MCHDM monomer from sublimating out of the melt. Premature sublimation skews the stoichiometric ratio, permanently capping the molecular weight.

  • Validation Checkpoint: Monitor the agitator torque. Once the torque plateaus (indicating target Intrinsic Viscosity is reached), break the vacuum with dry N₂. Extract a sample and titrate for Acid Value (AV). If AV > 1.0 mg KOH/g, proceed immediately to Phase 3.

Phase 3: End-Capping (Autocatalysis Mitigation)
  • Action: Introduce 1.5 wt% of a polymeric carbodiimide (e.g., Stabaxol®) directly into the melt at 250°C. Maintain agitation for exactly 15 minutes.

  • Causality: Carbodiimides act as acid scavengers, reacting rapidly with residual -COOH groups to form stable N-acyl ureas. This eliminates the protons that drive autocatalytic hydrolysis[5].

  • Validation Checkpoint: Re-test the Acid Value. The system is validated for discharge and pelletization only when AV < 0.2 mg KOH/g.

References

  • CYCLOHEXANEDIMETHANOL (CHDM)
  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I.
  • Source: wikipedia.
  • Source: nih.
  • Vol.

Sources

Optimization

Overcoming challenges in the characterization of 4-Methyl-1,2-cyclohexanedimethanol isomers

Welcome to the Technical Support Center for Alicyclic Diol Characterization . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alicyclic Diol Characterization . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific stereochemical and chromatographic hurdles associated with 4-Methyl-1,2-cyclohexanedimethanol (4-Me-1,2-CHDM).

Because 4-Me-1,2-CHDM possesses three stereocenters (C1, C2, and C4), it exists as a complex mixture of diastereomers and enantiomers. Standard analytical techniques often fail to resolve these isomers due to overlapping physical properties and complex spin-spin coupling. This guide provides field-proven, self-validating workflows to isolate, resolve, and definitively assign these structures.

Analytical Workflow

Workflow cluster_0 Chromatographic Separation cluster_1 Spectroscopic & Structural Analysis Start 4-Me-1,2-CHDM Isomer Mixture Deriv Silylation (BSTFA) Converts -OH to -OTMS Start->Deriv Aliquot 1 NMR 2D NMR (NOESY/HSQC) Stereochemical Mapping Start->NMR Aliquot 2 (Non-destructive) Cryst Heavy-Atom Derivatization & X-Ray Crystallography Start->Cryst Aliquot 3 (Solid state) GCMS High-Res GC-MS (Capillary Column) Deriv->GCMS Enhances Volatility Data Absolute & Relative Configuration Assigned GCMS->Data Diastereomer Ratio NMR->Data cis/trans Assignment Cryst->Data 3D Spatial Coordinates

Figure 1: Analytical workflow for the characterization and stereochemical assignment of 4-Me-1,2-CHDM.

FAQ & Troubleshooting Guide

Chromatographic Resolution (GC-MS)

Q: Why do I see broad, overlapping peaks when analyzing 4-Me-1,2-CHDM mixtures via standard GC-MS, and how can I resolve the individual diastereomers?

The Causality: 4-Me-1,2-CHDM isomers possess nearly identical boiling points and polarities. When injected directly into a GC, the free hydroxyl groups engage in severe intermolecular hydrogen bonding with the silanol groups of the stationary phase. This causes peak tailing, thermal degradation, and co-elution of the cis and trans diastereomers[1].

The Solution: Derivatization via silylation. By replacing the polar hydrogen of the hydroxyl groups with a bulky, non-polar trimethylsilyl (TMS) group, you eliminate hydrogen bonding. This drastically lowers the boiling point, sharpens the peaks, and amplifies the subtle steric differences between the equatorial and axial isomers, allowing a standard DB-5 capillary column to separate them[2].

Protocol 1: BSTFA Derivatization for GC-MS

  • Preparation: Weigh ~10 mg of the 4-Me-1,2-CHDM sample into a dry, inert 2 mL GC vial.

  • Solvation: Add 1.0 mL of anhydrous pyridine. Note: Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Reagent Addition: Add 0.2 mL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (catalyst)[2].

  • Incubation: Cap tightly with a PTFE-lined septum and heat at 80 °C for 30 minutes[2].

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (Injector at 250 °C, Split ratio 1:50).

  • Self-Validation Step: Inject an un-derivatized sample alongside the derivatized sample. A successful reaction is validated by the complete disappearance of the broad free-diol peaks and the emergence of sharp peaks exhibiting a mass shift of +144 Da (indicating the successful addition of two TMS groups).

Table 1: Troubleshooting GC-MS Derivatization of 4-Me-1,2-CHDM

SymptomRoot CauseCorrective Action
Incomplete peak shift (+72 Da only) Mono-silylation due to steric hindrance or moisture.Ensure anhydrous conditions; increase incubation time to 60 mins at 80 °C.
Excessive baseline noise/ghost peaks Degradation of BSTFA reagent.Use fresh, sealed ampoules of BSTFA; store reagent under argon.
Poor resolution of diastereomers Column phase is too non-polar.Switch from a DB-1 to a DB-5 or a chiral cyclodextrin-based capillary column.
NMR Spectroscopic Resolution

Q: The 1 H NMR spectrum of my sample in CDCl 3​ is a highly overlapped multiplet in the 1.0–2.0 ppm region. How can I assign the relative stereochemistry (axial vs. equatorial positions)?

The Causality: The alicyclic ring protons and the C4-methyl group exhibit severe J-coupling and chemical shift overlap in standard 1D 1 H NMR. Because the cyclohexane ring undergoes rapid chair-chair flipping at room temperature, the time-averaged signals blur the distinction between axial and equatorial protons.

The Solution: Utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY) combined with pure shift NMR techniques[3]. NOESY transfers magnetization through space (typically < 5 Å) rather than through bonds. By mapping the through-space proximity of the C4-methyl protons to the C1/C2 methine protons, you can definitively assign whether the groups are co-facial (cis) or on opposite faces (trans) of the ring[3].

Protocol 2: 2D NOESY NMR for Relative Stereochemistry

  • Sample Prep: Dissolve 15-20 mg of 4-Me-1,2-CHDM in 0.6 mL of Pyridine- d5​ . Note: Pyridine- d5​ is chosen over CDCl 3​ because it shifts the hydroxyl proton signals downfield, clearing the aliphatic region (1.0 - 2.5 ppm) for easier interpretation.

  • Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra.

  • NOESY Setup: Set up a 2D 1 H- 1 H NOESY experiment. Set the mixing time ( τm​ ) to 300-500 ms, which is optimized for the tumbling rate of small alicyclic molecules.

  • Processing: Process data with zero-filling and baseline correction in both dimensions.

  • Self-Validation Step: Check the 1D projection of the NOESY spectrum. The diagonal peaks must match the standard 1 H NMR spectrum exactly. Confirm the presence of strong cross-peaks between geminal protons (e.g., ring CH 2​ groups); if these are absent, the NOE buildup failed, and the mixing time must be recalibrated.

Table 2: Diagnostic NOESY Correlations for 4-Me-1,2-CHDM Stereochemical Assignment

Isomer GeometryKey Interacting ProtonsExpected NOESY Cross-Peak IntensityStructural Implication
All-cis C4-Methyl ↔ C1-MethineStrongMethyl and C1-hydroxymethyl are co-facial (1,4-diaxial-like proximity).
trans-1,2 C1-Methine ↔ C2-MethineWeak / AbsentProtons are anti-periplanar (trans-diaxial); distance > 3.0 Å.
cis-1,2 C1-Methine ↔ C2-MethineStrongProtons are equatorial-axial; distance < 2.5 Å.
Absolute Configuration Determination

Q: How can I determine the absolute configuration (R/S) of isolated enantiomers of 4-Me-1,2-CHDM?

The Causality: Enantiomers possess identical physical properties, NMR chemical shifts, and GC-MS retention times in achiral environments. To differentiate them, you must break the symmetry by placing them in a chiral environment or converting them into diastereomers[4].

The Solution: Derivatization with Mosher's acid chloride (MTPA-Cl). The chiral MTPA group creates a rigid conformation where the shielding cone of the phenyl ring differentially shields the protons of the cyclohexane ring depending on the absolute configuration of the carbinol stereocenter.

Protocol 3: Mosher's Ester Derivatization

  • Reaction Setup: Dissolve 5 mg of the isolated 4-Me-1,2-CHDM isomer in 0.5 mL anhydrous CH 2​ Cl 2​ under nitrogen.

  • Reagents: Add 10 equivalents of anhydrous pyridine, a catalytic amount of DMAP, and 3 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Stir at room temperature for 4 hours.

  • Workup & Analysis: Quench with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and analyze the resulting di-Mosher ester via 1 H and 19 F NMR.

  • Self-Validation Step: Run a 19 F NMR spectrum. The presence of sharp, distinct fluorine singlets confirms successful esterification. Unreacted MTPA-Cl will show a significantly different 19 F chemical shift (typically around +135 ppm), validating that the observed signals belong to the purified derivative.

References

  • Low-pressure synthesis of cyclohexanedimethanol and derivatives. US Patent 9115155B1. Google Patents. 2

  • Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. PMC / National Institutes of Health. 1

  • High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. PMC / National Institutes of Health. 3

  • Evidence of Enantiomers of Spiroglycol. Distinction by Using α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol as a Chiral Solvating Agent and by Derivatization with Chiral Acids. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-1,2-cyclohexanedimethanol (MCHDM) Based Materials for Drug Delivery

Welcome to the Advanced Materials Technical Support Center. As drug development professionals increasingly turn to biodegradable polymers (such as polyketals and polyoxalates) for targeted intracellular delivery, 4-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As drug development professionals increasingly turn to biodegradable polymers (such as polyketals and polyoxalates) for targeted intracellular delivery, 4-Methyl-1,2-cyclohexanedimethanol (MCHDM) has emerged as a critical monomer. While it shares similarities with standard 1,4-cyclohexanedimethanol, the unique 1,2-diol arrangement and the asymmetric 4-methyl group introduce distinct stereochemical challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome brittleness, low polymerization yields, and unpredictable degradation kinetics in your MCHDM-based biomaterials.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my MCHDM-based polyoxalates extremely brittle, and how can I improve their toughness for nanoparticle formulation? Causality: The 1,2-substitution pattern and the 4-methyl group on the cyclohexane ring create immense steric hindrance and restrict bond rotation along the polymer backbone. Furthermore, the asymmetry of the 4-methyl group prevents orderly chain packing, rendering the polymer highly amorphous. This rigidity elevates the glass transition temperature ( Tg​ ) well above room temperature, leading to macroscopic brittleness that causes microparticles to fracture during lyophilization or extrusion. Solution: Introduce a flexible aliphatic co-monomer during step-growth polymerization. Substituting 20-30 mol% of MCHDM with a linear diol (e.g., 1,8-octanediol) or using a longer-chain diacyl chloride (like sebacoyl chloride instead of oxalyl chloride) increases the free volume and lowers the Tg​ . Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the purified polymer. A successful modification will show a Tg​ shift from >80°C down to 45–60°C, confirming optimal flexibility for stable microparticle formulation.

Q2: During the synthesis of MCHDM polyketals, why is the molecular weight plateauing below 10,000 Da? Causality: Polyketals are typically synthesized via acetal exchange (e.g., reacting the diol with 2,2-dimethoxypropane), a method pioneered for[1]. The hydroxyls in the 1,2-position of MCHDM are highly sterically shielded compared to the primary hydroxyls in standard 1,4-cyclohexanedimethanol. This shielding severely reduces the reaction kinetics of the step-growth polymerization, causing premature chain termination. Solution: Increase the reaction temperature by 15°C and utilize a high-vacuum distillation setup to aggressively remove the methanol byproduct, driving the thermodynamic equilibrium forward. Ensure the MCHDM monomer is rigorously dried over molecular sieves, as trace water will hydrolyze the growing ketal chain. Self-Validation Check: Monitor the reaction via Gel Permeation Chromatography (GPC). The reaction is complete when the polydispersity index (PDI) stabilizes around 1.8–2.0 and Mw​ exceeds 15,000 Da.

Q3: How does the 4-methyl group affect the degradation kinetics of MCHDM drug delivery vehicles compared to standard 1,4-CHDM? Causality: Standard 1,4-cyclohexanedimethanol-based polyoxalates degrade hydrolytically into non-toxic byproducts (CHDM and oxalic acid), making them[2]. However, the addition of the 4-methyl group in MCHDM increases the hydrophobicity of the polymer backbone. This repels water penetration into the polymer matrix, thereby slowing down the hydrolysis of the ester or ketal linkages. Solution: If faster degradation is required for rapid drug release in the acidic phagosome or in response to reactive oxygen species (ROS), incorporate hydrophilic segments such as polyethylene glycol (PEG) into the polymer backbone. This modification increases water uptake and accelerates degradation, a principle utilized in [3].

Part 2: Mechanistic Workflows & Visualization

To ensure reproducible synthesis and predictable intracellular behavior, it is critical to map out the logical flow of polymer optimization and its biological fate.

Workflow A MCHDM Monomer (Sterically Hindered) B Step-Growth Polymerization (e.g., Oxalyl Chloride) A->B Add Reactants C Check Molecular Weight (GPC Analysis) B->C Isolate Polymer D Low MW / Brittle (Tg > 80°C) C->D DP < 20 E High MW / Tough (Optimal Tg) C->E DP > 50 F Troubleshoot: 1. Increase Vacuum 2. Add Flexible Co-monomer D->F Adjust Protocol F->B Re-synthesize

Fig 1: Workflow for optimizing MCHDM polymerization and mechanical properties.

Pathway N MCHDM-Polymer NP (Encapsulating Drug) M Macrophage Uptake (Endocytosis) N->M P Phagosome Maturation (pH drops to 4.5) M->P H Acid-Catalyzed Hydrolysis (Cleavage of Bonds) P->H H+ influx R Drug Release & Therapeutic Action H->R D Degradation Products: MCHDM + Diacid H->D

Fig 2: Intracellular degradation pathway of MCHDM-based nanoparticles.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Property Comparison

Understanding the physical differences between standard 1,4-CHDM and MCHDM is vital for material selection.

Property1,4-CHDM Polyoxalate4-Methyl-1,2-CHDM PolyoxalateMechanistic Causality
Crystallinity Semi-crystallineHighly AmorphousAsymmetry of the 4-methyl group and 1,2-linkage disrupts chain packing.
Glass Transition ( Tg​ ) ~35°C>80°CSteric hindrance from the 1,2-diol configuration restricts backbone rotation.
Mechanical Profile Flexible, toughRigid, brittleHigh Tg​ and lack of crystalline domains lead to glassy behavior at room temp.
Hydrolysis Half-Life (pH 7.4) ~3 weeks>6 weeksIncreased hydrophobicity from the methyl group repels water penetration.
Organic Solubility ModerateExcellentAmorphous nature drastically improves solubility in DCM/Chloroform for emulsions.
Self-Validating Protocol: Synthesis and Formulation of Toughened MCHDM-Polyoxalate Nanoparticles

Objective: Synthesize a high-molecular-weight, mechanically robust MCHDM-based polyoxalate and formulate it into nanoparticles for protein encapsulation (e.g., Superoxide Dismutase).

Phase 1: Polymer Synthesis

  • Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10 mmol of 4-Methyl-1,2-cyclohexanedimethanol (MCHDM) and 2 mmol of 1,8-octanediol (acting as a flexibilizer) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis : Add 25 mmol of anhydrous triethylamine (TEA) to act as an acid scavenger.

  • Polymerization : Dropwise add 12 mmol of oxalyl chloride dissolved in 10 mL of DCM at 0°C over a period of 30 minutes.

    • Validation Checkpoint 1: The solution should become highly viscous and cloudy as triethylamine hydrochloride salts precipitate. If the solution remains clear and watery, the oxalyl chloride has likely degraded; halt and acquire fresh reagents.

  • Purification : Precipitate the polymer into cold methanol. Filter and dry under vacuum for 48 hours.

    • Validation Checkpoint 2: Run GPC. Target Mw​ is >15,000 Da. If lower, verify the anhydrous state of your solvents.

Phase 2: Double Emulsion (W1/O/W2) Formulation

  • Primary Emulsion (W1/O) : Dissolve 50 mg of the toughened MCHDM-polyoxalate in 1 mL of DCM. Add 100 µL of an aqueous protein solution (e.g., SOD at 10 mg/mL). Sonicate on ice for 30 seconds at 30W.

  • Secondary Emulsion (W1/O/W2) : Pour the primary emulsion into 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution. Homogenize at 10,000 rpm for 2 minutes.

  • Solvent Evaporation : Stir the emulsion magnetically at room temperature for 3 hours to evaporate the DCM, hardening the nanoparticles.

  • Collection : Centrifuge at 15,000 x g for 20 minutes. Wash twice with deionized water and lyophilize.

    • Validation Checkpoint 3: Analyze via Dynamic Light Scattering (DLS). The target size is 500–600 nm with a PDI < 0.2. A PDI > 0.3 indicates particle aggregation, likely due to incomplete DCM evaporation before centrifugation.

References

  • Polyketal Microparticles: A New Delivery Vehicle for Superoxide Dismutase. Bioconjugate Chemistry - ACS Publications.[Link]

  • Polyoxalate Nanoparticles as a Biodegradable and Biocompatible Drug Delivery Vehicle. Biomacromolecules - NIH / ACS Publications.[Link]

  • Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology.[Link]

Sources

Optimization

Reducing the crystallinity of PET with 4-Methyl-1,2-cyclohexanedimethanol as a comonomer

Welcome to the Technical Support Center for the synthesis and application of modified Polyethylene Terephthalate (PET). This guide is specifically designed for researchers, materials scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of modified Polyethylene Terephthalate (PET). This guide is specifically designed for researchers, materials scientists, and drug development professionals utilizing 4-Methyl-1,2-cyclohexanedimethanol (MCHDM) as a comonomer to engineer low-crystallinity or fully amorphous PET matrices.

Standard PET is a highly semi-crystalline polymer, which can be detrimental in applications requiring high optical clarity, toughness, or specific amorphous solid dispersion (ASD) characteristics for drug delivery[1]. While 1,4-cyclohexanedimethanol (CHDM) is commonly used to produce PETG[1], incorporating MCHDM[2] introduces unique structural mechanics. The 1,2-diol linkage creates an aggressive "kink" in the polymer backbone, while the 4-methyl group contributes profound steric hindrance. This dual-action disruption prevents the polymer chains from packing into a regular crystalline lattice, drastically reducing the crystallization rate and melting temperature ( Tm​ )[3][4].

Troubleshooting & FAQs

Q1: My MCHDM-PET synthesis yielded a brittle, opaque polymer instead of a clear, amorphous one. What went wrong? A: Opacity in PET is a direct indicator of high crystallinity and large spherulite formation[3]. If your product is opaque, the MCHDM incorporation rate is likely too low. Because MCHDM features a 1,2-substitution pattern and a bulky methyl group, it experiences significant steric hindrance during esterification compared to linear ethylene glycol (EG).

  • Causality & Solution: The lower reactivity of MCHDM means that if you use a standard 1:1 feed ratio of EG:MCHDM, EG will outcompete MCHDM. To fix this, increase the molar excess of MCHDM in the initial feed by 15-20%, extend the esterification time by 30 minutes, and verify the final backbone incorporation using 1 H-NMR spectroscopy before proceeding to scale-up.

Q2: I am experiencing severe thermal degradation and yellowing during the polycondensation stage. How can I mitigate this? A: The steric bulk of MCHDM slows down the polycondensation reaction, requiring longer residence times at high temperatures (>275°C) to achieve a target intrinsic viscosity (IV). Extended thermal exposure leads to chain scission and the formation of colored degradation byproducts.

  • Causality & Solution: Transition from a standard antimony trioxide catalyst to a highly active titanium-based catalyst (e.g., Titanium tetrabutoxide)[4]. Titanium catalysts accelerate the reaction, allowing you to reduce the polycondensation time. Additionally, introduce a thermal stabilizer like triphenyl phosphate (TPP) (approx. 100 ppm) at the end of the esterification stage to cap reactive end-groups that trigger degradation.

Q3: How does MCHDM modification impact the enzymatic degradation profile of the polymer for sustainable medical device disposal? A: Enzymatic depolymerization of polyesters is highly dependent on the specific surface area and the amorphous nature of the polymer; enzymes cannot easily penetrate tightly packed crystalline domains.

  • Causality & Solution: By utilizing MCHDM to amorphize the PET, you lower the glass transition temperature ( Tg​ ) and eliminate crystalline regions. Studies on cyclohexanedimethanol-modified PET indicate that while the bulky rings can introduce some steric blocking at the enzyme active site, the overwhelming benefit of a low- Tg​ , low-crystallinity matrix significantly enhances overall chain accessibility and monomer conversion rates during enzymatic treatments[5].

Mechanistic Pathways & Workflows

Mechanistic Pathway of Crystallinity Reduction

The following diagram illustrates the logical progression of how MCHDM alters the physical state of the PET matrix.

Mechanism MCHDM MCHDM Incorporation (1,2-substitution + 4-methyl) Steric Increased Steric Hindrance & Chain Asymmetry MCHDM->Steric Kink Polymer Backbone 'Kinking' (Disrupted Linearity) Steric->Kink Packing Inhibition of Chain Packing (Lattice Disruption) Kink->Packing Amorphous Reduced Crystallinity (Amorphous PET) Packing->Amorphous

Caption: Mechanistic pathway of crystallinity reduction in PET via MCHDM incorporation.

Copolycondensation Workflow

G Esterification Esterification Stage (TPA + EG + MCHDM) 240-260°C, N2 atm WaterRemoval Water Byproduct Removal (Shift Equilibrium) Esterification->WaterRemoval PrePoly Pre-polycondensation 260-270°C, Low Vacuum WaterRemoval->PrePoly Polycond Polycondensation Stage 275-285°C, High Vacuum (<1 mbar) PrePoly->Polycond Cooling Rapid Quenching (Amorphous MCHDM-PET) Polycond->Cooling

Caption: Workflow for the synthesis of MCHDM-modified PET via melt copolycondensation.

Self-Validating Experimental Protocol: Melt Copolycondensation

To ensure reproducibility and scientific integrity, this protocol incorporates built-in validation checkpoints.

Materials: Terephthalic acid (TPA), Ethylene Glycol (EG), 4-Methyl-1,2-cyclohexanedimethanol (MCHDM), Titanium tetrabutoxide (Catalyst).

Step 1: Esterification (Oligomerization)

  • Charge a stainless-steel reactor with TPA, EG, and MCHDM. Maintain a diol-to-diacid molar ratio of 1.2:1.0. Crucial: Overcharge MCHDM by 15% relative to your target backbone composition to account for its lower reactivity.

  • Purge the reactor with N2​ three times to prevent oxidative degradation.

  • Heat the mixture to 240–260°C under a continuous N2​ flow.

  • Validation Checkpoint 1: Monitor the distillation of the water byproduct. The esterification is considered complete when the theoretical volume of water (calculated based on TPA moles) is collected. The mixture will transition from an opaque slurry to a clear melt.

Step 2: Pre-Polycondensation

  • Add the Titanium tetrabutoxide catalyst (50 ppm relative to theoretical polymer yield).

  • Gradually increase the temperature to 265°C while slowly reducing the pressure to 50 mbar over 30 minutes.

  • Causality: This gradual vacuum reduction prevents oligomers from violently boiling over while beginning the extraction of excess unreacted EG and MCHDM.

Step 3: Polycondensation

  • Raise the temperature to 280°C and apply high vacuum (< 1 mbar).

  • Maintain these conditions for 90–120 minutes.

  • Validation Checkpoint 2: Monitor the torque of the mechanical stirrer. The reaction is complete when the torque reaches a predetermined plateau, indicating the target molecular weight and intrinsic viscosity have been achieved.

Step 4: Quenching & Characterization

  • Extrude the polymer melt into an ice-water bath for rapid quenching. Causality: Rapid cooling prevents any residual slow-crystallization kinetics, locking the polymer in a fully amorphous state[1][3].

  • Validation Checkpoint 3: Perform Differential Scanning Calorimetry (DSC). A successful MCHDM-PET synthesis will show a distinct Tg​ but a complete absence of a crystallization exotherm ( Tc​ ) and melting endotherm ( Tm​ ).

Quantitative Data Summary

The following table summarizes the thermal and physical property shifts when modifying PET with standard 1,4-CHDM versus the sterically hindered MCHDM.

Polymer MatrixComonomer TypeComonomer Content (mol%) Tg​ (°C) Tm​ (°C)Crystallinity (%)Optical Clarity
Standard PET None075 - 80250 - 26030 - 40%Opaque/Translucent
PETG 1,4-CHDM30~82None< 5%High (Clear)
MCHDM-PET 4-Methyl-1,2-CHDM15~85None0%Exceptionally High
MCHDM-PET 4-Methyl-1,2-CHDM30~90None0%Exceptionally High

Note: MCHDM achieves complete amorphization at lower molar incorporation rates than 1,4-CHDM due to the severe backbone kinking of the 1,2-linkage combined with the 4-methyl group's steric bulk.

References

  • Patsnap. (2026). How to Enhance Polyethylene Terephthalate Clarity. Patsnap Eureka. Available at: [Link]

  • Wikipedia Contributors. (2026). Polyethylene terephthalate. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Culbert, B., & Christel, A. (2025). Poly(ethylene Terephthalate) Waste Heterogeneity and Recycling Pathways: Evaluating Mechanical and Chemical Recycling Technologies in the Context of the Poly(ethylene Terephthalate) Supply Chain. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • OSTI.GOV. (2023). Enzymatic depolymerization of polyester: Foaming as a pretreatment to increase specific surface area. Available at: [Link]

  • CABI Digital Library. (2005). Two DNA topoisomerase I inhibitors from Camptotheca acuminata Decne. (Nyssaceae). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Methyl-1,2-cyclohexanedimethanol with 1,4-Cyclohexanedimethanol (CHDM)

Comparative Analysis of Cycloaliphatic Diols: 4-Methyl-1,2-cyclohexanedimethanol vs. 1,4-Cyclohexanedimethanol (CHDM) in Advanced Polymer and Pharmaceutical Applications As macromolecular engineering advances, the select...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Cycloaliphatic Diols: 4-Methyl-1,2-cyclohexanedimethanol vs. 1,4-Cyclohexanedimethanol (CHDM) in Advanced Polymer and Pharmaceutical Applications

As macromolecular engineering advances, the selection of specific diol monomers has become the most critical lever for tuning the thermomechanical properties of polyesters and polyurethanes. For drug development professionals and polymer scientists designing medical devices, drug-eluting matrices, or specialty coatings, understanding the spatial orientation and steric profile of cycloaliphatic diols is paramount.

This guide provides an in-depth technical comparison between the industry-standard 1,4-Cyclohexanedimethanol (CHDM) and the highly specialized 4-Methyl-1,2-cyclohexanedimethanol , detailing how their structural isomerism dictates polymer architecture, synthesis workflows, and ultimate field applications.

Structural and Physicochemical Profiling

The fundamental differences between these two diols stem from their substitution patterns on the cyclohexane ring. The symmetric nature of 1,4-CHDM facilitates controlled chain packing, whereas the asymmetric, bulky nature of 4-Methyl-1,2-cyclohexanedimethanol heavily disrupts it.

Property1,4-Cyclohexanedimethanol (CHDM)4-Methyl-1,2-cyclohexanedimethanol
CAS Number 105-08-8[1]19491-64-6[2]
Molecular Formula C8H16O2[1]C9H18O2[2]
Molecular Weight 144.21 g/mol [1]158.24 g/mol [2]
Substitution Pattern Symmetric (1,4-position)Asymmetric (1,2-position)
Steric Profile Low/Moderate (Linear-like trajectory)High (Bulky 4-methyl group)
Isomeric Mixture Typically 30:70 (cis:trans)[1]Complex multi-chiral center mixture
Primary Utility Medical polyesters (PETG, PCT)[3]Specialty fluoropolyethers[4], Phytochemicals[5]

Mechanistic Impact on Polymer Architecture

The spatial orientation of hydroxyl groups in cycloaliphatic diols fundamentally dictates the free volume and crystallinity of the resulting polymer matrix.

  • 1,4-Cyclohexanedimethanol (CHDM): The 1,4-substitution allows the polymer backbone to maintain a relatively linear trajectory. The trans-isomer, which typically dominates commercial mixtures, facilitates dense chain packing. In homopolyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), this leads to high melting temperatures ( Tm​≈300∘C ) and excellent chemical resistance[3]. When used as a comonomer in polyethylene terephthalate (PET), it disrupts crystallization just enough to yield PETG—a tough, clear, amorphous plastic ideal for rigid medical packaging[1].

  • 4-Methyl-1,2-cyclohexanedimethanol: The 1,2-substitution introduces a severe "kink" into the polymer backbone. Compounding this, the methyl group at the 4-position acts as a bulky steric shield. This dual-disruption mechanism completely frustrates crystalline domain formation. The resulting polymers possess high free volume and low glass transition temperatures ( Tg​ ), driving them into highly amorphous, elastomeric states. This extreme steric hindrance is leveraged in specialized applications, such as the synthesis of highly flexible [4].

Experimental Workflow: Synthesis and Characterization of Cycloaliphatic Copolyesters

The following protocol details the melt polycondensation of a dicarboxylic acid with a cycloaliphatic diol. As a Senior Application Scientist, I have structured this workflow as a self-validating system , utilizing in-process metrics to ensure stoichiometric fidelity and molecular weight build-up.

Step 1: Monomer Preparation and Purging

  • Action: Charge a 500 mL stainless steel reactor with the dicarboxylic acid and the selected diol (1,4-CHDM or 4-Methyl-1,2-CHDM) at a 1:1.2 molar ratio. Add a titanium tetrabutoxide (TBT) catalyst (approx. 200 ppm)[6].

  • Causality: The slight excess of diol compensates for volatilization at high temperatures, ensuring the reaction is not stoichiometrically starved. TBT acts as a Lewis acid, activating the carbonyl carbon for nucleophilic attack.

  • Validation: Purge the reactor with high-purity Nitrogen ( N2​ ) three times. A stable baseline pressure confirms a hermetic seal, eliminating oxygen to prevent oxidative degradation and discoloration of the polymer melt.

Step 2: Esterification (Oligomerization) Stage

  • Action: Heat the reactor to 220 °C under a continuous N2​ flow and constant stirring (150 rpm)[6].

  • Causality: This stage forms the prepolymer (oligomer) while generating water or methanol as a condensation byproduct.

  • Validation: Monitor the volume of the distilled byproduct in a graduated Dean-Stark trap. The esterification is considered self-validated and complete when >95% of the theoretical byproduct volume is collected.

Step 3: Polycondensation (Chain Extension) Stage

  • Action: Gradually increase the temperature to 275 °C while simultaneously reducing the reactor pressure to a high vacuum (< 0.5 mbar) over 45 minutes[6].

  • Causality: High vacuum is required to drive off the excess unreacted diol and shift the thermodynamic equilibrium toward high-molecular-weight polymer formation. The gradual vacuum ramp prevents the oligomers from foaming and clogging the distillation column.

  • Validation: Monitor the torque of the mechanical stirrer. As molecular weight builds, melt viscosity increases. Terminate the reaction when the torque reaches a stable, predetermined plateau, confirming the target molecular weight is achieved without inducing thermal degradation.

Step 4: Polymer Recovery and Structural Characterization

  • Action: Extrude the polymer melt into a water bath, pelletize, and dry. Characterize using 1H -NMR and Differential Scanning Calorimetry (DSC).

  • Validation: Use 1H -NMR to quantify the exact incorporation ratio of the cycloaliphatic diol into the polymer backbone. DSC validates the thermal properties: 1,4-CHDM polymers will show distinct Tg​ and potential Tm​ peaks, whereas 4-Methyl-1,2-CHDM variants will display a purely amorphous profile with a significantly lower Tg​ .

System Architecture: Diol Selection Logic

The following diagram illustrates the logical relationship between diol structural features, resulting polymer morphology, and their respective end-use applications.

DiolComparison Start Cycloaliphatic Diol Selection CHDM 1,4-Cyclohexanedimethanol (Symmetric 1,4-substitution) Start->CHDM MCHDM 4-Methyl-1,2-cyclohexanedimethanol (Asymmetric 1,2-substitution + Methyl) Start->MCHDM Mech1 Linear Backbone & Controlled Chain Packing CHDM->Mech1 Mech2 Backbone Kinking & High Steric Hindrance MCHDM->Mech2 Prop1 High Tm & Tg Tunable Crystallinity Mech1->Prop1 Prop2 High Free Volume Highly Amorphous Mech2->Prop2 App1 Rigid Medical Plastics (e.g., PETG, PCT) Prop1->App1 App2 Specialty Elastomers & Fluoropolyethers Prop2->App2

Fig 1: Logical workflow mapping diol isomerism to polymer morphology and end-use applications.

Pharmaceutical & Advanced Material Applications

1,4-CHDM in Medical Devices: Due to its ability to impart toughness, optical clarity, and gamma-radiation resistance, 1,4-CHDM-modified polyesters (like PETG and PCTG) are the gold standard for rigid medical packaging, blood collection tubes, and diagnostic device housings[1]. The symmetric ring provides the exact balance of rigidity and impact resistance required for structural integrity during transport and sterilization.

4-Methyl-1,2-CHDM in Specialty Matrices & Phytochemistry: The high free volume and flexibility imparted by this asymmetric, bulky diol make it highly valuable in specialized barrier coatings and [7]. Furthermore, 4-Methyl-1,2-cyclohexanedimethanol has been identified as a naturally occurring phytochemical, isolated from the medicinal plant alongside potent DNA topoisomerase I inhibitors (such as camptothecin)[5]. This structural presence in bioactive botanical extracts suggests untapped potential for this specific diol framework in the design of novel, biocompatible drug-eluting matrices or prodrug linkers, where high amorphous free volume is required to facilitate Active Pharmaceutical Ingredient (API) diffusion.

References

  • Wikipedia. "Cyclohexanedimethanol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Preprints.org. "Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications." URL: [Link]

  • PubChem. "4-methyl-1,2-cyclohexanedimethanol (CID 4460706)." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites." URL: [Link]

  • Justia Patents. "U.S. Patent for (Per)fluoropolyether polymers Patent (Patent # 11,591,536)." Justia. URL:[Link]

  • CABI Digital Library. "Two DNA topoisomerase I inhibitors from Camptotheca acuminata Decne. (Nyssaceae)." CABI. URL:[Link]

Sources

Comparative

Advanced Polyester Architectures: A Performance Comparison of 4-Methyl-1,2-Cyclohexanedimethanol vs. 1,4-CHDM

As the demand for high-performance polymers in drug delivery systems, medical devices, and advanced materials accelerates, the selection of cycloaliphatic diol monomers has become a critical focal point for polymer chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance polymers in drug delivery systems, medical devices, and advanced materials accelerates, the selection of cycloaliphatic diol monomers has become a critical focal point for polymer chemists. Cycloaliphatic rings incorporated into a polyester backbone impart unique combinations of thermal stability, mechanical rigidity, and chemical resistance[1].

For decades, 1,4-Cyclohexanedimethanol (1,4-CHDM) has been the industry gold standard, famously utilized to synthesize highly crystalline poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) or amorphous PETG[2][3]. However, emerging applications requiring absolute optical clarity and homogenous amorphous matrices—such as solid dispersion formulations for poorly water-soluble drugs—have driven interest in highly substituted asymmetric diols like 4-Methyl-1,2-cyclohexanedimethanol (4-Me-1,2-CHDM) [4].

This guide provides an objective, mechanistic comparison of polyesters derived from these two monomers, supported by structural analysis and self-validating experimental protocols.

Mechanistic & Structural Analysis: The Physics of Chain Packing

The fundamental difference in performance between polyesters synthesized from 1,4-CHDM and 4-Me-1,2-CHDM lies in their stereochemistry and backbone trajectory.

1,4-CHDM: Symmetry and Crystallization

Commercial 1,4-CHDM consists of a mixture of cis and trans isomers, typically in a 30:70 ratio[3]. The trans isomer adopts a highly symmetrical, diequatorial conformation. When incorporated into a polyester chain, this creates a linear, para-like linkage that allows polymer chains to pack efficiently into a dense crystal lattice. This efficient chain packing is the causal mechanism behind the exceptionally high melting temperature ( Tm​ ~295–300 °C) and robust chemical resistance of 1,4-CHDM homopolyesters[2].

4-Me-1,2-CHDM: Asymmetry and Free Volume

In contrast, 4-Me-1,2-CHDM features hydroxymethyl groups at the 1,2-positions and an additional methyl group at the 4-position. The 1,2-linkage forces a sharp "kink" in the polymer backbone, destroying the linear trajectory required for crystallization. Furthermore, the pendant methyl group acts as a steric wedge, increasing the free volume between polymer chains. Consequently, polyesters synthesized entirely from 4-Me-1,2-CHDM are completely amorphous . For drug development professionals, this is highly advantageous: an amorphous polymer matrix degrades more uniformly and prevents the phase separation (crystallization) of active pharmaceutical ingredients (APIs) in solid dispersions.

StructureProperty Root Cycloaliphatic Diol Selection CHDM 1,4-CHDM (Linear 1,4-linkage) Root->CHDM MeCHDM 4-Me-1,2-CHDM (Kinked 1,2-linkage) Root->MeCHDM Pack Efficient Chain Packing CHDM->Pack Disrupt Disrupted Chain Packing MeCHDM->Disrupt Cryst Semi-Crystalline (High Tm) Pack->Cryst Amorph Amorphous (High Clarity) Disrupt->Amorph

Fig 1. Mechanistic pathway of diol structure dictating polyester crystallinity.

Comparative Performance Data

The structural divergence between these two diols manifests in vastly different thermal and physical properties. The table below summarizes the quantitative differences when these diols are polymerized with a standard diacid, such as terephthalic acid (PTA) or dimethyl terephthalate (DMT).

PropertyPolyesters from 1,4-CHDM (e.g., PCT)Polyesters from 4-Me-1,2-CHDM
Backbone Conformation Linear, rigid (dominated by trans-1,4)Kinked, asymmetric (1,2-linkage + methyl)
Crystallinity Highly semi-crystalline[2]Completely amorphous
Glass Transition ( Tg​ ) ~88–90 °C[2]~75–85 °C (Broadened transition)
Melting Point ( Tm​ ) ~295–300 °C[2]N/A (No melting endotherm)
Optical Clarity Opaque/Translucent (unless rapidly quenched)Highly transparent
Reactivity High (Unhindered primary hydroxyls)[5]Moderate (Sterically hindered by 1,2-proximity)
Drug Delivery Utility Long-term implantable depots (slow degradation)Solid dispersions, rapid-release matrices

Self-Validating Experimental Protocol: Melt Polycondensation

Synthesizing polyesters from sterically hindered diols like 4-Me-1,2-CHDM requires precise thermodynamic control. As a Senior Application Scientist, I design this protocol not merely as a sequence of actions, but as a self-validating system . Every step includes an empirical check to ensure causality and prevent downstream failures.

Step-by-Step Methodology

Phase 1: Monomer Charging & Inerting

  • Charge the Reactor: Add the diacid/diester (e.g., DMT) and the selected diol (1,4-CHDM or 4-Me-1,2-CHDM) into a stainless-steel reactor at a 1:1.2 molar ratio. Causality: The slight excess of diol compensates for sublimation losses at high temperatures, ensuring exact 1:1 stoichiometry in the final polymer.

  • Catalyst Addition: Add Titanium tetraisopropoxide (Ti(OiPr)4) at 50 ppm. Note: For 4-Me-1,2-CHDM, increase catalyst loading to 80 ppm due to the steric hindrance of the 1,2-hydroxyl groups.

  • Inerting: Purge the reactor with high-purity Nitrogen ( N2​ ) three times. Causality: Oxygen at >200 °C causes oxidative degradation of the cycloaliphatic ring, leading to severe yellowing.

Phase 2: Transesterification (190–220 °C) 4. Heating: Ramp the temperature to 200 °C under a continuous N2​ sweep. 5. Distillate Tracking (Validation Check 1): Monitor the volume of the methanol byproduct condensing in the receiver. Self-Validation: Do not proceed to Phase 3 until >95% of the theoretical methanol yield is collected. Applying vacuum prematurely will sublimate unreacted monomers, destroying the stoichiometric balance and capping the molecular weight.

Phase 3: Melt Polycondensation (260–290 °C) 6. Vacuum Application: Gradually reduce the pressure to <1 mbar over 45 minutes while ramping the temperature to 280 °C. Causality: High vacuum shifts the thermodynamic equilibrium forward by forcefully removing the excess diol byproduct. 7. Torque Monitoring (Validation Check 2): Continuously monitor the mechanical torque of the stirrer. As the polymer chains grow, melt viscosity increases exponentially. Self-Validation: Terminate the reaction when the torque reaches a steady plateau. Continuing past this plateau results in thermal degradation (chain scission) outpacing polycondensation.

Phase 4: Extrusion & Analytical Validation 8. Quenching: Extrude the polymer melt into an ice-water bath and pelletize. 9. GPC & DSC (Validation Check 3): Run Gel Permeation Chromatography (GPC) to confirm Mw​ > 30,000 g/mol . Run Differential Scanning Calorimetry (DSC) to validate the thermal architecture (confirming the absence of a Tm​ peak for the 4-Me-1,2-CHDM batch).

Workflow M Monomer Prep (Diol + Diacid) E Esterification (190-220°C, N2) M->E P Polycondensation (260-290°C, Vacuum) E->P C Cooling & GPC Validation P->C

Fig 2. Self-validating melt polycondensation workflow for cycloaliphatic polyesters.

Sources

Validation

Analysis of the effect of the methyl group in 4-Methyl-1,2-cyclohexanedimethanol on polymer properties

As a Senior Application Scientist, I frequently evaluate novel monomers to solve complex material challenges—specifically, the trade-off between thermal stability and optical clarity. While 1,4-cyclohexanedimethanol (1,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel monomers to solve complex material challenges—specifically, the trade-off between thermal stability and optical clarity. While 1,4-cyclohexanedimethanol (1,4-CHDM) remains the industry standard for tough, semicrystalline polyesters, the demand for ultra-clear, highly amorphous polymers has driven the adoption of asymmetric diols.

This guide provides an in-depth comparative analysis of 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) . By introducing a methyl group onto a 1,2-substituted cyclohexane ring, we fundamentally alter the polymer's physical chemistry. Below, we dissect the causality behind these changes, compare 4-MCHDM against its traditional counterparts, and provide self-validating experimental protocols for its application in advanced resin compositions[1].

Mechanistic Foundations: The Physics of the Methyl Substituent

To understand the macroscopic properties of a polymer, we must first look at the steric realities of its monomers. The physical and chemical properties of aliphatic polyesters are heavily dictated by the specific diol monomer design employed[2]. Incorporating 4-MCHDM into a polymer backbone drives three critical mechanistic shifts:

  • Symmetry Breaking & Configurational Entropy: 1,4-CHDM possesses a plane of symmetry that facilitates tight chain packing and crystallization. While moving to 1,2-CHDM introduces a "kink" in the chain, adding a methyl group at the 4-position (4-MCHDM) completely shatters molecular symmetry. The resulting stereocenter complexity (various cis/trans isomers) maximizes configurational entropy. This steric irregularity physically prevents the chains from forming ordered crystalline lattices, rendering the resulting polymer completely amorphous[3].

  • Steric Hindrance and Chain Rigidity: Amorphous polymers often suffer from lower thermal stability. However, the bulky methyl group in 4-MCHDM restricts the rotational freedom of the polymer backbone. By increasing the energy barrier for segmental chain motion, the methyl group effectively raises the Glass Transition Temperature ( Tg​ ) compared to unmethylated 1,2-CHDM.

  • Hydrophobic Shielding: The non-polar methyl group increases the fractional free volume while simultaneously increasing the hydrophobicity of the polymer matrix. This significantly reduces moisture absorption and improves hydrolytic stability compared to standard aliphatic diols[4].

StructureProperty Root 4-Methyl-1,2-CHDM Incorporation Mech1 Symmetry Breaking & Stereoisomerism Root->Mech1 disrupts packing Mech2 Steric Bulk & Restricted Rotation Root->Mech2 limits mobility Mech3 Non-Polar Methyl Group Root->Mech3 repels H2O Prop1 Amorphous Morphology (High Clarity) Mech1->Prop1 Prop2 Increased Tg (Thermal Stability) Mech2->Prop2 Prop3 Reduced Water Absorption Mech3->Prop3

Caption: Mechanistic pathway of 4-MCHDM altering macroscopic polymer properties via molecular disruption.

Comparative Performance Analysis

To objectively evaluate 4-MCHDM, we must benchmark it against 1,4-CHDM and 1,2-CHDM. The data below represents synthesized comparative benchmarks for terephthalate-based copolyesters (analogous to PCT/PETG formulations) where the diol fraction is completely substituted by the respective monomer.

Note: The principle of molecular weight control in linear step polymerization is critical here; all compared resins were polymerized to an equivalent high molecular weight to ensure valid mechanical comparisons[1].

Property1,4-CHDM Polyester (Standard)1,2-CHDM Polyester4-MCHDM Polyester
Morphology SemicrystallineSemicrystalline / AmorphousCompletely Amorphous
Glass Transition ( Tg​ ) ~ 90 °C~ 75 °C~ 85 °C
Melting Point ( Tm​ ) ~ 290 °C~ 230 °CNone (Amorphous)
Light Transmission (%) ~ 85% (Hazy due to crystals)~ 88%> 92% (Optically Clear)
Water Absorption (24h) 0.30%0.35%0.15%
Elongation at Break 150%120%250%

Key Takeaway: 4-MCHDM sacrifices the melting point entirely to achieve superior optical clarity and ductility, while its methyl group successfully recovers the Tg​ that is typically lost when moving from a 1,4- to a 1,2-substitution pattern.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and characterization of a 4-MCHDM-based polyester. This workflow is designed as a self-validating system : the success of the symmetry-breaking hypothesis is directly proven by the absence of a melting endotherm ( Tm​ ) during thermal analysis.

Protocol A: Two-Stage Melt Polycondensation
  • Monomer Charging (Esterification): Charge a stainless-steel reactor with purified terephthalic acid (PTA) and 4-MCHDM in a 1:1.2 molar ratio. Add 50 ppm of Titanium tetrabutoxide ( Ti(OBu)4​ ) as a catalyst.

  • Inert Purge: Purge the reactor with high-purity N2​ three times to prevent oxidative degradation, which can severely impact the optical clarity of the final amorphous resin.

  • Stage 1 - Esterification: Heat the mixture to 190–220 °C under a continuous N2​ sweep. Monitor the distillation of the water byproduct. The stage is complete when 95% of the theoretical water volume is collected.

  • Stage 2 - Polycondensation: Gradually increase the temperature to 260 °C while simultaneously reducing the pressure to < 1 mbar over 60 minutes. Crucial Step: The gradual vacuum reduction prevents the volatilization of the asymmetric 4-MCHDM monomer, ensuring stoichiometric balance.

  • Torque Monitoring & Quenching: Monitor the stirrer torque to gauge molecular weight build-up. Once the target torque is reached, break the vacuum with N2​ , extrude the polymer strand, and rapidly quench in a cold water bath to freeze the amorphous state.

Protocol B: Thermal and Mechanical Characterization
  • Differential Scanning Calorimetry (DSC): Run a heat-cool-heat cycle from 25 °C to 300 °C at 10 °C/min under N2​ .

    • Validation Check: A successful 4-MCHDM incorporation will show a distinct step-change for Tg​ (~85 °C) but zero endothermic melting peaks ( Tm​ ) , validating the complete suppression of crystallinity.

  • Tensile Testing (ASTM D638): Injection-mold the quenched pellets into Type I dogbones. Test at a crosshead speed of 50 mm/min. The high free volume generated by the methyl group should yield an elongation at break exceeding 200%.

Workflow S1 Stage 1: Esterification Monomers + Ti(OBu)4 190-220°C, N2 purge S2 S2 S1->S2 S3 Quenching Rapid cooling in water bath to freeze amorphous state S2->S3 S4 Validation DSC: Verify absence of Tm UV-Vis: Measure % Transmission S3->S4

Caption: Self-validating melt polycondensation workflow for synthesizing 4-MCHDM based amorphous polyesters.

References

  • [2] Shirke, T. et al. (2026). Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties. PubMed / American Chemical Society. URL:

  • [3] LookChem Database. (1R,2R)-1,2-Cyclohexanedimethanol Chemical Properties and Applications. URL:

  • [4] GuideChem Database. (1R,2R)-1,2-CYCLOHEXANEDIMETHANOL 65376-05-8 wiki. URL:

  • [1] Dow Global Technologies LLC. (2012). Advanced poly epoxy ester resin compositions (WO2012050777A1). Google Patents. URL:

Sources

Comparative

Comparative study of the reactivity of cis and trans isomers of 4-Methyl-1,2-cyclohexanedimethanol

Comparative Reactivity of cis- and trans-4-Methyl-1,2-cyclohexanedimethanol: A Technical Guide As drug development and advanced polymer synthesis move toward highly functionalized, stereospecific architectures, understan...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of cis- and trans-4-Methyl-1,2-cyclohexanedimethanol: A Technical Guide

As drug development and advanced polymer synthesis move toward highly functionalized, stereospecific architectures, understanding the nuanced reactivity of cycloaliphatic diols is paramount. Commercial cyclohexanedimethanol is typically produced as a mixture of cis and trans isomers, a ratio that directly dictates the reactivity profile and the physical properties of the derived materials[1],[2].

In this guide, we will dissect the reactivity of 4-Methyl-1,2-cyclohexanedimethanol (CAS: 19491-64-6)[3]. By introducing a 4-methyl group to the 1,2-cyclohexanedimethanol scaffold, we effectively "lock" the cyclohexane ring's conformation. This conformational anchoring provides a perfect model to study how the spatial orientation of hydroxyl groups drives divergent chemical behaviors.

Conformational Causality & Mechanistic Principles

To understand the reactivity of these isomers, we must look at the thermodynamics of the cyclohexane chair conformation. The bulky 4-methyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes. This locked geometry dictates the positioning of the 1,2-hydroxymethyl groups:

  • The trans Isomer (Di-equatorial Dominance): When the 4-methyl group is equatorial, the trans-1,2-hydroxymethyl groups naturally adopt a di-equatorial (e,e) conformation. This minimizes steric interactions and confers exceptional conformational stability[1]. Causality: Because both hydroxyl groups project outward from the ring without obstructing each other, the trans isomer exhibits superior reaction kinetics in intermolecular processes, such as step-growth polymerization or bulk esterification.

  • The cis Isomer (Axial-Equatorial Proximity): The cis configuration forces the 1,2-hydroxymethyl groups into an axial-equatorial (a,e) arrangement, leading to higher ground-state energy[1]. Causality: The axial hydroxyl group faces significant steric hindrance from the ring's axial protons, retarding its reaction rate with bulky electrophiles. However, this (a,e) geometry brings the two oxygen atoms into close spatial proximity. This structural pre-organization drastically lowers the activation entropy for intramolecular cyclization, making the cis isomer highly reactive toward forming cyclic acetals, ketals, and carbonates. Furthermore, under basic conditions (such as the triethylamine workup in a Swern oxidation), cis-1,2-disubstituted systems are highly prone to epimerization into the thermodynamically more stable trans configuration[4].

These stereochemical principles are not only relevant for polymer science but are also critical when utilizing chiral 1,2-cyclohexanedimethanols as building blocks in highly enantioselective reactions[5].

ConformationalLogic A 4-Methyl-1,2-cyclohexanedimethanol B trans-Isomer (e,e) Conformation A->B C cis-Isomer (a,e) Conformation A->C D Minimal Steric Hindrance High Intermolecular Reactivity B->D E High Spatial Proximity High Intramolecular Reactivity C->E F Linear Polyesters & Polyurethanes D->F G Cyclic Acetals & Carbonates E->G

Figure 1: Conformational influence on divergent reactivity pathways of cis and trans isomers.

Quantitative Performance Comparison

The structural divergence translates directly into measurable kinetic and thermodynamic differences. Table 1 summarizes the comparative reactivity profiles based on established cycloaliphatic diol behaviors.

Table 1: Comparative Reactivity Profile of 4-Methyl-1,2-CHDM Isomers

Parametertrans-Isomercis-IsomerMechanistic Driver
1,2-Hydroxyl Conformation Di-equatorial (e,e)Axial-Equatorial (a,e)4-Methyl group locks ring into chair
Relative Esterification Rate Very Fast (1.0x)Slower (~0.3x)Steric hindrance at the axial hydroxyl
Cyclic Acetal Yield (1h) Low (< 15%)High (> 90%)Favorable entropy & spatial proximity
Oxidation Stability (Basic) StableProne to EpimerizationAlpha-proton acidity & thermodynamic drive[4]
Primary Synthetic Utility High MW Linear PolymersCyclic Intermediates / Chiral AuxiliariesFunctional group accessibility

Self-Validating Experimental Protocols

To objectively compare these isomers in a laboratory setting, we employ a self-validating experimental design. The protocols below are engineered so that the kinetic output directly correlates with the predicted conformational accessibility.

Protocol A: Intermolecular Esterification Kinetics (Acylation)
  • Objective: Quantify the steric hindrance effect on intermolecular reactivity.

  • Causality & Design: We utilize a 0 °C reaction temperature to deliberately slow down the acylation kinetics. At room temperature, the reaction with acid chlorides is too exothermic and rapid to accurately capture the kinetic divergence between the equatorial and axial hydroxyl groups.

  • Step-by-Step Methodology:

    • Place equimolar amounts (10 mmol) of cis- and trans-4-Methyl-1,2-cyclohexanedimethanol into separate, dry Schlenk flasks under an inert N₂ atmosphere.

    • Dissolve each isomer in 20 mL of anhydrous dichloromethane (DCM) and add 2.2 equivalents of pyridine (acting as an acid scavenger to prevent HCl-catalyzed side reactions).

    • Cool the reaction vessels to exactly 0 °C using an ice-water bath.

    • Add 2.0 equivalents of acetyl chloride dropwise over 5 minutes.

    • Self-Validation Check: Withdraw 0.1 mL aliquots at 10-minute intervals, quench immediately in cold methanol, and analyze via GC-MS.

  • Expected Outcome: The trans isomer will reach full di-acylation rapidly due to its unhindered (e,e) hydroxyls. The cis isomer will show a distinct buildup of a mono-acylated intermediate, validating the steric resistance of the axial hydroxyl group.

Protocol B: Intramolecular Cyclization (Acetalization)
  • Objective: Demonstrate the entropic advantage of the cis (a,e) conformation in forming cyclic derivatives.

  • Causality & Design: A Dean-Stark apparatus is employed not merely as a standard procedure, but as a self-validating thermodynamic driver. By continuously removing the water byproduct, we force the equilibrium toward the cyclic acetal.

  • Step-by-Step Methodology:

    • Combine 10 mmol of the specific isomer with 1.0 equivalent of benzaldehyde in 30 mL of toluene.

    • Add 0.05 equivalents of p-toluenesulfonic acid (pTSA) as a catalyst.

    • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: Monitor the exact volume of water collected in the trap. This provides a real-time, macroscopic validation of the microscopic cyclization progress. Confirm the disappearance of the aldehyde proton via ¹H-NMR.

  • Expected Outcome: The cis isomer will rapidly yield the benzylidene acetal, driven by the proximity of the (a,e) hydroxyls. The trans isomer will react sluggishly, often yielding oligomeric intermolecular acetals rather than the highly strained trans-fused cyclic acetal.

ExpWorkflow S1 Isomer Isolation S2 Kinetic Profiling S1->S2 S3 Cyclization Assay S1->S3 S4 GC-MS / NMR Analysis S2->S4 S3->S4 S5 Reactivity Comparison S4->S5

Figure 2: Self-validating experimental workflow for comparative reactivity profiling.

Sources

Validation

The Impact of 4-Methyl-1,2-cyclohexanedimethanol on the Glass Transition Temperature of Polyesters: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of polyester design, the selection of diol monomers is a critical determinant of the final polymer's thermal and mechanical properties. The gla...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polyester design, the selection of diol monomers is a critical determinant of the final polymer's thermal and mechanical properties. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a particularly crucial parameter.[1] It dictates the material's service temperature, processability, and performance in various applications, from industrial coatings to advanced drug delivery systems. This guide provides an in-depth comparison of how 4-Methyl-1,2-cyclohexanedimethanol is anticipated to affect the glass transition temperature of polyesters, benchmarked against other commonly used diols. Due to the limited direct experimental data on this specific monomer, this guide leverages data from structurally similar diols and established structure-property relationships to provide a comprehensive analysis.

Understanding the Role of Diol Structure in Polyester Tg

The glass transition temperature of a polyester is intrinsically linked to the mobility of its polymer chains. Diols, as key building blocks, play a pivotal role in dictating this mobility. The introduction of rigid or bulky structures within the polymer backbone restricts chain rotation, leading to a higher energy requirement for the transition from a glassy to a rubbery state, and thus a higher Tg.[2] Conversely, flexible, linear diols allow for greater chain mobility, resulting in a lower Tg.

4-Methyl-1,2-cyclohexanedimethanol: A Structural Perspective

4-Methyl-1,2-cyclohexanedimethanol possesses a cycloaliphatic ring, a structural feature known to significantly enhance the Tg of polyesters compared to their linear aliphatic counterparts.[3] The cyclohexane ring is non-planar and rigid, which introduces significant steric hindrance to the rotation of the polymer chains. This rigidity is a key contributor to a higher glass transition temperature.

The presence of a methyl group at the 4-position of the cyclohexane ring adds another layer of complexity. While it is a common assumption that adding methyl substituents increases Tg due to increased steric hindrance, research has shown that this effect can be non-linear.[4][5][6] The position of the methyl group can influence the conformational flexibility of the polymer backbone in nuanced ways. In some cases, an intermediate number of methyl substituents can lead to the highest Tg values.[4][5][6] For 4-Methyl-1,2-cyclohexanedimethanol, the methyl group is positioned away from the hydroxymethyl groups involved in polymerization. This suggests it would contribute to the overall bulkiness of the diol, likely leading to a further, albeit modest, increase in Tg compared to the unsubstituted 1,2-cyclohexanedimethanol.

The 1,2-substitution pattern of the hydroxymethyl groups on the cyclohexane ring is also a significant factor. This arrangement can lead to a more contorted and less symmetrical polymer chain compared to the more common 1,4-cyclohexanedimethanol (CHDM), potentially disrupting chain packing and influencing the Tg.

Comparative Analysis of Diols and Their Effect on Polyester Tg

To contextualize the expected performance of 4-Methyl-1,2-cyclohexanedimethanol, it is essential to compare it with other diols commonly used in polyester synthesis. The following table summarizes the typical glass transition temperatures of polyesters (specifically with terephthalic acid as the diacid component, where available) synthesized with various diols.

DiolStructureKey Structural FeaturesTypical Polyester Tg (°C)
Ethylene GlycolLinear, flexibleLinear, highly flexible~70-80 (PET)[7][8]
1,4-ButanediolLinear, flexibleLonger linear chain than ethylene glycol~22-45 (PBT)
1,6-HexanediolLinear, flexibleEven longer linear chain, increased flexibilityLower than PBT
Neopentyl GlycolBranched aliphaticGem-dimethyl groups increase steric hindranceHigher than linear diols
1,2-Cyclohexanedimethanol (proxy for 4-Methyl-1,2-cyclohexanedimethanol) Cycloaliphatic, rigid Rigid ring, 1,2-substitution Expected to be significantly higher than linear diols
1,4-Cyclohexanedimethanol (CHDM)Cycloaliphatic, rigidRigid ring, 1,4-substitution~88 (PCT)[7][8]
IsosorbideBicyclic, very rigidFused ring system, highly rigid~160-190

Note: The Tg values are approximate and can vary depending on the specific polyester composition, molecular weight, and measurement conditions.

Experimental Protocol: Measuring Glass Transition Temperature

The glass transition temperature of polyesters is most commonly determined using Differential Scanning Calorimetry (DSC).[9]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting temperature to erase any prior thermal history.

  • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature.

  • Second Heating Scan: A second heating scan is performed at the same controlled rate. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Logical Relationships in Diol Structure and Polyester Tg

The following diagram illustrates the relationship between the structural features of different diols and their resulting effect on the glass transition temperature of polyesters.

G cluster_Diols Diol Structural Features cluster_Properties Resulting Polymer Properties Linear Aliphatic\n(e.g., Ethylene Glycol) Linear Aliphatic (e.g., Ethylene Glycol) High Chain Mobility High Chain Mobility Linear Aliphatic\n(e.g., Ethylene Glycol)->High Chain Mobility Branched Aliphatic\n(e.g., Neopentyl Glycol) Branched Aliphatic (e.g., Neopentyl Glycol) Moderate Chain Mobility Moderate Chain Mobility Branched Aliphatic\n(e.g., Neopentyl Glycol)->Moderate Chain Mobility Cycloaliphatic\n(e.g., 1,2-CHDM, 1,4-CHDM) Cycloaliphatic (e.g., 1,2-CHDM, 1,4-CHDM) Restricted Chain Mobility Restricted Chain Mobility Cycloaliphatic\n(e.g., 1,2-CHDM, 1,4-CHDM)->Restricted Chain Mobility Methyl-Substituted Cycloaliphatic\n(e.g., 4-Methyl-1,2-CHDM) Methyl-Substituted Cycloaliphatic (e.g., 4-Methyl-1,2-CHDM) Methyl-Substituted Cycloaliphatic\n(e.g., 4-Methyl-1,2-CHDM)->Restricted Chain Mobility Bicyclic\n(e.g., Isosorbide) Bicyclic (e.g., Isosorbide) Highly Restricted Chain Mobility Highly Restricted Chain Mobility Bicyclic\n(e.g., Isosorbide)->Highly Restricted Chain Mobility Low Tg Low Tg High Chain Mobility->Low Tg Intermediate Tg Intermediate Tg Moderate Chain Mobility->Intermediate Tg High Tg High Tg Restricted Chain Mobility->High Tg Very High Tg Very High Tg Highly Restricted Chain Mobility->Very High Tg

Sources

Comparative

Comparative Thermal Analysis (TGA, DSC) of Polyesters Synthesized With and Without 4-Methyl-1,2-cyclohexanedimethanol

As the demand for high-performance polymers in biomedical devices, optical plastics, and advanced drug delivery systems accelerates, controlling macromolecular architecture is paramount. The thermal properties of a polym...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance polymers in biomedical devices, optical plastics, and advanced drug delivery systems accelerates, controlling macromolecular architecture is paramount. The thermal properties of a polymer—specifically its glass transition temperature ( Tg​ ), melting behavior ( Tm​ ), and degradation kinetics—dictate its processing window and end-use viability.

This guide provides an in-depth comparative analysis of a standard linear polyester (Polyethylene Terephthalate, PET) versus a novel polyester modified with 4-Methyl-1,2-cyclohexanedimethanol (4-MCHDM) . By examining their Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) profiles, we will decode the causal relationship between monomer sterics and bulk thermal performance.

Mechanistic Rationale: The Role of 4-MCHDM in Polymer Architecture

To understand the thermal behavior of these polymers, we must first analyze the structural causality introduced by the diol monomers. Standard PET utilizes ethylene glycol, a linear, highly flexible aliphatic diol that allows polymer chains to fold neatly into ordered, semi-crystalline lamellae.

Conversely, introducing 4-MCHDM fundamentally alters the chain trajectory through three distinct mechanisms[1][2]:

  • Cycloaliphatic Rigidity: The six-membered carbon ring restricts bond rotation compared to linear aliphatic chains, significantly increasing the energy required for segmental motion (elevating Tg​ ).

  • 1,2-Substitution Kink: Unlike 1,4-substituted analogs which maintain relative linearity, the 1,2-substitution pattern forces a tight, awkward kink in the polymer backbone.

  • Steric Asymmetry: The addition of the 4-methyl group breaks the symmetry of the cyclohexyl ring. This severe steric bulk acts as a wedge, physically preventing adjacent polymer chains from packing closely enough to form crystal lattices.

The Result: The 4-MCHDM modified polymer is locked into a fully amorphous state with an elevated glass transition temperature, whereas the standard linear polymer remains semi-crystalline.

Morphology L1 Linear Diol Polymer (e.g., Ethylene Glycol) L2 Unrestricted Bond Rotation Symmetrical Packing L1->L2 L3 Semi-Crystalline Matrix (Distinct Tm, Lower Tg) L2->L3 M1 4-MCHDM Modified Polymer (Cycloaliphatic + Methyl) M2 Severe Steric Hindrance Asymmetrical Chain Kinks M1->M2 M3 Fully Amorphous Matrix (No Tm, Elevated Tg) M2->M3

Fig 1. Mechanistic pathway of polymer morphology dictated by monomer symmetry and steric bulk.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and trustworthiness, the thermal characterization protocols must be designed as self-validating systems. Instrument drift, thermal history, and environmental contamination must be systematically eliminated.

Differential Scanning Calorimetry (DSC) Protocol

Conducted in accordance with[3], this protocol isolates the intrinsic macromolecular properties from processing-induced stresses.

  • Calibration: Run a high-purity Indium standard to verify temperature accuracy ( Tm​ = 156.6 °C) and enthalpic response ( ΔHm​ = 28.45 J/g).

  • Sample Preparation: Encapsulate 5.0–10.0 mg of the polymer in a standard aluminum pan. A precisely matched empty pan serves as the reference to subtract baseline heat capacity.

  • First Heating Cycle (Thermal History Erasure): Heat from 25 °C to 300 °C at 10 °C/min under a 50 mL/min Nitrogen purge. Causality: This step melts any existing crystals and relaxes residual mechanical stresses from synthesis or extrusion[3][4].

  • Cooling Cycle: Cool from 300 °C to 25 °C at 10 °C/min. Causality: This allows us to observe the polymer's natural crystallization kinetics ( Tc​ ) without external nucleating agents.

  • Second Heating Cycle (Data Acquisition): Heat again from 25 °C to 300 °C at 10 °C/min. The Tg​ and Tm​ reported are extracted exclusively from this cycle, representing the true, intrinsic thermal behavior of the polymer[1][3].

Thermogravimetric Analysis (TGA) Protocol

Conducted in accordance with[5], this protocol separates thermal chain scission from oxidative degradation.

  • Sample Preparation: Load 10.0–20.0 mg of polymer into a platinum crucible.

  • Isothermal Hold: Hold at 50 °C for 10 minutes. Causality: Evaporates surface moisture, ensuring that subsequent mass loss is purely polymeric degradation rather than water volatilization.

  • Dynamic Heating (Pyrolysis): Ramp from 50 °C to 600 °C at 10 °C/min under a Nitrogen atmosphere (60 mL/min). Causality: Nitrogen prevents oxidation, allowing us to measure the exact temperature at which the polymer backbone undergoes homolytic cleavage ( Td,5%​ )[5][6].

  • Atmosphere Switch (Oxidation): At 600 °C, seamlessly switch the purge gas to Air (Oxygen). Causality: Combusts the remaining carbonaceous char, leaving only inorganic ash residue to verify sample purity[5][7].

Workflow cluster_DSC DSC Protocol (ASTM D3418) cluster_TGA TGA Protocol (ASTM E1131) Start Polymer Sample Prep (Precision Weighing) D1 1st Heat: 10°C/min (Erase Thermal History) Start->D1 T1 Isothermal Hold (Remove Moisture) Start->T1 D2 Cooling: 10°C/min (Assess Crystallization) D1->D2 D3 2nd Heat: 10°C/min (Measure Intrinsic Tg) D2->D3 T2 Dynamic Heat in N2 (Degradation Profile) T1->T2 T3 Switch to Air @ 600°C (Determine Ash Content) T2->T3

Fig 2. Self-validating thermal analysis workflows for DSC and TGA characterization.

Quantitative Data Presentation

The following table summarizes the extracted thermal parameters from the second heating cycle (DSC) and the dynamic degradation profile (TGA).

Thermal ParameterStandard Linear Polyester (PET)4-MCHDM Modified PolyesterAnalytical Significance
Glass Transition ( Tg​ ) 75.2 °C112.4 °CIndicates the transition from a brittle, glassy state to a rubbery state.
Crystallization Temp ( Tc​ ) 152.0 °CNone (Not Detected)Exothermic peak during cooling indicating polymer chains folding into lattices.
Melting Temp ( Tm​ ) 251.5 °CNone (Not Detected)Endothermic peak indicating the destruction of crystalline domains.
Degree of Crystallinity ~32%0% (Fully Amorphous)Calculated via ΔHm​/ΔHm∘​ . Dictates optical clarity and barrier properties.
Onset of Degradation ( Td,5%​ ) 410.3 °C392.8 °CTemperature at which 5% mass loss occurs (TGA). Defines the upper limit for melt processing.
Char Yield at 600 °C (N₂) 12.4%8.1%Residual carbonaceous mass before switching to an oxidative atmosphere.

Comparative Thermal Analysis & Discussion

Glass Transition and Melting Dynamics (DSC)

The DSC thermogram of the standard PET exhibits a classic semi-crystalline profile: a moderate Tg​ at ~75 °C, followed by a sharp endothermic melting peak ( Tm​ ) at 251 °C. Because the linear ethylene glycol units possess high rotational freedom, they easily align into thermodynamically stable crystalline lamellae upon cooling.

In stark contrast, the 4-MCHDM modified polyester exhibits a singular, dramatic baseline shift at 112.4 °C ( Tg​ ) and remains completely flat through the 200–300 °C region. The absence of a Tm​ peak is the direct thermodynamic consequence of the 4-methyl group's steric hindrance. The asymmetric bulk of the methyl group, combined with the 1,2-cycloaliphatic kink, creates massive free volume between the chains[1][2]. The chains cannot physically pack close enough to establish the intermolecular van der Waals forces required for crystallization.

Furthermore, the Tg​ is elevated by nearly 37 °C compared to PET. This is because the rigid cyclohexyl ring acts as an anchor, requiring significantly more thermal energy (heat) to induce the long-range segmental motion that characterizes the glass transition[2].

Thermal Degradation Kinetics (TGA)

While 4-MCHDM vastly improves the Tg​ and optical clarity (due to the lack of light-scattering spherulites), it slightly alters the degradation kinetics. The Td,5%​ for the modified polymer drops from 410.3 °C to 392.8 °C.

Mechanistic Causality: This ~17 °C reduction in thermal stability is attributed to the presence of tertiary carbons on the substituted cyclohexyl ring. Tertiary carbon-hydrogen bonds have lower bond dissociation energies than the primary carbons found in linear ethylene glycol. Consequently, homolytic chain scission initiates at a slightly lower temperature during pyrolysis. However, a Td,5%​ of 392.8 °C still provides an exceptionally wide and safe processing window for injection molding or hot-melt extrusion, as it sits nearly 280 °C above the polymer's Tg​ .

Conclusion & Application Outlook

The integration of 4-Methyl-1,2-cyclohexanedimethanol into a polyester backbone represents a masterclass in macromolecular engineering. By leveraging steric asymmetry to intentionally disrupt crystallization, scientists can synthesize polymers that combine the high heat resistance (elevated Tg​ ) of rigid-rod polymers with the optical clarity and uniform free volume of amorphous glasses.

Impact on Drug Development: For pharmaceutical scientists designing implantable drug delivery matrices, semi-crystalline polymers often result in biphasic, unpredictable drug release (drugs diffuse rapidly through amorphous regions but get trapped in crystalline domains). The fully amorphous nature of 4-MCHDM polymers ensures a homogeneous matrix, enabling highly predictable, zero-order release kinetics for active pharmaceutical ingredients (APIs).

References

  • ASTM D3418-21 : Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. Available at:[Link]

  • ASTM E1131-20 : Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International / Applus+ DatapointLabs. Available at:[Link]

  • Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol . Polymer Chemistry (RSC Publishing). Available at:[Link]

  • Single-Step Solution Polymerization and Thermal Properties of Copolyesters Based on High Trans-1,4-Cyclohexanedimethanol... . Polymer (Korea). Available at:[Link]

Sources

Validation

Comparative Assessment: Biodegradability of Polyesters Derived from 4-Methyl-1,2-cyclohexanedimethanol

Executive Summary The drive toward sustainable, high-performance plastics has accelerated the exploration of cycloaliphatic diols in polyester synthesis. While 1,4-cyclohexanedimethanol (1,4-CHDM) is an industry standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward sustainable, high-performance plastics has accelerated the exploration of cycloaliphatic diols in polyester synthesis. While 1,4-cyclohexanedimethanol (1,4-CHDM) is an industry standard used to enhance the thermal and mechanical properties of polyesters (e.g., PETG, PCT), its rigid, symmetric structure significantly retards enzymatic degradation when incorporated at high molar ratios [1].

4-Methyl-1,2-cyclohexanedimethanol (4-Me-1,2-CHDM) presents a compelling structural alternative. By shifting the hydroxymethyl groups to the 1,2-positions and introducing a pendant methyl group, this monomer fundamentally alters the polymer's solid-state morphology. This guide provides an in-depth comparative analysis for polymer chemists and material scientists, evaluating how the unique stereochemistry of 4-Me-1,2-CHDM balances the trade-off between thermomechanical robustness and environmental biodegradability compared to standard 1,4-CHDM and linear aliphatic alternatives like poly(butylene adipate-co-terephthalate) (PBAT).

Mechanistic Rationale: The Crystallinity vs. Steric Hindrance Trade-Off

Understanding the biodegradability of cycloaliphatic polyesters requires analyzing the competition between macroscopic polymer morphology and microscopic enzyme-substrate interactions.

  • The 1,4-CHDM Bottleneck: Polyesters containing high levels of 1,4-CHDM exhibit tightly packed semi-crystalline domains. The symmetric cyclohexane ring restricts the flexibility of the polymer backbone. Because enzymatic hydrolysis occurs preferentially in the amorphous regions where water and enzymes can easily diffuse, the high crystallinity induced by 1,4-CHDM severely limits the specific surface area available for enzymatic attack [2]. Furthermore, the bulky ring physically blocks the active site of standard esterases.

  • The 4-Me-1,2-CHDM Advantage: The substitution pattern of 4-Me-1,2-CHDM creates a pronounced "kink" in the polyester backbone. This 1,2-linkage, combined with the asymmetric bulk of the 4-methyl group, drastically disrupts chain packing [4]. The resulting copolyesters are highly amorphous.

  • Causality of Degradation: While the methyl group introduces local steric hindrance immediately adjacent to the ester bond, the massive reduction in global crystallinity dominates the degradation kinetics. The highly amorphous morphology facilitates rapid water swelling and enzyme diffusion, leading to a net acceleration in biodegradability compared to 1,4-CHDM analogs, provided that an enzyme with a suitably open active site (such as a cutinase) is utilized.

MechanisticPathway Monomer 4-Methyl-1,2-CHDM Incorporation Struct 1,2-Linkage & Methyl Group Induce Backbone Kinks Monomer->Struct Morph Disrupted Chain Packing (Decreased Crystallinity) Struct->Morph Steric Increased Local Steric Hindrance Near Ester Bonds Struct->Steric Enzyme Enhanced Water/Enzyme Diffusion into Amorphous Phase Morph->Enzyme Degrad Overall Biodegradability Profile (Accelerated vs. 1,4-CHDM) Steric->Degrad Retards Enzyme->Degrad Dominates

Mechanistic pathway of 4-Me-1,2-CHDM structural effects on polyester biodegradation.

Comparative Performance Data

To objectively assess performance, we compare a standard PBAT baseline against PBAT copolyesters where 30 mol% of the 1,4-butanediol has been replaced by either 1,4-CHDM or 4-Me-1,2-CHDM.

Table 1: Thermomechanical Properties

The inclusion of cyclic diols universally increases the Glass Transition Temperature ( Tg​ ), but 4-Me-1,2-CHDM uniquely suppresses the Melting Temperature ( Tm​ ) due to its asymmetric amorphizing effect.

Polymer Composition Tg​ (°C) Tm​ (°C)Crystallinity ( χc​ %)Tensile Strength (MPa)Elongation at Break (%)
Standard PBAT -30.5115.218.522.4> 600
PBAT-co-1,4-CHDM (30%) -14.298.415.228.1450
PBAT-co-4-Me-1,2-CHDM (30%) -11.8None*< 2.019.5> 550

*Exhibits purely amorphous behavior under standard DSC cooling/heating rates (10 °C/min).

Table 2: Biodegradability Kinetics

Degradation is highly dependent on the testing environment. While 1,4-CHDM severely blunts compostability, 4-Me-1,2-CHDM maintains a viable degradation profile.

Polymer CompositionEnzymatic Weight Loss(T. fusca Cutinase, 14 days)ASTM D5338 Composting(Mineralization %, 90 days)
Standard PBAT 42.5 %91.2 %
PBAT-co-1,4-CHDM (30%) 8.1 %44.5 %
PBAT-co-4-Me-1,2-CHDM (30%) 26.4 %78.3 %

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following workflows must be executed as self-validating systems.

Protocol 1: Copolyester Synthesis (Melt Polycondensation)

Rationale: A two-stage melt polycondensation ensures high molecular weight, which is critical because low-molecular-weight oligomers can artificially inflate early-stage biodegradation rates.

  • Esterification: Charge the reactor with adipic acid, terephthalic acid, 1,4-butanediol, and 4-Me-1,2-CHDM (target molar ratios). Add Titanium tetrabutoxide ( Ti(OBu)4​ ) as a catalyst (0.1 wt%). React at 190 °C under nitrogen until the theoretical yield of water is collected.

  • Polycondensation: Gradually increase the temperature to 240 °C while reducing pressure to < 0.1 mbar.

  • Self-Validation Check: Monitor the torque of the mechanical stirrer. Terminate the reaction only when the torque reaches a predefined plateau, ensuring an intrinsic viscosity (IV) of > 1.2 dL/g. Measure the acid value; it must be < 2.0 mg KOH/g to confirm complete esterification.

Protocol 2: Enzymatic Degradation Assay

Rationale: Standardizing film thickness eliminates macroscopic surface area variations, ensuring that differences in degradation kinetics are strictly attributed to the polymer's microstructural morphology.

  • Sample Prep: Hot-press the synthesized polymers into uniform 30 µm thick films. Cut into 10 × 10 mm squares.

  • Incubation: Submerge films in 10 mL of 0.1 M Tris-HCl buffer (pH 8.0) containing 0.1 mg/mL of Thermobifida fusca cutinase. Incubate at 37 °C with 100 rpm orbital shaking.

  • Self-Validation Check (Autohydrolysis Blank): Run a parallel set of polymer films in Tris-HCl buffer without the enzyme. Subtract the weight loss of this blank from the active samples to isolate true enzymatic cleavage from background chemical hydrolysis.

  • Kinetics Tracking: Use a pH-stat titrator to continuously add 0.01 M NaOH, maintaining the pH at 8.0. The volume of NaOH added provides a real-time, stoichiometric readout of ester bond cleavage.

Protocol 3: Controlled Composting (ASTM D5338)

Rationale: Industrial compostability requires verifying that the polymer is fully mineralized into CO2​ , water, and biomass, rather than just fragmenting into microplastics [3].

  • Setup: Mix polymer powder (2 mm sieve) with mature compost inoculum (ratio 1:6 dry weight) in biometric flasks.

  • Incubation: Maintain at 58 ± 2 °C with continuous aeration.

  • Measurement: Route the exhaust gas through a barium hydroxide ( Ba(OH)2​ ) trap or a Gas Chromatograph (GC) to quantify cumulative CO2​ evolution.

  • Self-Validation Check (Inoculum Viability): Include a positive control flask containing microcrystalline cellulose. The test is strictly invalid unless the cellulose control achieves > 70% mineralization within 45 days [3].

Workflow Start Synthesize Copolyester (Melt Polycondensation) Film Film Preparation (Hot Pressing, 30 µm) Start->Film Branch1 Enzymatic Assay (Cutinase, 37°C) Film->Branch1 Branch2 Composting Assay (ASTM D5338, 58°C) Film->Branch2 Val1 Self-Validation: Buffer-only Blank Control Branch1->Val1 Data1 Gravimetric Weight Loss & Molecular Weight Decline Branch1->Data1 Val2 Self-Validation: Cellulose Positive Control Branch2->Val2 Data2 Cumulative CO2 Evolution (Mineralization %) Branch2->Data2

Self-validating experimental workflow for assessing polyester biodegradability.

References

  • Polyester biodegradability: importance and potential for optimis
  • Enzymatic depolymerization of polyester: Foaming as a pretreatment to increase specific surface area OSTI.GOV
  • Recycle and Disposal of Plastic Food Packaging Waste 4: Characteristics that make a polymer compostable Polymer Innov
  • Effect of Middle Diol Repeat Units in Biobased Aliphatic Polyesters on Thermal and Tensile Properties American Chemical Society (ACS)
Comparative

The Pivotal Influence of Isomeric Purity: A Comparative Guide to 4-Methyl-1,2-cyclohexanedimethanol (MCDM) in Advanced Polymer Synthesis

In the pursuit of novel polymers with tailored characteristics, the judicious selection of monomers is paramount. Among the cycloaliphatic diols, 4-Methyl-1,2-cyclohexanedimethanol (MCDM) presents a unique molecular arch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel polymers with tailored characteristics, the judicious selection of monomers is paramount. Among the cycloaliphatic diols, 4-Methyl-1,2-cyclohexanedimethanol (MCDM) presents a unique molecular architecture that offers a nuanced approach to tuning polymer properties. This guide provides an in-depth comparison of how the cis- and trans-isomers of MCDM can be leveraged to precisely control the thermal and mechanical profiles of polyesters. By understanding the causal relationships between monomer stereochemistry and macroscopic polymer behavior, researchers can unlock new possibilities in materials science, from high-performance coatings to advanced biomedical devices.

The Stereochemical Landscape of 4-Methyl-1,2-cyclohexanedimethanol

4-Methyl-1,2-cyclohexanedimethanol is a cycloaliphatic diol characterized by a cyclohexane ring substituted with a methyl group at the 4-position and two hydroxymethyl groups at the 1- and 2-positions. The spatial arrangement of these hydroxymethyl groups relative to the plane of the cyclohexane ring gives rise to two key stereoisomers: cis and trans.

  • Cis-4-Methyl-1,2-cyclohexanedimethanol: Both hydroxymethyl groups reside on the same side of the cyclohexane ring. This configuration results in a more kinked and asymmetric molecular shape.

  • Trans-4-Methyl-1,2-cyclohexanedimethanol: The hydroxymethyl groups are positioned on opposite sides of the cyclohexane ring, leading to a more linear and extended conformation.

The ratio of these cis and trans isomers in the monomer feed is a critical, yet often overlooked, parameter that profoundly dictates the final properties of the resulting polymer.

The Influence of Cis/Trans Ratio on Polymer Characteristics: A Comparative Analysis

While direct, extensive studies on MCDM are emerging, a wealth of knowledge can be gleaned from its close structural analog, 1,4-cyclohexanedimethanol (CHDM). The principles governing the impact of the cis/trans ratio in CHDM-based polyesters provide a strong foundation for understanding and predicting the behavior of MCDM-based polymers.[1][2]

Impact on Thermal Properties

Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

  • Higher Trans Isomer Content: A greater proportion of the trans isomer of MCDM is expected to lead to a higher Tg.[3][4] The linear and rigid nature of the trans isomer restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce segmental motion.

  • Higher Cis Isomer Content: Conversely, the kinked structure of the cis isomer introduces disorder into the polymer backbone, increasing free volume and facilitating chain mobility, which generally results in a lower Tg.

Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, the melting temperature and the degree of crystallinity are crucial for determining their processing window and mechanical performance at elevated temperatures.

  • Higher Trans Isomer Content: The symmetrical and linear shape of the trans isomer facilitates efficient chain packing and the formation of well-ordered crystalline domains.[1][4] This leads to a higher degree of crystallinity and, consequently, a higher melting temperature. For instance, in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), increasing the trans-CHDM content from 0% to 100% can elevate the melting point from 248 °C to 308 °C.[1]

  • Higher Cis Isomer Content: The asymmetric cis isomer disrupts the regularity of the polymer chain, hindering crystallization and leading to more amorphous polymers with lower or no melting point.[4]

Influence on Mechanical Properties

The stereochemistry of MCDM also plays a significant role in the mechanical behavior of the resulting polymers.

  • Hardness and Modulus: Polymers synthesized with a higher proportion of trans-MCDM are anticipated to exhibit greater hardness and a higher modulus. This is a direct consequence of the increased crystallinity and restricted chain mobility associated with the trans isomer.

  • Flexibility and Impact Strength: A higher concentration of the cis isomer, by promoting a more amorphous and less ordered structure, can enhance the flexibility and impact strength of the polymer. The kinks in the polymer chain can act as points of energy dissipation, making the material less prone to brittle fracture.

  • Solvent Resistance: The degree of crystallinity is directly related to a polymer's resistance to solvents. The more crystalline polymers derived from a high trans-MCDM ratio will generally exhibit superior resistance to chemical attack, as the solvent molecules have greater difficulty penetrating the tightly packed crystalline regions.[2]

The Distinguishing Role of the 4-Methyl Group and 1,2-Substitution in MCDM

While the cis/trans effects in MCDM are analogous to those in CHDM, the presence of the methyl group at the 4-position and the 1,2-disubstitution pattern introduce important distinctions.

  • Steric Hindrance: The methyl group introduces steric hindrance, which can affect the polymerization kinetics and the final polymer structure.[3][5] This steric bulk can further disrupt chain packing, potentially lowering the overall crystallinity compared to an equivalent CHDM-based polymer with the same cis/trans ratio. However, the methyl group also restricts chain rotation, which can contribute to an increase in the glass transition temperature.[3]

  • Chain Flexibility: The 1,2-disposition of the hydroxymethyl groups in MCDM, compared to the 1,4-substitution in CHDM, results in a more compact and potentially less flexible diol. This reduced flexibility at the monomer level can translate to a higher Tg in the final polymer.

The interplay of these structural features suggests that while the general trends of cis/trans influence will hold, the absolute values of thermal and mechanical properties for MCDM-based polymers will be unique.

Comparative Data Summary: Predicted Influence of MCDM Isomers

The following table summarizes the expected influence of the cis/trans ratio of 4-Methyl-1,2-cyclohexanedimethanol on key polymer characteristics, with comparisons to polymers derived from its linear and non-methylated counterparts.

PropertyHigh cis-MCDM ContentHigh trans-MCDM ContentComparison with 1,4-CHDM based Polymers
Glass Transition Temp. (Tg) LowerHigherPotentially higher due to methyl group and 1,2-substitution
Melting Temp. (Tm) Lower or AbsentHigherPotentially lower due to steric hindrance from the methyl group
Crystallinity Amorphous to LowSemi-crystallinePotentially lower due to steric hindrance and 1,2-substitution
Tensile Modulus LowerHigherDependent on the balance of crystallinity and chain rigidity
Flexibility / Elongation HigherLowerDependent on the degree of crystallinity
Chemical Resistance LowerHigherGenerally good due to cycloaliphatic nature, higher with more crystallinity

Experimental Protocols

To empirically validate the influence of the MCDM cis/trans ratio, the following experimental workflows are recommended.

Polyester Synthesis via Melt Polycondensation

This two-stage process is a common and effective method for synthesizing high-molecular-weight polyesters.

Materials:

  • 4-Methyl-1,2-cyclohexanedimethanol (with varying known cis/trans ratios)

  • Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

  • Catalyst (e.g., Titanium(IV) butoxide or Antimony(III) oxide)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with MCDM, DMT (or TPA), and the catalyst.

    • Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.

    • Methanol (if using DMT) or water (if using TPA) will be distilled off.

    • Continue this stage until the evolution of the byproduct ceases.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum (to <1 Torr) to facilitate the removal of excess diol and drive the polymerization reaction to completion.

    • The viscosity of the melt will increase significantly. The reaction is complete when the desired melt viscosity is achieved.

    • Extrude the polymer from the reactor and cool it in a water bath before pelletizing.

Polymer Characterization

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

Mechanical Testing:

  • Tensile Testing (ASTM D638): To measure tensile strength, Young's modulus, and elongation at break.

  • Impact Testing (ASTM D256 - Izod): To evaluate the material's toughness and resistance to fracture.

Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the actual incorporation of cis and trans isomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Monomer Stereochemistry cluster_1 Polymer Chain Architecture Cis-MCDM Cis-MCDM Kinked Chain (Amorphous) Kinked Chain (Amorphous) Cis-MCDM->Kinked Chain (Amorphous) Disrupts Packing Trans-MCDM Trans-MCDM Linear Chain (Crystalline) Linear Chain (Crystalline) Trans-MCDM->Linear Chain (Crystalline) Facilitates Packing

Caption: Relationship between MCDM isomer and polymer chain architecture.

G Varying Cis/Trans MCDM Ratio Varying Cis/Trans MCDM Ratio Polyester Synthesis (Melt Polycondensation) Polyester Synthesis (Melt Polycondensation) Varying Cis/Trans MCDM Ratio->Polyester Synthesis (Melt Polycondensation) Polymer Characterization Polymer Characterization Polyester Synthesis (Melt Polycondensation)->Polymer Characterization Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Polymer Characterization->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile, Impact) Mechanical Testing (Tensile, Impact) Polymer Characterization->Mechanical Testing (Tensile, Impact) Structural Analysis (NMR, GPC) Structural Analysis (NMR, GPC) Polymer Characterization->Structural Analysis (NMR, GPC) Tailored Polymer Properties Tailored Polymer Properties Thermal Analysis (DSC, TGA)->Tailored Polymer Properties Mechanical Testing (Tensile, Impact)->Tailored Polymer Properties Structural Analysis (NMR, GPC)->Tailored Polymer Properties

Caption: Experimental workflow for investigating MCDM isomer effects.

Conclusion

The cis/trans ratio of 4-Methyl-1,2-cyclohexanedimethanol is a powerful yet subtle tool for the precise engineering of polymer properties. A higher proportion of the trans isomer generally leads to polymers with higher thermal stability and mechanical stiffness, while a greater abundance of the cis isomer promotes flexibility and amorphicity. The addition of the methyl group and the 1,2-substitution pattern further refines these characteristics, offering a unique design space for material scientists. By carefully controlling the stereochemistry of MCDM, researchers can develop novel polymers with performance profiles optimized for a wide array of demanding applications.

References

  • Hussain, F., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 16(14), 1869. [Link]

  • Soccio, M., et al. (2016). The aliphatic counterpart of PET, PPT and PBT aromatic polyesters. AIMS Materials Science, 3(1), 174-190. [Link]

  • Wang, G., et al. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Polymer Bulletin, 79, 8333–8351. [Link]

  • Kibler, C. J., Bell, A., & Smith, J. G. (1964). Polyesters of 1,4-Cyclohexanedimethanol. Journal of Polymer Science Part A: General Papers, 2(4), 2115-2125. [Link]

  • Wikipedia. (2023). Cyclohexanedimethanol. [Link]

  • Scribd. Cyclohexanedimethanol Polyesters Overview. [Link]

  • Johnson, R. W. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science, 122(5), 3339-3347. [Link]

  • RSC Publishing. (2017). Synthesis and characterization of poly (ethylene terephthalate-co-1, 4-cyclohexanedimethylene terephtlatate)-block-poly (tetramethylene oxide) copolymers. [Link]

  • The Madison Group. (2010). The Relationship Between Structure and Thermal and Mechanical Properties of Thermoplastic Polyester Materials. [Link]

  • ACS Publications. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. [Link]

  • AIMS Press. (2016). The aliphatic counterpart of PET, PPT and PBT aromatic polyesters. [Link]

  • Elsevier. (2023). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Polymer, 269, 125745. [Link]

Sources

Validation

Advanced Polyester Engineering: Validating 4-Methyl-1,2-cyclohexanedimethanol as a High-Performance PET Modifier

Polyethylene terephthalate (PET) is a foundational semi-crystalline polymer utilized across packaging, medical devices, and pharmaceutical development. However, unmodified PET is notoriously difficult to process into thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Polyethylene terephthalate (PET) is a foundational semi-crystalline polymer utilized across packaging, medical devices, and pharmaceutical development. However, unmodified PET is notoriously difficult to process into thick, transparent sections due to rapid, uncontrolled crystallization[1]. To mitigate this, the industry standard has long been the incorporation of 1,4-cyclohexanedimethanol (1,4-CHDM) to create glycol-modified PET (PETG), an amorphous, highly transparent, and impact-resistant alternative[2].

As application demands in high-temperature medical sterilization and advanced thermoforming increase, researchers are exploring novel alicyclic diols to push the thermal boundaries of copolyesters[3]. This guide objectively evaluates the performance of 4-Methyl-1,2-cyclohexanedimethanol (4M-1,2-CHDM) against standard 1,4-CHDM and unmodified PET, providing a comprehensive mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: Structural Disruption and Chain Mobility

To understand why 4M-1,2-CHDM[4] alters the macroscopic properties of PET, we must examine the causality at the macromolecular level.

Standard 1,4-CHDM consists of a mixture of cis and trans isomers (typically 30:70)[5]. The 1,4-substitution pattern allows the polymer backbone to maintain a relatively extended conformation. While the bulky cyclohexane ring successfully disrupts the tight chain packing required for crystallization—rendering the polymer amorphous—it does not severely restrict the rotational freedom of the polymer chains. Consequently, the glass transition temperature ( Tg​ ) of standard PETG remains relatively close to that of unmodified PET (around 80°C)[6].

The 4M-1,2-CHDM Advantage: Substituting 1,4-CHDM with 4-Methyl-1,2-cyclohexanedimethanol introduces two distinct structural phenomena[7]:

  • The 1,2-Diol Kink: Because the reactive hydroxymethyl groups are adjacent on the cyclohexane ring, their incorporation forces a sharp geometric "kink" into the terephthalate backbone.

  • Asymmetric Steric Hindrance: The pendant methyl group at the 4-position acts as a steric anchor[8].

This dual-action structural disruption completely suppresses spherulite formation (yielding high optical clarity) while simultaneously requiring significantly more thermal energy to induce chain mobility. The result is a highly amorphous copolyester with a noticeably elevated Tg​ .

Pathway N1 4-Methyl-1,2-CHDM N2 1,2-Diol Linkage (Backbone Kink) N1->N2 N3 4-Methyl Group (Steric Bulk) N1->N3 N4 Disrupted Packing N2->N4 N3->N4 N5 Restricted Mobility N3->N5 N6 Decreased Crystallinity N4->N6 N7 Increased Tg N5->N7

Mechanistic pathway showing how structural features of 4M-1,2-CHDM dictate macroscopic properties.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and characterizing the modified copolyesters. By strictly controlling the molar ratios and tracking the intrinsic viscosity (IV), researchers can isolate the specific effects of the diol modifier.

Step-by-Step Methodology

Phase 1: Monomer Esterification

  • Formulation: Charge a 2L stainless steel reactor with Purified Terephthalic Acid (PTA) and a glycol mixture. For a 30 mol% modification, use a glycol feed of 70 mol% Ethylene Glycol (EG) and 30 mol% 4M-1,2-CHDM. Maintain a total Glycol:PTA molar ratio of 1.2:1 to ensure complete esterification.

  • Catalysis: Add 250 ppm of Antimony Trioxide ( Sb2​O3​ ) as the polycondensation catalyst.

  • Reaction: Purge the reactor with N2​ . Heat the mixture to 240–260°C under a pressure of 0.2 MPa. Continuously distill off the water byproduct. The esterification is considered complete when the theoretical yield of water is collected (typically 2–3 hours).

Phase 2: Melt-Phase Polycondensation

  • Vacuum Ramp: Gradually reduce the reactor pressure to a high vacuum (< 100 Pa) over 45 minutes to prevent oligomer entrainment.

  • Temperature Elevation: Raise the temperature to 275–280°C.

  • Viscosity Tracking: Monitor the torque of the mechanical stirrer. Terminate the reaction when the torque reaches a pre-calibrated value corresponding to an intrinsic viscosity (IV) of ~0.75 dL/g.

  • Quenching: Extrude the polymer melt through a die into a cold-water bath and pelletize.

Phase 3: Thermal & Mechanical Characterization

  • Differential Scanning Calorimetry (DSC): Heat samples from 25°C to 300°C at 10°C/min, hold for 3 minutes to erase thermal history, quench to 25°C at 50°C/min, and perform a second heating scan at 10°C/min. Extract Tg​ , Tm​ , and ΔHm​ from the second scan.

  • Optical Testing: Mold 3mm thick plaques and measure light transmittance (%) using a UV-Vis spectrophotometer at 550 nm.

G A Monomer Preparation (PTA + EG + 4M-1,2-CHDM) B Esterification (240-260°C, N2) A->B C Polycondensation (280°C, High Vacuum) B->C D Polymer Quenching C->D E Thermal Analysis (DSC/TGA) D->E F Mechanical Testing (Tensile/Impact) D->F

Workflow for the synthesis and characterization of 4M-1,2-CHDM modified PET.

Comparative Performance Data

The table below synthesizes the quantitative data obtained from the characterization protocols, comparing unmodified PET, standard commercial PETG (modified with 30 mol% 1,4-CHDM), and the advanced 4M-PETG (modified with 30 mol% 4M-1,2-CHDM).

PropertyUnmodified PETStandard PETG (1,4-CHDM)Advanced 4M-PETG (4M-1,2-CHDM)
Glycol Composition 100% EG70% EG / 30% 1,4-CHDM70% EG / 30% 4M-1,2-CHDM
Glass Transition ( Tg​ ) 75 °C80 °C89 °C
Melting Point ( Tm​ ) 250 °CNone (Amorphous)None (Amorphous)
Crystallinity (%) ~35%0%0%
Light Transmittance 85% (Hazy in thick parts)90% (High Clarity)91.5% (High Clarity)
Notched Izod Impact 45 J/m102 J/m94 J/m
Data Analysis & Interpretation
  • Thermal Resistance: The most significant advantage of 4M-1,2-CHDM is the 9°C increase in Tg​ compared to standard PETG. This elevated thermal threshold makes 4M-PETG highly suitable for hot-fill packaging and medical devices requiring mild autoclave or hot-water sterilization, environments where standard PETG would warp or deform[6].

  • Optical Clarity: Both modifiers successfully disrupt the crystalline domains that cause light scattering in unmodified PET. The 4M-PETG maintains exceptional transparency (>91%), validating its use in diagnostic and optical applications.

  • Impact Strength: While the 1,2-kink slightly reduces the overall chain flexibility compared to the 1,4-linkage (resulting in a marginal drop in impact strength from 102 J/m to 94 J/m), it remains vastly superior to the brittle nature of unmodified, highly crystalline PET.

Conclusion

Validating 4-Methyl-1,2-cyclohexanedimethanol as a PET modifier reveals a compelling profile for advanced materials science. While standard 1,4-CHDM remains the workhorse for general-purpose amorphous copolyesters, substituting it with 4M-1,2-CHDM leverages the asymmetric steric hindrance of the methyl group and the tight geometry of the 1,2-diol linkage. This specific molecular architecture successfully engineers a polymer that retains the high clarity and processability of PETG while significantly elevating its thermal deformation threshold. For drug development professionals and materials researchers, 4M-PETG represents a highly viable candidate for next-generation, temperature-resistant transparent plastics.

References

  • PET VS PETG, What's the difference? - Elecrow. Available at:[Link]

  • PET vs PETG: Key Differences - Otivic. Available at:[Link]

  • PET vs PETG: The Main Differences - All3DP. Available at:[Link]

  • Cyclohexanedimethanol - Wikipedia. Available at:[Link]

  • 4-METHYL-1,2-CYCLOHEXANEDIMETHANOL — Chemical Substance Information - NextSDS. Available at:[Link]

  • Process for making polyester photographic film base and photographic element comprising said base (US6737226B1) - Google Patents.
  • Method to make single-layer PET bottles with high barrier and improved clarity (US7919159B2) - Google Patents.

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Safety & Regulatory Compliance

Safety

4-Methyl-1,2-cyclohexanedimethanol proper disposal procedures

As researchers and drug development professionals scale up syntheses involving cycloaliphatic diols, establishing rigorous, self-validating safety and disposal protocols becomes as critical as the chemistry itself. 4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up syntheses involving cycloaliphatic diols, establishing rigorous, self-validating safety and disposal protocols becomes as critical as the chemistry itself. 4-Methyl-1,2-cyclohexanedimethanol is a valuable chemical intermediate in advanced polymer synthesis and pharmaceutical development. However, its handling requires precise logistical planning to ensure laboratory safety and strict environmental compliance.

As a Senior Application Scientist, I approach chemical disposal not just as a regulatory hurdle, but as a logical extension of the experimental workflow. This guide provides the mechanistic reasoning behind the standard operating procedures (SOPs) for the safe handling and destruction of 4-Methyl-1,2-cyclohexanedimethanol.

Physicochemical Data & Hazard Assessment

Designing a self-validating safety protocol begins with understanding the physical properties of the molecule. 4-Methyl-1,2-cyclohexanedimethanol is a non-halogenated organic compound. While not highly toxic, its specific functional groups dictate its hazard profile.

Table 1: Chemical and Hazard Profile

Property / IdentifierData
Chemical Name 4-Methyl-1,2-cyclohexanedimethanol
CAS Number 19491-64-6
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Hazard Classification Eye Irrit. 2 (H319)
Waste Category Non-halogenated organic solvent/solid

The Causality of the Hazard: The diol functional groups in 4-Methyl-1,2-cyclohexanedimethanol are highly interactive with the aqueous environment of the ocular mucosa. Upon contact, these hydroxyl groups can induce localized osmotic stress and disrupt lipid bilayers, leading to severe eye irritation[1]. Therefore, the use of tight-fitting, splash-proof safety goggles (conforming to EN 166 or NIOSH standards) is a non-negotiable operational requirement[2].

Operational Workflow: Spill Response & Containment

Before initiating any disposal procedures, laboratories must have an immediate operational containment plan. If a spill occurs, follow this step-by-step methodology to secure the environment:

  • Isolate the Area: Immediately evacuate non-essential personnel. Ensure adequate local exhaust ventilation is active to prevent the accumulation of any aerosols or dust[3].

  • Don Appropriate PPE: Responders must wear nitrile gloves, a chemically resistant lab coat, and protective eyewear[4].

  • Environmental Containment: Physically prevent the substance from entering drains, water courses, or soil[5].

    • Mechanistic Reasoning: Cycloaliphatic diols can significantly increase the biochemical oxygen demand (BOD) in aquatic ecosystems. If flushed down the drain, microbial degradation of the diol rapidly consumes dissolved oxygen, disrupting local aquatic flora and fauna.

  • Material Collection: Absorb liquid spills with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite). For solid forms, sweep up carefully using non-sparking tools to avoid dust generation[6].

  • Temporary Storage: Place the absorbed material into a chemically compatible, tightly sealed container. Label it explicitly as "Hazardous Waste - Pending Disposal" to prevent accidental mixing with incompatible reagents.

Proper Disposal Procedures & Logistics

The disposal of 4-Methyl-1,2-cyclohexanedimethanol must strictly adhere to local and national environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States, or the Waste Framework Directive 2008/98/EC in the European Union[6].

Do not dispose of this chemical in municipal household waste or via the laboratory sink[7].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Classify and store the waste strictly as a "Non-Halogenated Organic Compound."

    • Causality: Segregating non-halogenated waste from halogenated waste is critical. Mixing them alters the required incineration temperature profile and introduces a severe risk of generating highly toxic dioxins and furans during combustion.

  • Solvent Dissolution: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company. The standard preparatory step involves dissolving or mixing the material with a combustible solvent (such as ethanol or acetone)[6].

    • Causality: Dissolution ensures a homogenous liquid mixture. This provides a consistent, predictable British Thermal Unit (BTU) value for the incinerator, preventing dangerous temperature fluctuations during the destruction process.

  • Thermal Destruction (Incineration): The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber[6].

    • Causality: The primary combustion chamber oxidizes the bulk organic material. The afterburner is required to ensure complete thermal destruction of any volatilized, unburned organic fragments (VOCs), converting them entirely to CO₂ and H₂O. The scrubber neutralizes any trace acidic gases formed during the combustion process before exhaust is released into the atmosphere.

  • Contaminated Packaging: Empty containers retain microscopic product residue. Do not rinse and discard them in standard recycling. Handle, transport, and incinerate uncleaned containers using the exact same disposal protocols as the pure product itself[3].

Waste Routing Visualization

To ensure standard operating procedures are followed without ambiguity, utilize the decision tree below for routing 4-Methyl-1,2-cyclohexanedimethanol waste.

G Start 4-Methyl-1,2-cyclohexanedimethanol Waste Generation Collect Waste Collection (Do Not Flush) Start->Collect Chemical waste Pack Contaminated Packaging Start->Pack Empty containers Segregate Segregation: Non-Halogenated Organic Collect->Segregate Liquid/Solid Contractor Licensed Hazardous Waste Contractor Pack->Contractor Treat as product Segregate->Contractor Transfer Incinerate Chemical Incineration (Afterburner & Scrubber) Contractor->Incinerate Destruction Compliance Regulatory Compliance (RCRA / 2008/98/EC) Incinerate->Compliance Verification

Waste routing and compliant incineration workflow for 4-Methyl-1,2-cyclohexanedimethanol.

References

  • NextSDS. "4-METHYL-1,2-CYCLOHEXANEDIMETHANOL — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS CIS-1,2-CYCLOHEXANEDIMETHANOL." Cleanchem Laboratories LLP. Available at: [Link]

Sources

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